L-LEUCINE-N-FMOC (13C6,15N): A Comprehensive Technical Guide on Structure, Properties, and Applications
Executive Summary The synthesis of isotopically labeled peptides has revolutionized quantitative proteomics and structural biology. At the core of this methodology is L-Leucine-N-Fmoc (13C6,15N) , a specialized, stable i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of isotopically labeled peptides has revolutionized quantitative proteomics and structural biology. At the core of this methodology is L-Leucine-N-Fmoc (13C6,15N) , a specialized, stable isotope-labeled amino acid derivative. By integrating uniform carbon-13 (13C) and nitrogen-15 (15N) labeling with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, this compound enables the precise assembly of "heavy" peptides[1]. This guide explores the chemical architecture, mechanistic rationale, and validated protocols for deploying Fmoc-Leu-OH (13C6,15N) in Solid-Phase Peptide Synthesis (SPPS) and targeted mass spectrometry (LC-MS/MS).
Chemical Architecture & Isotopic Causality
The utility of Fmoc-Leu-OH (13C6,15N) stems from the deliberate engineering of both its protecting group and its isotopic core.
The Causality of Isotopic Selection
Natural carbon consists of ~98.9% 12C and ~1.1% 13C, while natural nitrogen is ~99.6% 14N and ~0.4% 15N. In mass spectrometry, endogenous ("light") peptides exhibit a natural isotopic envelope that typically spans +1 to +4 Da. By uniformly labeling all six carbons and the single alpha-amine nitrogen of Leucine with 13C and 15N, we induce a discrete +7 Da mass shift .
This specific mass shift is causal to its success in quantitative proteomics: it guarantees that the isotopic envelope of the synthetic "heavy" standard will not overlap with the endogenous "light" peptide in the mass spectrometer, thereby eliminating signal interference during Extracted Ion Chromatogram (XIC) integration[2]. Furthermore, because 13C and 15N both possess a nuclear spin of
, they are NMR-active, unlike their naturally abundant counterparts (12C has ; 14N is quadrupolar with ). This enables multidimensional heteronuclear NMR studies of peptide structures.
Quantitative Data Summary
Property
Value
Chemical Name
N-(9-Fluorenylmethoxycarbonyl)-L-Leucine-13C6,15N
Labeled CAS Number
1163133-36-5
Unlabeled CAS Number
35661-60-0
Molecular Formula
(13C)6C15H23(15N)O4
Molecular Weight
360.36 g/mol (vs 353.41 g/mol unlabeled)
Mass Shift
+7 Da per incorporated residue
Isotopic Purity
≥ 98 atom % 13C, ≥ 98 atom % 15N
Chemical Purity
≥ 98% (CP)
Melting Point
152-156 °C
Storage Conditions
2-8°C, desiccated, protect from light
Mechanistic Role in Solid-Phase Peptide Synthesis (SPPS)
The choice of the Fmoc protecting group over the older Boc (tert-butyloxycarbonyl) strategy is rooted in the principles of orthogonal protection .
Fmoc is base-labile; it is cleaved via an E1cb mechanism using mild secondary amines (typically 20% piperidine in DMF)[1]. Conversely, the peptide's attachment to the resin (e.g., Wang or Rink Amide linkers) and the side-chain protecting groups are acid-labile (cleaved by Trifluoroacetic acid, TFA). This orthogonality ensures that the harsh acidic conditions required for final cleavage are only applied once at the very end of the synthesis, preventing the degradation of sensitive peptide sequences that occurs during the repeated acid exposures of Boc-SPPS[3].
Workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Leu-OH (13C6,15N).
Applications in Quantitative Proteomics
In targeted proteomics (SRM/MRM), absolute quantification requires an internal standard that behaves chemically and chromatographically identically to the target analyte, but is mass-differentiated[2]. Heavy peptides synthesized with Fmoc-Leu-OH (13C6,15N) co-elute perfectly with endogenous peptides during reverse-phase liquid chromatography (RP-LC) but are resolved in the mass spectrometer by exactly 7 Da per labeled Leucine.
Targeted LC-MS/MS absolute quantification workflow using heavy isotope-labeled internal standards.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a feedback loop (e.g., colorimetric assays or MS validation) to confirm success before proceeding.
Protocol 1: Coupling of Fmoc-Leu-OH (13C6,15N) via SPPS
Note: Because isotopically labeled amino acids are highly expensive, coupling efficiency must be maximized using highly reactive coupling reagents (e.g., HATU) and validated immediately.
Step-by-Step Methodology:
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dichloromethane (DCM) for 30 minutes. Wash with N,N-Dimethylformamide (DMF) 3 times.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 times) to remove all traces of piperidine.
Activation: In a separate vial, dissolve 0.15 mmol (1.5 equivalents to conserve heavy AA) of Fmoc-Leu-OH (13C6,15N) and 0.145 mmol of HATU in minimal DMF. Add 0.3 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active OAt ester.
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.
Self-Validation (Kaiser Test):
Causality: The Kaiser test detects free primary amines using ninhydrin.
Action: Take a few resin beads and apply the Kaiser reagents. Heat to 100°C for 5 mins.
Feedback Loop: If beads turn blue (incomplete coupling), repeat Step 3 & 4. If beads remain yellow (successful coupling), proceed to Step 6.
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
Protocol 2: MS Validation of the Heavy Peptide
Cleavage: Treat the final peptide-resin with a cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours.
Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge and dry the pellet.
Self-Validation (LC-MS):
Re-suspend a fraction of the peptide in 0.1% Formic Acid in water.
Inject into a high-resolution LC-MS system (e.g., Q-TOF or Orbitrap).
Validation Criteria: The observed monoisotopic mass must be exactly +7.02 Da higher per Leucine residue compared to the theoretical mass of the unlabeled sequence. The isotopic envelope must show >98% incorporation (minimal signal at the unlabeled mass position).
References
Fmoc-Leu-OH (13C6,15N)
L-Leucine-N-Fmoc (¹³C₆, 99%; ¹⁵N, 99%)
Source: sigmaaldrich.
Multiple-Turnover Isotopic Labeling of Fmoc- and Boc-Protected Amino Acids with Oxygen Isotopes
Source: ResearchGate
URL
The Orthogonal Paradigm: Mechanistic and Methodological Foundations of Fmoc Solid-Phase Peptide Synthesis
Executive Summary The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Louis Carpino and George Han in 1970 fundamentally revolutionized chemical peptide synthesis[1]. Prior to this, the industry...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Louis Carpino and George Han in 1970 fundamentally revolutionized chemical peptide synthesis[1]. Prior to this, the industry relied heavily on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, which required repetitive acidolysis (using trifluoroacetic acid) and harsh final cleavage conditions (using highly toxic anhydrous hydrogen fluoride).
The Fmoc strategy introduced a true orthogonal protection scheme : the N-α-amino group is temporarily protected by a base-labile Fmoc group, while the amino acid side-chains and the peptide-resin linker are protected by acid-labile groups (such as tBu, Trt, or Pbf)[2]. This orthogonality eliminates the need for repetitive acid exposure, preserving fragile post-translational modifications (e.g., glycosylation, phosphorylation) and enabling the high-yield synthesis of ultra-long and complex peptide therapeutics[2].
Mechanistic Causality of Fmoc Deprotection
As an Application Scientist, I emphasize to my teams that Solid-Phase Peptide Synthesis (SPPS) is not merely a sequence of mixing reagents; it is a precisely controlled thermodynamic and kinetic environment. Understanding the molecular mechanics of Fmoc removal is critical for troubleshooting synthesis failures.
The Fmoc group is cleaved via a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) mechanism [3]. The fluorene ring system highly stabilizes the acidic β-hydrogen. When exposed to a mild secondary amine, the base abstracts this proton, forming a transient carbanion. This intermediate rapidly rearranges, expelling carbon dioxide (CO₂) and generating a highly reactive intermediate known as dibenzofulvene (DBF) [4].
The Causality of Reagent Selection:
DBF is a potent electrophile. If left unneutralized in the reaction vessel, it will rapidly re-alkylate the newly liberated resin-bound primary amine, permanently terminating chain elongation (observed via mass spectrometry as a +222 Da mass shift)[3]. Therefore, the deprotection reagent must possess dual properties:
Sufficient basicity (pKa ~11) to abstract the β-proton.
High nucleophilicity to act as a "scavenger," irreversibly trapping DBF into a stable adduct before it can react with the peptide[4].
Base-induced E1cB elimination mechanism of Fmoc deprotection.
Methodological Framework: The Self-Validating Fmoc Cycle
To ensure high-fidelity synthesis, every step of the SPPS cycle must be treated as a self-validating system. Proceeding to the next step without confirming the completion of the previous one results in exponential accumulation of deletion sequences.
Iterative workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Fmoc Deprotection and UV Validation
Causality: Incomplete deprotection leads to truncated deletion sequences. Conversely, failure to wash away residual base will cause premature deprotection of the next incoming amino acid, leading to double insertions[5].
Swelling: Suspend the solid support (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30 minutes. This expands the polymer matrix, maximizing the exposure of reactive sites[5].
Deprotection: Treat the Fmoc-peptide-resin with 20% (v/v) piperidine in DMF for 3 minutes, drain, and repeat with a fresh solution for 15 minutes[3].
Self-Validation (UV Monitoring): Collect the deprotection effluent. The DBF-piperidine adduct exhibits a strong, distinct UV absorbance at 301 nm. By quantifying this absorbance against a standard curve, you can calculate the exact millimoles of Fmoc removed. A plateau in UV absorbance across consecutive cycles confirms 100% deprotection efficiency[6].
Washing: Wash the resin 6 times with DMF (1 min each) to rigorously remove all traces of piperidine and DBF-adducts[5].
Protocol 2: Amino Acid Activation and Coupling
Causality: Unactivated Fmoc-amino acids are kinetically inert at room temperature. However, over-activation or prolonged activation can lead to epimerization (racemization) of the chiral center.
Activation: Dissolve 4 equivalents (relative to resin loading) of the incoming Fmoc-amino acid and 4 eq of an additive (e.g., Oxyma Pure or HOBt) in DMF. Add 4 eq of a coupling reagent (e.g., N,N'-Diisopropylcarbodiimide, DIC)[7]. Stir for 2 minutes to form the highly reactive O-acylisourea active ester.
Coupling: Add the activated mixture to the resin. Agitate gently for 60 minutes[5].
Self-Validation (Kaiser Test): Extract a few resin beads and apply the ninhydrin-based Kaiser test. A yellow/colorless bead indicates complete coupling (absence of free primary amines). A blue bead indicates incomplete coupling, dictating a mandatory second coupling cycle before proceeding.
Protocol 3: Global Cleavage and Side-Chain Deprotection
Causality: The final cleavage step must simultaneously sever the peptide-resin anchor and strip all side-chain protecting groups. The resulting highly reactive carbocations must be immediately neutralized, otherwise, they will irreversibly alkylate nucleophilic residues like Tryptophan, Tyrosine, or Cysteine.
Cocktail Preparation: Prepare a standard cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water. (TIPS and water act as potent carbocation scavengers).
Cleavage: Incubate the peptide-resin with the cocktail for 2 to 3 hours at room temperature.
Precipitation: Filter the resin to collect the flow-through, and precipitate the cleaved peptide by dropping the solution into ice-cold diethyl ether. Centrifuge and wash the pellet to yield the crude peptide[8].
Historically, 20% Piperidine in DMF has been the gold standard for Fmoc removal. However, because piperidine is a DEA-regulated precursor for illicit drug synthesis, the industry has heavily researched alternatives[4],[3]. The table below summarizes the quantitative and qualitative metrics of modern Fmoc deprotection reagents to guide experimental design.
Even with flawless execution of the Fmoc cycle, inherent sequence-dependent physicochemical properties can derail a synthesis. A Senior Application Scientist must anticipate and engineer solutions for these phenomena.
Aspartimide Formation: Sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs are highly susceptible to base-catalyzed ring closure during repetitive Fmoc deprotection cycles. The amine of the adjacent residue attacks the Asp side-chain ester, forming a cyclic aspartimide intermediate that leads to β-peptides or racemization[4].
Mitigation: Replace standard piperidine with a Piperazine/DBU/Formic Acid cocktail, or utilize specialized side-chain protection such as Dmab or OMpe for the Aspartic acid residue[3],[9].
On-Resin Aggregation: Highly hydrophobic sequences (e.g., amyloidogenic peptides or transmembrane domains) tend to form inter-chain hydrogen bonds, creating β-sheets on the resin. This collapses the polymer matrix, physically blocking reagents from reaching the reactive N-terminus[7].
Mitigation: Introduce pseudoproline dipeptides (e.g., Fmoc-Ser/Thr-derived oxazolidines) which force a kink in the peptide backbone, sterically preventing β-sheet formation[7]. Alternatively, employ Microwave-Assisted SPPS (heating the reaction to 75°C) to thermodynamically disrupt hydrogen bonding during coupling and deprotection[3].
References
Luna, Omar F. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules (Basel, Switzerland), PMC.[Link]
PeptideChemistry.org. "Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives." Peptide Chemistry.[Link]
Springer Nature Experiments. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.[Link]
SciSpace. "The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future." Australian Journal of Chemistry.[Link]
Behrendt, R., et al. "Advances in Fmoc solid‐phase peptide synthesis." Journal of Peptide Science, PMC.[Link]
Unlocking Cellular Secrets: A Technical Guide to 13C and 15N Amino Acid Labeling
In the intricate world of cellular biology and drug development, the ability to track, quantify, and structurally define proteins and their metabolic journeys is paramount. Stable isotope labeling of amino acids with Car...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate world of cellular biology and drug development, the ability to track, quantify, and structurally define proteins and their metabolic journeys is paramount. Stable isotope labeling of amino acids with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) has emerged as an indispensable and powerful tool, offering a non-radioactive window into the dynamic molecular landscape.[][][3] This guide provides researchers, scientists, and drug development professionals with an in-depth technical understanding of the principles, applications, and methodologies behind ¹³C and ¹⁵N amino acid labeling. We will delve into the causality behind experimental choices, providing field-proven insights to empower your research.
The Foundation: Why Stable Isotopes?
At the heart of this technology lies the concept of isotopic labeling, where atoms in a molecule are replaced with their heavier, stable (non-radioactive) isotopes.[][4] The natural abundance of ¹³C is approximately 1.1%, and for ¹⁵N, it is a mere 0.37%.[] By synthesizing amino acids with significantly higher enrichment of these isotopes, we create molecular tracers that are chemically identical to their natural counterparts but distinguishable by their mass.[] This mass difference is the key that allows for their detection and quantification by two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[]
The choice of stable isotopes like ¹³C and ¹⁵N is deliberate and advantageous for several reasons:
Safety: Being non-radioactive, they are safe for in vivo experiments, including metabolic tracing and drug metabolism studies, without the concerns and regulations associated with radioactive isotopes.[]
NMR Activity: Both ¹³C and ¹⁵N possess a nuclear spin of 1/2, making them NMR-active.[][5] This property is fundamental for elucidating the three-dimensional structure and dynamics of proteins in solution.[]
Chemical Identity: Labeled amino acids retain the same chemical properties as their unlabeled ("light") counterparts.[][] This ensures that they are incorporated into proteins and participate in metabolic pathways without altering the biological processes under investigation.[6][7]
Core Applications: From Structure to Flux
The utility of ¹³C and ¹⁵N labeled amino acids spans a wide array of applications, each leveraging the unique properties of these isotopes.
Quantitative Proteomics: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample.[8] SILAC is a powerful and widely adopted metabolic labeling strategy for accurate protein quantification using mass spectrometry.[6][7][9][10][11][12][13]
The Principle of SILAC: The core idea is to grow two populations of cells in media that are identical except for one or more amino acids.[6][9] One population is cultured in "light" medium containing the natural amino acids (e.g., ¹²C, ¹⁴N-Arginine and Lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹⁵N₂-Lysine).[9] After a sufficient number of cell divisions (typically at least five), the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[13][14][15] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control).[9] Following treatment, the samples are combined, and the proteins are extracted and digested into peptides.[12]
When analyzed by mass spectrometry, the chemically identical peptides from the two populations will appear as doublets, separated by a predictable mass difference corresponding to the incorporated heavy isotopes.[14][16] The ratio of the signal intensities of the heavy and light peptide peaks directly reflects the relative abundance of the protein in the two samples.[7][9][17]
Why ¹³C and ¹⁵N in SILAC?
Arginine and Lysine are commonly used for SILAC because they are essential amino acids for many cell lines and are readily incorporated into proteins. Trypsin, the most common enzyme used for protein digestion in proteomics, cleaves after arginine and lysine residues, ensuring that most resulting peptides will contain a label for quantification. The use of both ¹³C and ¹⁵N allows for multiplexing, where up to three different conditions can be compared in a single experiment (e.g., light, medium-heavy with ¹³C, and heavy with ¹³C and ¹⁵N).[14]
Experimental Workflow: A Typical SILAC Experiment
Caption: A generalized workflow for a SILAC experiment.
Structural Biology: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution.[18][19] However, for proteins larger than ~10 kDa, the NMR spectra of unlabeled proteins become overly complex and difficult to interpret due to signal overlap.[19] Isotopic labeling with ¹⁵N and ¹³C is crucial for overcoming this limitation.[18][19]
The Role of ¹⁵N and ¹³C in Protein NMR:
¹⁵N Labeling: Uniform ¹⁵N labeling is often the first step in protein NMR studies.[19] It allows for the acquisition of a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which is often referred to as a protein's "fingerprint."[] Each peak in the HSQC spectrum corresponds to a specific amide group in the protein backbone (and some side chains), providing a sensitive probe of the protein's folded state and its interactions with other molecules.[]
¹³C and ¹⁵N Double Labeling: For de novo structure determination, proteins are typically uniformly labeled with both ¹³C and ¹⁵N.[] This double labeling enables the use of multidimensional heteronuclear NMR experiments (e.g., 3D and 4D) that correlate the backbone and side-chain atoms.[] Experiments like HNCA, HNCO, and HNCACB are used to link sequential amino acid residues, allowing for the assignment of resonances to specific atoms in the protein sequence.[] Once the resonances are assigned, distance and dihedral angle restraints can be measured to calculate the protein's 3D structure.
Causality in Labeling Strategy: The choice of labeling scheme (uniform, selective, or site-specific) is dictated by the size of the protein and the specific scientific question. For very large proteins, uniform ¹³C labeling can lead to spectral crowding and line broadening. In such cases, selective labeling of certain amino acid types or even specific atoms (e.g., methyl groups of Isoleucine, Leucine, and Valine) in a deuterated background can simplify the spectra and provide crucial structural and dynamic information.[20][21]
Protocol: Uniform ¹⁵N and ¹³C Labeling of Proteins in E. coli
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.
Starter Culture: Inoculate a small volume (5-10 mL) of standard rich medium (e.g., LB) with a single colony and grow overnight at 37°C.
Minimal Medium Growth: The next day, pellet the cells from the starter culture and resuspend them in 1 L of M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and/or ¹³C-glucose as the sole carbon source.
Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for another 16-24 hours.
Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
Verification: Confirm the incorporation of ¹⁵N and ¹³C using mass spectrometry.
Metabolic Flux Analysis (MFA)
Metabolic flux analysis is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[22][23] ¹³C-based MFA is considered the gold standard for accurately determining intracellular metabolic fluxes.[22][24]
The Principle of ¹³C-MFA: Cells are cultured in a medium containing a ¹³C-labeled substrate, such as ¹³C-glucose or a ¹³C-labeled amino acid.[22][23][24] As the cells metabolize this substrate, the ¹³C atoms are incorporated into various downstream metabolites, including amino acids that are then incorporated into proteins.[22] By analyzing the mass isotopomer distribution (the pattern of ¹³C labeling) in these protein-bound amino acids (or other metabolites) using MS or NMR, researchers can deduce the relative activities of different metabolic pathways.[22][23]
For example, the pattern of ¹³C labeling in alanine and glutamate can reveal the relative fluxes through glycolysis, the pentose phosphate pathway, and the TCA cycle.[25]
Why ¹³C for MFA?
Carbon is the backbone of central metabolism. By tracing the path of ¹³C atoms from a primary carbon source like glucose, we can map the flow of carbon through the intricate network of metabolic reactions.[][22] The stability of the carbon backbone in most metabolic processes ensures that the isotopic label is not easily lost or exchanged, providing a reliable record of metabolic activity.[]
Logical Flow of a ¹³C-MFA Experiment
Caption: The logical progression of a ¹³C metabolic flux analysis experiment.
Data Presentation and Interpretation
A critical aspect of stable isotope labeling experiments is the clear presentation and accurate interpretation of the resulting data.
Table 1: Comparison of Labeling Strategies and Applications
Application
Primary Isotopes Used
Key Analytical Technique
Primary Output
Key Advantage
Quantitative Proteomics (SILAC)
¹³C, ¹⁵N (in Arg, Lys)
Mass Spectrometry (MS)
Relative protein abundance ratios (Heavy/Light)
High accuracy and reproducibility for relative quantification.[9][11]
Protein Structure Determination
¹⁵N, ¹³C
Nuclear Magnetic Resonance (NMR)
3D protein structure, dynamics information
Provides atomic-resolution structural information in solution.[][18]
Metabolic Flux Analysis (MFA)
¹³C (in glucose, glutamine, etc.)
Mass Spectrometry (MS), NMR
Intracellular metabolic reaction rates (fluxes)
Quantifies the integrated response of metabolic networks.[22][23]
Conclusion: A Versatile Tool for Modern Research
The use of ¹³C and ¹⁵N labeled amino acids has revolutionized our ability to study the proteome and metabolome.[26] From quantifying dynamic changes in protein expression in response to drug treatment to elucidating the atomic-level structure of protein-drug complexes and mapping the metabolic rewiring in disease states, these stable isotope tracers provide unparalleled insights.[26][27] As analytical instrumentation continues to improve in sensitivity and resolution, the applications of ¹³C and ¹⁵N labeling will undoubtedly expand, further empowering researchers in their quest to understand the complex machinery of life and develop the next generation of therapeutics.
References
Ong, S. E., & Mann, M. (2005). Stable isotope labeling with amino acids in cell culture (SILAC) for studying dynamics of protein abundance and posttranslational modifications. Johns Hopkins Medicine. Retrieved from [Link]
Ahrné, E., et al. (2013). Analysis and Validation of Proteomic Data Generated by Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. Retrieved from [Link]
Relative Quantification: SILAC. (n.d.). Biomolecular/Proteomics Mass Spectrometry Facility BPMSF. Retrieved from [Link]
Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). (13)C-based metabolic flux analysis. Nature protocols, 4(6), 878–892. Retrieved from [Link]
Crown, S. B., & Antoniewicz, M. R. (2014). Metabolic flux analysis using ¹³C peptide label measurements. Journal of biotechnology, 169, 133-140. Retrieved from [Link]
Harris, M. (n.d.). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Longdom Publishing. Retrieved from [Link]
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (n.d.). PMC. Retrieved from [Link]
Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
Kotol, D. (2022, November 11). How to: quantitative proteomics with stable isotope standard protein epitope signature tags. Technology Networks. Retrieved from [Link]
Stable Isotope Labeling Strategies. (n.d.). University of Washington's Proteomics Resource. Retrieved from [Link]
Stable isotopic labeling of proteins for quantitative proteomic applications. (n.d.). Semantic Scholar. Retrieved from [Link]
Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature protocols, 1(2), 749-754. Retrieved from [Link]
Gunda, S. I. R., et al. (2022). Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo. Diva Portal. Retrieved from [Link]
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature protocols, 1(6), 2650-2660. Retrieved from [Link]
Julka, S., & Regnier, F. E. (2004). Quantitative Proteomics by Stable Isotope Labeling and Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 258, 159-178. Retrieved from [Link]
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024, November 12). PMC. Retrieved from [Link]
A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. (n.d.). PMC. Retrieved from [Link]
A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (n.d.). ResearchGate. Retrieved from [Link]
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024, November 12). ACS Publications. Retrieved from [Link]
An introduction to NMR-based approaches for measuring protein dynamics. (n.d.). PMC. Retrieved from [Link]
Stable isotope labeling by amino acids in cell culture. (n.d.). Wikipedia. Retrieved from [Link]
Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]
Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022, November 16). PMC. Retrieved from [Link]
Tao. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. LinkedIn. Retrieved from [Link]
The Architect's Guide to Stable Isotope Labeling in Mass Spectrometry: From Mechanistic Principles to Preclinical Pharmacokinetics
Executive Summary In the realm of mass spectrometry (MS), the fundamental challenge of quantitative analysis lies in matrix effects and ionization suppression. When complex biological mixtures enter an electrospray ioniz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of mass spectrometry (MS), the fundamental challenge of quantitative analysis lies in matrix effects and ionization suppression. When complex biological mixtures enter an electrospray ionization (ESI) source, co-eluting analytes compete for charge, leading to unpredictable fluctuations in signal intensity. As a Senior Application Scientist, I approach this not as an instrument limitation, but as a chemical engineering problem. The definitive solution is Stable Isotope Labeling (SIL) .
By substituting specific atoms (e.g.,
with , or with ) within a target molecule, we create an internal standard that is chemically identical to the endogenous analyte but mass-distinguishable by the spectrometer[]. This whitepaper dissects the causality, methodologies, and translational applications of the three dominant SIL architectures: Metabolic Labeling (SILAC), Isobaric Chemical Tagging (TMT/iTRAQ), and Chemical Isotope Labeling (CIL) for metabolomics.
Metabolic Labeling: The SILAC Paradigm
Mechanistic Causality:
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the gold standard for dynamic proteomic profiling. The core architectural advantage of SILAC is the timing of sample mixing. In traditional label-free quantification, samples are processed in parallel, meaning every pipetting step, digestion inefficiency, and solid-phase extraction loss introduces quantitative error. SILAC eliminates this by metabolically encoding the isotope into the living cells, allowing experimental and control populations to be mixed at the intact-cell stage—the earliest possible point in the analytical workflow[2].
Standard SILAC Experimental Protocol
This self-validating protocol ensures >97% isotopic incorporation, which is critical for accurate MS1-level quantification[3].
Media Preparation & Adaptation: Prepare custom cell culture media deficient in natural Arginine and Lysine. Supplement the "Light" medium with
-Arg and -Lys. Supplement the "Heavy" medium with -Arg and -Lys[2].
Metabolic Incorporation: Culture the target cell lines in their respective media for a minimum of five cell doublings. This mathematical threshold ensures that natural protein turnover replaces >97% of the unlabeled proteome with heavy isotopes[3].
Harvesting & 1:1 Mixing: Count the cells or perform a preliminary Bradford assay. Mix the Light and Heavy populations in an exact 1:1 ratio.
Lysis & Digestion: Lyse the mixed population and perform standard reduction (DTT), alkylation (IAA), and overnight Trypsin digestion. Because Trypsin cleaves exclusively at the C-terminus of Arg and Lys, every resulting peptide (except the extreme C-terminus of the protein) will contain exactly one labeled amino acid[4].
LC-MS/MS & Quantification: Analyze via high-resolution LC-MS/MS. The mass spectrometer will detect twin peaks in the MS1 scan separated by a predictable mass shift (e.g., +8 Da for Heavy Lysine, +10 Da for Heavy Arginine). The ratio of the area under the curve (AUC) for these twin peaks provides the relative protein abundance[2].
SILAC Workflow: Early mixing prevents sample preparation bias.
Chemical Labeling: Isobaric Tagging (TMT & iTRAQ)
Mechanistic Causality:
While SILAC is elegant, it is restricted to culturable cells and suffers from low multiplexing capacity (typically 2- to 3-plex). For clinical tissues, biofluids, or high-throughput drug screening, we deploy isobaric chemical tags like Tandem Mass Tags (TMT) or iTRAQ[5].
Isobaric tags are engineered with three components: a peptide-reactive group, a mass normalizer (balancer), and a reporter ion[6]. The genius of this design is that the total mass of the tag is identical across all multiplex channels. Therefore, labeled peptides from up to 16 different samples co-elute perfectly in the liquid chromatography gradient and appear as a single, intense precursor peak in the MS1 scan[7]. It is only upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) in the MS2/MS3 stage that the cleavable linker breaks, releasing distinct reporter ions (e.g., m/z 126 to 134) for precise relative quantification[6].
TMT 10-Plex / 16-Plex Experimental Protocol
Preparation: Extract proteins from up to 16 distinct biological samples. Reduce, alkylate, and digest each sample independently using Trypsin.
Isobaric Labeling: Resuspend the TMT NHS-ester reagents in anhydrous acetonitrile. Add specific TMT channels to each digested sample. The NHS-ester chemistry covalently binds to the primary amines at the peptide N-termini and the
Quenching & Pooling: Incubate for 1 hour, then quench the unreacted NHS-esters using 5% hydroxylamine to prevent cross-labeling. Pool all 16 samples in equal volumes[7].
Fractionation & LC-MS/MS: To overcome "ratio compression" (where co-isolated background peptides skew the reporter ion ratios), fractionate the pooled sample via high-pH reversed-phase chromatography. Analyze using a synchronous precursor selection (SPS) MS3 method on a Tribrid mass spectrometer to ensure reporter ion purity[7].
TMT Isobaric Labeling: Peptides co-elute in MS1 and are quantified via MS2 reporter ions.
Chemical Isotope Labeling (CIL) for Metabolomics
Mechanistic Causality:
Unlike proteins, which are predictable polymers of amino acids, the metabolome is highly heterogeneous, spanning vast dynamic ranges and diverse chemical polarities. Conventional LC-MS often suffers from low ionization efficiency for neutral or highly polar metabolites[8]. Chemical Isotope Labeling (CIL) solves this by targeting specific functional sub-metabolomes (amines, phenols, hydroxyls, carboxyls, and carbonyls) with isotope-coded derivatization reagents[9].
For example, dansylation labeling targets amine and phenol groups. By attaching a dansyl group, we dramatically increase the hydrophobicity and proton affinity of the metabolite, boosting ESI sensitivity by 10- to 1000-fold[8].
CIL LC-MS Workflow
Sub-metabolome Extraction: Extract metabolites from plasma, urine, or tissue using cold methanol/acetone precipitation.
Differential Labeling: Label the individual experimental sample with a "Light" reagent (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-dansyl chloride). In parallel, create a pooled reference sample (an aliquot from all samples in the study) and label it with a "Heavy" reagent (e.g., -dansyl chloride).
Mixing & Analysis: Mix the Light sample and Heavy reference in a 1:1 ratio. The Heavy reference acts as a universal internal standard for every detectable metabolite, allowing for highly accurate relative quantification across large-scale cohorts[10].
Translational Impact: Pharmacokinetics & Drug Development
In the pharmaceutical sector, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) of a new chemical entity is paramount[11]. Stable isotopes are non-radioactive, non-toxic, and safe for in vivo human clinical trials, making them the ultimate tracer tools[12].
Mechanistic Causality in PK:
When a drug is metabolized, it generates complex biotransformation products that are often isobaric with endogenous molecules. By synthesizing the drug candidate with a specific stable isotope signature (e.g., incorporating deuterium or
at metabolically stable sites), we create a unique mass defect. Using LC-MS/MS, pharmacologists can track the exact metabolic fate of the drug, definitively separating exogenous drug metabolites from endogenous background noise[]. This precision accelerates the identification of toxic metabolites and streamlines the drug development pipeline[13].
Quantitative Data Summary
The following table synthesizes the operational parameters of the three primary SIL architectures:
Parameter
SILAC (Metabolic)
TMT / iTRAQ (Isobaric)
CIL (Metabolomics)
Labeling Mechanism
In vivo cellular metabolism
In vitro chemical derivatization
In vitro functional group targeting
Multiplexing Capacity
2 to 3-plex
Up to 16-plex (TMTpro)
2-plex (Sample vs. Universal Pool)
Quantification Level
MS1 (Precursor Area)
MS2 / MS3 (Reporter Ion Intensity)
MS1 (Precursor Area)
Ideal Sample Types
Immortalized cell lines
Tissues, biofluids, clinical biopsies
Plasma, urine, cellular extracts
Key Advantage
Zero sample prep bias due to early mixing
High throughput; applicable to any protein source
Massive boost to metabolome ESI sensitivity
References
Tracking Drug Metabolism through Mass Spectrometry. Metabolic Solutions. 12
Isotopic Labeling of Metabolites in Drug Discovery Applications. Bentham Science.11
Chemical Isotope Labeling LC-MS for Metabolomics. ResearchGate.8
Stable Isotope Labeling. BOC Sciences.
Future of Stable Isotope Labeling Services. Adesis, Inc. 13
Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. PMC. 5
Metabolomic Coverage of Chemical-Group-Submetabolome Analysis. PubMed. 9
A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols. 2
Global Metabolomics by Chemical Isotope Labeling LC-MS. Metabolomics Centre. 10
Stable isotope labeling by amino acids in cell culture. Wikipedia. 4
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics. ResearchGate. 3
Isobaric Labeling-Based Relative Quantification in Shotgun Proteomics. BIOCEV. 7
Quantitative Proteomics Using Isobaric Labeling. Oxford Academic. 6
Strategic Integration of L-LEUCINE-N-FMOC (13C6,15N) in Targeted Proteomics
This guide deviates from standard templates to address the specific technical nuances of using mid-sequence stable isotope labeling—a common "beginner trap" in targeted proteomics. A Technical Guide for Precision Quantit...
Author: BenchChem Technical Support Team. Date: March 2026
This guide deviates from standard templates to address the specific technical nuances of using mid-sequence stable isotope labeling—a common "beginner trap" in targeted proteomics.
A Technical Guide for Precision Quantitation
Executive Summary: The Reagent & The Role
L-LEUCINE-N-FMOC (13C6,15N) is a highly specialized reagent used in Solid Phase Peptide Synthesis (SPPS) to create "heavy" Stable Isotope Standards (SIS). Unlike standard SILAC reagents (heavy Arginine/Lysine) which label the C-terminus of tryptic peptides, this reagent incorporates a +7 Da mass shift (6 from
C, 1 from N) at a Leucine residue, which is often located internally within a peptide sequence.
For beginners in proteomics, this reagent offers a cost-effective alternative to C-terminal labeling but introduces specific challenges in Mass Spectrometry (MS) method design. This guide details the chemical handling, synthesis integration, and the critical "fragmentation logic" required to successfully use internal labels for Absolute Quantification (AQUA).
Full side-chain and backbone labeling ensures no isotopic scrambling.
Mass Shift ()
+7.017 Da
Sufficient to distinguish from natural isotopes (M+1, M+2) of the endogenous peptide.
Protecting Group
Fmoc (Fluorenylmethyloxycarbonyl)
Base-labile.[1] Compatible with standard SPPS workflows (Piperidine deprotection).
Solubility
Soluble in DMF, NMP
Must be fully dissolved before coupling to prevent resin clogging.
Isotopic Purity
Typically >99%
Essential to prevent "crosstalk" (heavy signal bleeding into the light channel).
The "Internal Label" Challenge: A Critical Concept
Most beginners are trained on C-terminal labeling (Heavy K/R), where every y-ion in a tryptic peptide retains the heavy label.
L-LEUCINE-N-FMOC (13C6,15N) behaves differently. Because Leucine is often in the middle of the peptide, the mass shift is conditional based on fragmentation.
The Fragmentation Logic (Diagram)
The following diagram illustrates how the +7 Da shift applies only to fragments containing the heavy Leucine.
Caption: Fragmentation logic for an internal heavy Leucine (L). Note that y1 and y2 ions do NOT carry the label, while y3 and y4 do. This dictates which transitions must be programmed into the Mass Spectrometer.*
Workflow: From Synthesis to Quantification
Phase 1: Solid Phase Peptide Synthesis (SPPS)
To generate the AQUA peptide, you must incorporate the L-LEUCINE-N-FMOC (13C6,15N) at the specific position dictated by the endogenous sequence.
Protocol: Manual/Automated Coupling
Resin Selection: Use Wang Resin (for C-terminal acid) or Rink Amide Resin (for C-terminal amide).[2] Note: Tryptic peptides usually require a C-terminal acid to mimic natural digestion.
Swelling: Swell resin in DMF for 30 mins.
Deprotection: 20% Piperidine in DMF (2 x 5 min) to remove Fmoc from the previous amino acid.[2]
Activation (The Critical Step):
Dissolve L-LEUCINE-N-FMOC (13C6,15N) (3-5 equivalents relative to resin loading) in DMF.
Add activator: HBTU or HATU (0.9 eq of amino acid) + DIPEA (2 eq).
Why? Using a slight excess of amino acid ensures complete coupling, which is vital because the heavy reagent is expensive.
Coupling: Shake/Vortex for 45-60 mins.
Wash: DMF (3x), DCM (3x).
Completion: Continue synthesis for the remaining sequence.
Cleavage: TFA/TIS/Water (95:2.5:2.5) for 2-3 hours. Precipitate in cold diethyl ether.
Phase 2: The AQUA Strategy (Spiking)
Once synthesized and purified (via HPLC), the heavy peptide acts as an internal standard.
Step-by-Step Protocol:
Quantify the Standard: Use Amino Acid Analysis (AAA) for absolute accuracy. Do not rely solely on weighing the powder, as residual salts/water can skew mass by 10-30%.
Sample Prep: Extract proteins from biological sample.
Spiking: Add a known amount of the Heavy AQUA peptide to the protein lysate BEFORE digestion (if studying digestion efficiency) or AFTER digestion (standard practice for instrument calibration).
Best Practice: Spike before digestion to control for variations in proteolysis, provided the AQUA peptide has flanking residues (winged peptide) to mimic the cleavage site. If using the exact tryptic sequence, spike after digestion.
LC-MS/MS Analysis: Analyze using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
Mass Spectrometry Method Parameters
When setting up your transition list (e.g., in Skyline or Xcalibur), you must adjust the masses for the heavy channel.
Parameter
Light Peptide (Endogenous)
Heavy Peptide (Standard)
Precursor m/z
Calculated from natural sequence
Light m/z + (7 / z)
Fragment Ion (y1, y2...)
Calculated from sequence
Check Logic: Does fragment contain Leu? No: Same m/z as Light. Yes: Light m/z + 7.
Retention Time
(Identical to Light)
Causality Note: The heavy and light peptides co-elute perfectly because
and have negligible effects on hydrophobicity compared to Deuterium (), which can cause retention time shifts (the "Deuterium Isotope Effect"). This perfect co-elution is why reagents are superior for quantification.
Data Analysis & Interpretation
The concentration of the endogenous protein is calculated using the ratio of the Light (Endogenous) signal to the Heavy (Standard) signal.[3]
Troubleshooting Common Issues
Symptom
Probable Cause
Solution
Heavy signal detected in Light channel
Isotopic Impurity or Mass Resolution too low
Use high-resolution MS (Orbitrap/TOF) or ensure reagent purity >99%.
Light signal detected in Heavy channel
"Crosstalk"
Ensure the isolation window is narrow enough (e.g., 0.7 Da) to exclude the M+7 isotope of the light peptide (rare, but possible for large peptides).
Inconsistent Ratios
Spiking Error or Solubility
Dissolve AQUA peptides in 20-30% Acetonitrile/0.1% Formic Acid. Pure water can cause adsorption to plastic vials.
Visualization: The AQUA Workflow
Caption: The AQUA workflow integrating the heavy Leucine standard. Note the convergence of the biological sample and the synthetic standard prior to digestion/analysis.
References
Gerber, S. A., Rush, J., Stemman, O., Kirschner, M. W., & Gygi, S. P. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. Proceedings of the National Academy of Sciences, 100(12), 6940–6945. [Link]
Brun, V., et al. (2007). Isotope-labeled protein standards: toward absolute quantitative proteomics. Molecular & Cellular Proteomics, 6(12), 2139–2149. [Link]
Technical Guide: Isotopic Enrichment in L-LEUCINE-N-FMOC (¹³C₆, ¹⁵N)
Topic: Understanding Isotopic Enrichment in L-LEUCINE-N-FMOC (13C6, 15N) Audience: Researchers, Scientists, and Drug Development Professionals. Executive Summary L-Leucine-N-Fmoc (¹³C₆, ¹⁵N) is a high-precision isotopic...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Understanding Isotopic Enrichment in L-LEUCINE-N-FMOC (13C6, 15N)
Audience: Researchers, Scientists, and Drug Development Professionals.
Executive Summary
L-Leucine-N-Fmoc (¹³C₆, ¹⁵N) is a high-precision isotopic reagent serving as a cornerstone in quantitative proteomics and structural biology. Unlike standard amino acids, this molecule carries a "heavy" isotopic signature—six Carbon-13 atoms and one Nitrogen-15 atom—integrated exclusively into the leucine backbone, protected by a chemically inert Fmoc (fluorenylmethyloxycarbonyl) group.
This guide moves beyond the datasheet to dissect the mechanics of enrichment . It addresses how to validate isotopic purity, the statistical realities of "99% enrichment," and the causality between this specific labeling pattern and its downstream utility in Solid-Phase Peptide Synthesis (SPPS), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Molecular Architecture & Isotopic Logic
To utilize this reagent effectively, one must distinguish between the analyte portion (Leucine) and the protecting group (Fmoc).
The Payload (Leucine): The aliphatic side chain and backbone are uniformly labeled with ¹³C and ¹⁵N. This provides a mass shift of +7 Da (6 Da from carbon, 1 Da from nitrogen) relative to the natural isotopologue.
The Shield (Fmoc): The Fmoc group remains at natural isotopic abundance (~98.9% ¹²C). It serves solely to protect the
-amine during SPPS and is cleaved before the final analytical application.
This diagram visualizes the distinct zones of the molecule, highlighting why the mass shift is specific to the amino acid residue.
Figure 1: Structural topology of L-LEUCINE-N-FMOC (¹³C₆, ¹⁵N). Note that the Fmoc group is transient and unlabeled, while the Leucine core carries the permanent isotopic signature.
The Mathematics of Enrichment: Defining "99%"
A common misconception in purchasing isotopic reagents is equating Chemical Purity with Isotopic Enrichment .
Chemical Purity (>98%): Confirms the substance is Fmoc-Leucine, not free Leucine or Fmoc-Cl.
Isotopic Enrichment (>99 atom %): Confirms the probability of a specific site containing a heavy isotope.
The Isotopologue Distribution Problem
If the specification states "99% ¹³C," it does not mean 99% of the molecules contain six ¹³C atoms. It means each carbon position has a 99% chance of being ¹³C. We must calculate the probability of the fully labeled species (
) versus partially labeled "impurities" (, ).
Calculation for ¹³C₆ (assuming 99% efficiency):
Calculation for ¹³C₅ (one ¹²C "defect"):
Insight: Even in a high-quality reagent, approximately 5-6% of the molecules will be M+6 (missing one ¹³C) rather than the target M+7. This is not a defect but a statistical certainty.
Table 1: Expected Mass Spectral Profile (Reagent Level)
Trusting the label is insufficient for critical path drug development. The following self-validating protocol ensures the reagent meets the strict requirements of quantitative proteomics (AQUA/SILAC) or NMR.
Protocol A: Mass Spectrometric Validation (Direct Infusion)
Objective: Verify isotopic enrichment and absence of unlabeled carrier.
Solubilization: Dissolve 1 mg Fmoc-Leu in 1 mL of 50:50 Acetonitrile:Water with 0.1% Formic Acid.
Method: Direct Infusion ESI-MS (Positive Mode).
Target Ion: Calculate
or .
Natural Fmoc-Leu MW: 353.4 Da.
Labeled Target MW: 360.4 Da.
Analysis:
Locate the parent peak at ~361.4 m/z (
).
Critical Check: Look for a peak at ~354.4 m/z (Natural abundance). If this peak exceeds 0.5% relative abundance, the reagent is contaminated with unlabeled stock.
Enrichment Check: Compare the ratio of M+7 (Target) to M+6. If M+6 > 10%, the ¹³C enrichment is likely below 98%.
Protocol B: NMR Identity Verification
Objective: Confirm the Fmoc group is intact and the Leucine side chain is fully labeled.
Solvent: DMSO-d6 (prevents exchange of amide protons).
Experiment: 1D Proton (¹H) and 1D Carbon (¹³C).
Diagnostic Signals:
¹H-NMR: The amide doublet (NH) will show J-coupling to ¹⁵N (approx 90 Hz doublet). This large splitting proves ¹⁵N incorporation.
¹³C-NMR: The Leucine aliphatic region (20-55 ppm) will show complex ¹³C-¹³C coupling patterns (multiplets) rather than sharp singlets, confirming uniform ¹³C labeling.
Diagram 2: QC Decision Workflow
Figure 2: Step-by-step Quality Control workflow for validating isotopic reagents.
Applications in Research & Development
A. Quantitative Proteomics (SILAC & AQUA)
In "Heavy" peptide standards, L-Leucine is a preferred carrier for isotopes because it is abundant in proteomes and stable.
Mechanism: The Fmoc-Leu is used in SPPS to synthesize a "heavy" peptide (e.g., AGL*VPK).
The Shift: The resulting peptide will be exactly +7 Da heavier than the endogenous peptide.
Why +7? A mass difference of at least 6-10 Da is required to ensure the heavy peptide's isotopic envelope does not overlap with the light peptide's envelope in the mass spectrometer. +7 Da provides complete separation.
B. Biomolecular NMR
For proteins >20 kDa, spectral crowding is a major issue.
Side-Chain Assignment: The ¹³C₆ labeling allows for complete assignment of the leucine side chain (
) using H(C)CH-TOCSY experiments.
Methyl-TROSY: Leucine methyl groups (
positions) are highly dynamic. ¹³C labeling here enables Methyl-TROSY experiments, which are crucial for studying high-molecular-weight protein complexes.[3]
Handling & Stability Directives
Storage: Store at +2°C to +8°C.
Desiccation: Highly hygroscopic. Store under argon or nitrogen in a desiccator. Water absorption can hydrolyze the Fmoc group over time (releasing free Leucine), which leads to truncated peptides during synthesis.
Light Sensitivity: The Fmoc group is UV-sensitive. Keep in amber vials.
Solubility: Soluble in DMF (Dimethylformamide) and NMP (N-methyl-2-pyrrolidone). Ensure complete dissolution before adding to the synthesizer reaction vessel to prevent line clogging.
References
National Institutes of Health (NIH). Determination of Isotopic Enrichment in Proteins by Mass Spectrometry.
[Link]
Engineering Precision in Proteomics and Structural Biology: A Technical Guide to Fmoc-L-Leucine (13C6, 15N)
As mass spectrometry and nuclear magnetic resonance (NMR) technologies achieve unprecedented resolution, the demand for high-fidelity isotopic tracers has surged. At the forefront of this analytical revolution is Fmoc-L-...
Author: BenchChem Technical Support Team. Date: March 2026
As mass spectrometry and nuclear magnetic resonance (NMR) technologies achieve unprecedented resolution, the demand for high-fidelity isotopic tracers has surged. At the forefront of this analytical revolution is Fmoc-L-Leucine (13C6, 15N) , a specialized, stable isotope-labeled amino acid derivative[1].
This whitepaper provides an authoritative, in-depth analysis of Fmoc-Leu-OH (13C6, 15N), detailing its physicochemical properties, global sourcing landscape, and mechanistic applications in Solid-Phase Peptide Synthesis (SPPS) and quantitative proteomics.
Molecular Identity & Physicochemical Profiling
The utility of Fmoc-L-Leucine (13C6, 15N) lies in its precise molecular architecture. The integration of stable isotopes—uniformly labeled with six Carbon-13 (13C) atoms and one Nitrogen-15 (15N) atom—creates a distinct +7 Da mass shift compared to its endogenous counterpart[1]. This exact mass differential is a foundational requirement for avoiding isotopic envelope overlap during mass spectrometry-based quantification[2].
For researchers synthesizing Absolute Quantification (AQUA) peptides or conducting Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the isotopic purity of the starting material is non-negotiable. Contamination with "light" (unlabeled) amino acids directly skews quantitative ratios[1].
The following table synthesizes verified global suppliers that provide high-enrichment Fmoc-Leu-OH (13C6, 15N) tailored for GMP or research-grade peptide synthesis.
Mechanistic Utility in Solid-Phase Peptide Synthesis (SPPS)
The selection of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is driven by the need for orthogonal deprotection strategies. Fmoc is base-labile, allowing for N-terminal deprotection using 20% piperidine without compromising the acid-labile side-chain protecting groups or the peptide-resin linker[1].
When synthesizing heavy peptides, Leucine is frequently chosen due to its high abundance in eukaryotic proteomes and its hydrophobic side chain, which ensures predictable retention times during reversed-phase liquid chromatography (RP-LC).
SPPS cycle integrating Fmoc-Leu-OH (13C6, 15N).
Self-Validating Protocol: Optimized Coupling of Heavy Leucine
Because isotopically labeled amino acids are highly valuable, coupling efficiency must be maximized and validated in real-time to prevent sequence truncation.
Resin Preparation & Swelling : Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes to expand the polymer matrix, ensuring maximum accessibility to the free N-terminal amines.
Amino Acid Activation : Dissolve 3 equivalents of Fmoc-Leu-OH (13C6, 15N) and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: HBTU converts the carboxylic acid into a highly reactive ester, while DIPEA acts as a non-nucleophilic base to drive the reaction forward.
Coupling : Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
Self-Validation via Kaiser Assay :
Mechanism: Ninhydrin reacts with primary amines to produce a distinct blue chromophore (Ruhemann's purple).
Action: Extract a few resin beads, wash with ethanol, and apply Kaiser reagents (ninhydrin/phenol/KCN). Heat at 100°C for 3 minutes.
Validation Check:
Colorless/Yellow beads : Coupling is complete (self-validated). Proceed to Fmoc deprotection.
Blue beads : Free amines remain. Do not proceed. Perform a second coupling cycle using a different activator (e.g., HATU/HOAt) to overcome steric hindrance.
Isotope-Dilution Mass Spectrometry & Quantitative Proteomics
In quantitative proteomics, Fmoc-Leu-OH (13C6, 15N) is utilized to synthesize heavy internal standards. Because the heavy peptide shares the exact amino acid sequence as the endogenous "light" peptide, it exhibits identical ionization efficiency and chromatographic behavior[1]. The +7 Da mass shift allows the mass spectrometer to distinguish between the two, enabling absolute quantification based on the ratio of their extracted ion chromatograms (XICs)[2].
Isotope-dilution MS workflow using heavy leucine.
Self-Validating Protocol: MS Quantification Workflow
Standard Reconstitution : Dissolve the synthesized heavy AQUA peptide in 5% acetonitrile / 0.1% formic acid.
Self-Validation via Standard Curve Linearity :
Mechanism: Before analyzing complex biological matrices, the mass spectrometer's dynamic range must be validated to rule out ion suppression or detector saturation.
Action: Prepare a 5-point standard curve by spiking varying known concentrations of the heavy peptide into a constant background matrix.
Validation Check:
R² ≥ 0.99 : The system is self-validated for linear response. Proceed to sample analysis.
R² < 0.99 : Indicates matrix interference or saturation. Dilute the sample or adjust collision energies before proceeding.
Sample Spike-in : Spike a known, validated concentration of the heavy standard into the biological sample prior to trypsin digestion. Causality: Spiking before digestion controls for any variability or loss during the proteolytic cleavage and sample cleanup steps.
LC-MS/MS Analysis : Analyze using Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), calculating the absolute concentration of the endogenous protein based on the Light/Heavy area ratio.
Technical Guide: Principles and Protocols of Leucine-Based SILAC
Executive Summary Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative mass spectrometry (MS)-based proteomics.[1] While modern workflows frequently utilize Lysine and Argi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative mass spectrometry (MS)-based proteomics.[1] While modern workflows frequently utilize Lysine and Arginine to align with tryptic digestion patterns, Leucine-based SILAC remains a foundational and highly relevant technique.[1]
This guide details the operational principles of Leucine SILAC. It was the specific method used in the seminal paper by Ong et al. (2002) to demonstrate the technology.[1] Leucine is the most abundant amino acid in the human proteome (~10%), offering superior statistical coverage for global protein quantification compared to less frequent residues.[1] However, its use requires specific bioinformatic considerations regarding peptide fragmentation and chromatographic behavior.[1]
Part 1: The Mechanistic Foundation
The Core Principle: Metabolic Encoding
SILAC relies on the cell’s own metabolic machinery to incorporate a "heavy" isotopic label into the proteome.[2] Unlike chemical tagging (e.g., TMT, iTRAQ), which occurs post-lysis and introduces handling errors, SILAC labeling occurs in vivo.[1]
Auxotrophy: Mammalian cells cannot synthesize Leucine (an essential amino acid).[1] They must import it from the culture media.[1]
Substitution: By culturing cells in media where natural Leucine (
) is replaced by an isotopically heavy analog (e.g., -Leucine), every newly synthesized protein will incorporate the heavy label.[1]
Mass Shift: This results in a predictable mass increase for every Leucine-containing peptide.[1]
The "Leucine Advantage" vs. Tryptic Constraints
A Senior Scientist must weigh the pros and cons of Leucine versus the standard Lysine/Arginine (Lys/Arg) approach:
Feature
Leucine SILAC
Lysine/Arginine SILAC
Abundance
High (~10%) : Statistical power is higher; fewer peptides are "missed."[1]
Moderate : Some peptides may lack Lys/Arg (though rare in tryptic digests).[1]
Digestion
Internal Label : Trypsin cuts at Lys/Arg.[1] Leucine remains in the middle of the peptide.
Terminal Label : Trypsin cuts at the label.[1] The heavy AA is always at the C-terminus.[1]
Quantification
Complex : Algorithms must calculate mass shift based on the number of Leucines in the sequence (variable).[1]
Simple : Every peptide (except C-term) has exactly one label (usually).[1]
Artifacts
Low : Leucine does not readily convert to other amino acids.[1]
High : Arginine often metabolically converts to Proline, splitting the signal.[1]
The Problem: Deuterium interacts differently with the hydrophobic stationary phase of Reverse Phase Liquid Chromatography (RPLC) than Hydrogen. This causes Retention Time (RT) Shifts , where heavy peptides elute earlier than light peptides.[1]
The Solution: Modern protocols use
-Leucine .[1] Carbon-13 is chemically identical to Carbon-12 in hydrophobicity, ensuring perfect co-elution and accurate quantification.[1]
Part 2: Experimental Design & Workflow
The following diagram illustrates the self-validating workflow. Note the "Mix" step occurs before any sample processing, canceling out downstream pipetting errors.[1]
Caption: Differential labeling occurs in culture. Samples are mixed immediately after lysis to minimize technical variance.
Part 3: Detailed Protocol (Leucine-Specific)
Phase 1: Preparation of Dialyzed Media
Critical Step: Standard FBS contains "light" amino acids.[1] You must remove them to prevent signal dilution.[1]
Dialysis: Dialyze Fetal Bovine Serum (FBS) using a 10 kDa cutoff membrane against PBS at 4°C for 24-48 hours. This removes free amino acids (light Leucine) while retaining growth factors.[1]
Reconstitution:
Base Media: Use DMEM or RPMI deficient in Leucine, Lysine, and Arginine.[1]
Add Back: Add standard Lysine and Arginine to both conditions.
Light Condition: Add natural L-Leucine (50 mg/L).
Heavy Condition: Add
-L-Leucine (50 mg/L).
Phase 2: Adaptation (The "5-Doubling" Rule)
Cells must be grown for at least 5-6 cell divisions to ensure >97% incorporation of the heavy label.[1]
Validation: After passage 5, harvest a small aliquot of "Heavy" cells. Digest and run on MS. Check a high-abundance protein (e.g., Actin).[1] If you see "Light" peaks, the incorporation is incomplete (or your FBS dialysis failed).[1]
Phase 3: The Experiment
Seed: Plate adapted Light and Heavy cells.
Perturb: Treat "Heavy" cells with the drug candidate; treat "Light" cells with vehicle (DMSO).[1]
Harvest: Wash 3x with ice-cold PBS (removes serum proteins). Lyse in SDS or Urea buffer.
Quantify: Use a BCA assay to determine protein concentration.[1]
Mix: Mix Light and Heavy lysates at a strict 1:1 ratio based on protein mass.
Phase 4: Digestion & MS[1]
Reduction/Alkylation: DTT followed by Iodoacetamide.[1]
LC-MS/MS: Run on a high-resolution instrument (e.g., Orbitrap).[1]
Part 4: Data Analysis & The "Doublet" Logic
In Leucine SILAC, the mass spectrometer observes peptide "doublets."[1] The distance between the peaks depends on the number of Leucine residues in that specific peptide.
The MS1 spectrum will show two peaks separated by exactly 12 Da.[1]
Caption: Example of a +12 Da shift for a doubly-charged peptide containing two Leucine residues.
Part 5: Troubleshooting & Senior Scientist Notes
Incomplete Incorporation: If you see a "satellite" peak at -6 Da in the heavy channel, your media contains light Leucine contamination.[1] Check your Dialyzed FBS.
Proline Conversion: Unlike Arginine (which converts to Proline), Leucine is metabolically stable.[1] This makes Leucine SILAC superior for cell lines with high Arginine-to-Proline conversion rates (e.g., HeLa).[1]
Isobaric Leucine/Isoleucine: MS cannot distinguish Leucine from Isoleucine (they have the same mass).[1] However, since only Leucine is labeled, the heavy peak confirms the presence of Leucine in the sequence, aiding in sequence validation.
References
Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1] Molecular & Cellular Proteomics, 1(5), 376–386.[1][3]
Mann, M. (2006). Functional and quantitative proteomics using SILAC.[1][4] Nature Reviews Molecular Cell Biology, 7(12), 952–958.[1]
Geiger, T., Wisniewski, J. R., Cox, J., & Mann, M. (2011). Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics.[1] Nature Protocols, 6(2), 147–157.[1]
Zhang, G., et al. (2011). Mass spectrometry-based quantitative proteomics using SILAC.[1] Methods in Molecular Biology, 753, 1-14.[1]
The Architect’s Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
Executive Summary This technical guide deconstructs the core mechanisms of Fmoc solid-phase peptide synthesis (SPPS). Unlike solution-phase chemistry, SPPS is a heterogeneous system where diffusion, solvation, and resin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide deconstructs the core mechanisms of Fmoc solid-phase peptide synthesis (SPPS). Unlike solution-phase chemistry, SPPS is a heterogeneous system where diffusion, solvation, and resin swelling kinetics are as critical as the reaction thermodynamics. This document moves beyond standard "add-and-stir" protocols to explain the why—the physicochemical causality—enabling you to troubleshoot failed syntheses, optimize difficult sequences (e.g., hydrophobic aggregation, steric hindrance), and transition from manual to automated workflows with authority.
Part 1: The Fundamental Logic (Orthogonality)
The success of Fmoc chemistry relies on the principle of Orthogonality . This is a system where protecting groups are removed by completely different chemical mechanisms, ensuring that the removal of one does not affect the stability of the other.
Temporary Protection (N-Terminus): The Fmoc (9-fluorenylmethoxycarbonyl) group is Base-Labile . It is removed by secondary amines (piperidine) via an E1cb mechanism.[1][2]
Permanent Protection (Side Chains): Groups like tert-butyl (tBu), Trityl (Trt), and Pbf are Acid-Labile . They remain stable during base treatments but are cleaved by Trifluoroacetic acid (TFA) at the end of the synthesis.
The Mechanism of Fmoc Deprotection
The Fmoc group is not removed by simple hydrolysis. It requires a base to abstract the acidic proton at the 9-position of the fluorene ring.
Key Insight: The choice of base matters. Piperidine is the standard not just because it is basic (pKa ~11.1), but because it is a nucleophilic secondary amine that acts as a scavenger , trapping the reactive dibenzofulvene byproduct to prevent it from re-alkylating the peptide.
Figure 1: The E1cb elimination mechanism of Fmoc removal.[2][3] Note the critical role of the base in scavenging the fulvene byproduct.
Part 2: The Solid Support (Resin Selection)
The resin is not merely a bucket; it is a solvent-swollen gel that dictates the spacing of peptide chains. Overloading resin leads to aggregation and "deletion sequences."
Expert Rule of Thumb: For peptides >15 residues, use low-loading resin (<0.4 mmol/g) to prevent inter-chain aggregation.
The synthesis is a repetitive cycle. A single failure in a 20-mer peptide (99% yield per step) results in only ~81% crude purity. At 95% yield per step, purity drops to ~35%.
Standard Fmoc Cycle Protocol
This protocol assumes 0.1 mmol scale.
Step A: Swelling (Crucial)
Action: Swell resin in DMF (Dimethylformamide) for 20-30 mins.
Why: Dry resin beads are collapsed. DMF solvates the polymer matrix, exposing reactive sites. DCM (Dichloromethane) swells better but is poor for peptide solubility; DMF is the compromise.
Step B: Deprotection
Reagent: 20% Piperidine in DMF (v/v).
Protocol:
Add 5 mL, reaction 3 min (removes bulk Fmoc). Drain.
Add 5 mL, reaction 10-12 min (removes trace Fmoc). Drain.
Validation: UV monitoring of the drain waste at 301 nm (dibenzofulvene adduct) indicates reaction completion.
Step C: The Wash (The "Silent Killer")
Protocol: Wash with DMF (5 x 1 min).
Why: Residual piperidine will destroy the incoming activated amino acid (forming an acetyl-piperidide byproduct) and cap the sequence.
Step D: Coupling (Activation)
Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
Note: Oxyma is superior to HOBt (explosive risk) and comparable to HATU but with less racemization risk [3].
Protocol:
Dissolve Fmoc-AA-OH (5 eq) and Oxyma (5 eq) in minimal DMF.
Add DIC (5 eq). Activate for 2 min (solution turns yellow/orange).
Trigger: Sequence dependent (Asp-Gly, Asp-Asn, Asp-Ser) and base-catalyzed (Piperidine).[4]
Solution:
Add 0.1M HOBt or Oxyma to the deprotection solution (acidifies the environment slightly).
Use OMpe (3-methylpent-3-yl) protected Asp to increase steric bulk.
Diketopiperazine (DKP) Formation[4][8]
Mechanism: After deprotecting the 2nd residue, the free amine back-bites the C-terminal ester, cleaving the dipeptide off the resin as a cyclic byproduct.
Solution: Use DIC/Oxyma (neutral pH activation). Avoid base (DIEA) during coupling unless absolutely necessary.
Part 5: Cleavage & Global Deprotection[10][11]
This is the "moment of truth." The resin is treated with high-concentration acid to release the peptide and remove side-chain protection.[8]
The Danger: The removal of protecting groups (tBu, Trt, Pbf) generates highly reactive carbocations . If not quenched, these will re-attach to nucleophilic residues (Trp, Cys, Met, Tyr), permanently ruining the peptide.
The Scavenger System
We use a "Cocktail" to act as a cation sponge.
Scavenger
Target Reactive Species
Protects Amino Acid
Water
t-Butyl cations
Ser, Thr, Glu, Asp
TIS (Triisopropylsilane)
Trityl cations
His, Asn, Gln
EDT (Ethanedithiol)
t-Butyl cations, Oxidants
Cys, Met (Critical to prevent oxidation)
Phenol
Pbf/Pmc cations
Tyr, Trp
Recommended Cocktail: Reagent K (For complex peptides)
Wash resin with DCM (removes DMF). Dry under Nitrogen.
Add cold cleavage cocktail.
Shake for 2-3 hours (Room Temp).
Precipitate filtrate into cold Diethyl Ether .
Centrifuge to pellet the crude peptide.
References
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[3][9] Journal of the American Chemical Society, 92(19), 5748–5749. Link
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
Fields, G. B., & Noble, R. L. (1990).[9] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[2][3][9] International Journal of Peptide and Protein Research, 35(3), 161–214.[9] Link
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
Application Note: High-Efficiency Incorporation of Fmoc-L-Leucine (13C6, 15N) in Solid-Phase Peptide Synthesis (SPPS)
Introduction & Mechanistic Rationale The synthesis of stable isotope-labeled (SIL) peptides is a cornerstone technique for quantitative proteomics (e.g., Absolute Quantification/AQUA, SILAC) and high-resolution NMR struc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The synthesis of stable isotope-labeled (SIL) peptides is a cornerstone technique for quantitative proteomics (e.g., Absolute Quantification/AQUA, SILAC) and high-resolution NMR structural biology [1]. Incorporating heavy amino acids, such as Fmoc-L-Leucine (13C6, 15N) , introduces a precise +7 Da mass shift (uniformly labeled with six 13C atoms and one 15N atom) [2]. This mass shift allows mass spectrometers to differentiate endogenous light peptides from synthetic heavy internal standards without altering the peptide's biochemical properties or chromatographic retention time.
However, the prohibitive cost of SIL amino acids necessitates a fundamental shift in standard Solid-Phase Peptide Synthesis (SPPS) protocols. Traditional SPPS relies on a massive stoichiometric excess (4–10 equivalents) of Fmoc-amino acids to drive the pseudo-first-order kinetics of amide bond formation to near 100% completion [3]. When using Fmoc-Leu(13C6, 15N), researchers must reduce the equivalents to 1.5–2.0 to conserve reagents [4].
The Causality of Protocol Adaptation:
Reducing the concentration of the incoming amino acid drastically lowers the collision frequency between the activated ester and the resin-bound amine. To compensate for this thermodynamic penalty and prevent incomplete couplings (which lead to deletion sequences), the protocol must be adapted by:
Changing the Activation Chemistry: Shifting from aminium/uronium salts (e.g., HATU, HBTU) to carbodiimide/additive systems (DIC/Oxyma). Uronium reagents can react directly with the resin-bound amine to form a dead-end guanidinium species if the amino acid is not in high excess. DIC/Oxyma prevents this side reaction entirely while maintaining exceptional coupling efficiency.
Extending Reaction Kinetics: Utilizing prolonged room-temperature coupling (2–12 hours) or optimized microwave-assisted heating (105°C for 2 minutes) to drive the endothermic coupling reaction to completion [4].
Mandatory Capping: Implementing an aggressive acetic anhydride capping step post-coupling. If a heavy leucine coupling fails, the subsequent amino acid will couple to the unreacted amine, creating a deletion peptide. In quantitative MS, isobaric interferences from deletion peptides can severely compromise assay linearity.
Quantitative Data Summary: Standard vs. SIL-SPPS
The following table summarizes the critical parameter shifts required when transitioning from standard Fmoc-SPPS to SIL-SPPS using Fmoc-Leu(13C6, 15N).
Parameter
Standard SPPS Coupling
SIL-SPPS Coupling (Fmoc-Leu-13C6,15N)
Mechanistic Rationale
Amino Acid Equivalents
4.0 – 10.0 eq
1.5 – 2.0 eq
Cost mitigation of expensive isotopic reagents.
Coupling Reagent
HBTU / HATU / DIC
DIC / Oxyma Pure
Prevents N-terminal guanidinylation side-reactions at low AA excess.
Coupling Time (Room Temp)
30 – 45 minutes
120 minutes – Overnight
Compensates for reduced collision frequency due to lower concentration.
Coupling Time (Microwave)
15 – 30 sec @ 90°C
2 min @ 105°C
Thermal energy drives the kinetically slower reaction to completion[4].
Capping Step
Optional / Rare
Mandatory
Neutralizes unreacted amines to prevent deletion sequences.
Experimental Workflow Visualization
The following diagram illustrates the modified SPPS cycle tailored for the incorporation of Fmoc-Leu(13C6, 15N).
Workflow for high-efficiency incorporation of Fmoc-Leu(13C6,15N) in SPPS.
This protocol is optimized for a 0.1 mmol synthesis scale using manual or automated SPPS platforms. Ensure all solvents, particularly N,N-Dimethylformamide (DMF), are amine-free to prevent premature Fmoc removal [5].
Materials Required:
Resin: Rink Amide or Wang resin (0.1 mmol loading).
SIL Amino Acid: Fmoc-L-Leu(13C6, 15N) (MW: 360.36 g/mol ) [2].
Resin Swelling: Transfer 0.1 mmol of peptidyl-resin to a reaction vessel. Swell in 5 mL of DMF for 30 minutes with gentle agitation. Drain the solvent.
Fmoc Deprotection: Add 5 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 5 mL aliquot for 10 minutes to ensure complete removal of the N-terminal Fmoc group.
Washing: Wash the resin thoroughly with DMF (5 × 5 mL), agitating for 1 minute per wash. Critical Step: Incomplete washing will leave residual piperidine, which will neutralize the incoming activated amino acid.
Dissolve the amino acid and 0.2 mmol of Oxyma Pure in 2 mL of DMF.
Activation: Add 0.2 mmol of DIC to the amino acid/Oxyma solution. Stir for 2 minutes at room temperature to form the active ester.
Coupling: Transfer the activated Fmoc-L-Leu(13C6, 15N) solution to the resin.
For Room Temperature SPPS: Agitate gently for 2 to 4 hours.
For Microwave SPPS: Heat the reaction to 105°C for exactly 2 minutes [4].
Washing: Drain the coupling solution and wash the resin with DMF (3 × 5 mL).
Phase 3: Mandatory Capping
Capping Solution: Prepare a solution of 10% Acetic Anhydride and 5% DIPEA in DMF (v/v).
Reaction: Add 4 mL of the capping solution to the resin. Agitate for 10 minutes at room temperature. This acetylates any unreacted N-terminal amines, terminating their elongation and ensuring they are easily separated from the full-length product during HPLC purification.
Final Wash: Wash the resin with DMF (5 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL). The resin is now ready for the next cycle of standard SPPS.
Quality Control and Validation
Following the cleavage of the final peptide using a standard TFA cocktail (e.g., 92.5% TFA, 2.5% TIS, 2.5% H2O, 2.5% DODT), the crude peptide must be validated for isotopic incorporation:
High-Resolution Mass Spectrometry (HRMS): Confirm the presence of the +7 Da mass shift relative to the theoretical monoisotopic mass of the unlabeled peptide [2].
Isotopic Purity Assessment: Evaluate the M-1 and M-2 peaks in the mass spectrum. High-quality Fmoc-Leu(13C6, 15N) typically possesses >98% isotopic enrichment. Significant peaks below the target mass indicate isotopic impurity or incomplete labeling.
References
Structural Investigations on Heterotypic Coiled-Coil Assemblies - Freie Universität Berlin.[Link]
Selection and Synthesis to Analysis: Stable Isotope-Labeled Peptides for Proteomic Applications - Cambridge Isotope Laboratories (Shoko). [Link]
Standard practices for Fmoc-based solid-phase peptide synthesis - University of California, Irvine.[Link]
Application
Application Note: Precision Synthesis of AQUA Peptides using L-LEUCINE-N-FMOC (13C6, 15N) for Absolute Protein Quantification
Abstract & Introduction In the hierarchy of mass spectrometry-based proteomics, Absolute Quantification (AQUA) represents the gold standard for determining the precise molar concentration of target proteins within a biol...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
In the hierarchy of mass spectrometry-based proteomics, Absolute Quantification (AQUA) represents the gold standard for determining the precise molar concentration of target proteins within a biological matrix. Unlike relative quantification methods (e.g., TMT, Label-Free), which provide fold-changes, AQUA utilizes synthetic Stable Isotope Standards (SIS) to anchor the mass spectrometer signal to a known physical quantity.
This guide details the protocol for utilizing L-LEUCINE-N-FMOC (13C6, 15N) as a core building block in the synthesis of heavy-labeled internal standards. By incorporating this isotopically labeled amino acid during Solid-Phase Peptide Synthesis (SPPS), researchers create peptides that are chemically identical to endogenous targets but distinct in mass (+7 Da per Leucine residue).
Key Technical Specifications
Parameter
Specification
Reagent
L-LEUCINE-N-FMOC (13C6, 15N)
Formula
C21H23NO4 (Isotopically enriched)
Mass Shift
+7.017 Da (6x 13C, 1x 15N)
Application
Synthesis of Internal Standards for SRM/MRM/PRM
Solubility
DMF, NMP
Purity Requirement
>98% Isotopic Enrichment
Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)[3][4]
The fundamental principle relies on Isotope Dilution . The heavy peptide (Standard) and the light peptide (Endogenous) co-elute from the LC column because they share identical physicochemical properties (hydrophobicity, pKa). However, they are resolved by the Mass Spectrometer due to the specific mass shift introduced by the labeled Leucine.
Workflow Logic
Figure 1: The complete workflow from raw isotope reagent to final quantification. The critical control point is the "Spike-in" step, where the known concentration establishes the baseline.
Protocol Phase I: Synthesis of the Heavy Peptide (SPPS)
Context: Standard SPPS protocols often use a 5x or 10x molar excess of amino acids to ensure complete coupling. However, L-LEUCINE-N-FMOC (13C6, 15N) is significantly more expensive than standard amino acids. This protocol uses an optimized "Pre-activation Manual Coupling" strategy to maximize efficiency while minimizing waste.
Materials
Resin: Wang Resin or Rink Amide Resin (depending on C-term requirement).[1]
Perform standard deprotection (20% Piperidine, 2 x 5 min) and coupling (5x excess AA, HBTU/DIPEA) for all amino acids up to the position of the Leucine.
Critical Step: Coupling the Isotope-Labeled Leucine:
Stoichiometry: Reduce excess to 1.5x - 2x (vs. resin loading) to conserve reagent.
Activation: Dissolve the Fmoc-Leu-13C6,15N (2 eq) and HATU (1.9 eq) in minimal DMF. Add DIPEA (4 eq) immediately before adding to the resin.
Reaction Time: Extend coupling time to 2 hours (standard is often 45 min) to ensure completion despite lower concentration.
Validation: Perform a Kaiser Test (ninhydrin) on a few resin beads.
Blue beads: Incomplete coupling (Recouple!).
Colorless beads: Complete coupling (Proceed).
Completion & Cleavage:
Finish the peptide sequence with standard amino acids.[6]
Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
Precipitate in cold diethyl ether.
Protocol Phase II: Quality Control & Calibration
Scientific Integrity Check: A synthesized peptide is useless for AQUA unless its concentration is known with absolute certainty. Weighing a lyophilized powder is inaccurate due to variable hydration and salt content.
Purification
Dissolve crude peptide in 0.1% Formic Acid / 5% Acetonitrile.
Purify via RP-HPLC (C18 column) to >95% purity.
Mass Verification: Analyze by ESI-MS.
Expectation: The observed mass must be exactly M + (n * 7.017) , where n is the number of Leucine residues.
Absolute Concentration Determination (The "Gold Standard")
Do not rely on UV absorbance alone unless the peptide contains Tryptophan/Tyrosine.
Method: Amino Acid Analysis (AAA).
Procedure: Hydrolyze a defined aliquot of the purified peptide stock (6N HCl, 110°C, 24h). Separate free amino acids by ion-exchange chromatography. Quantify the stable amino acids (e.g., Alanine, Proline) against a NIST-traceable standard.
Result: This gives you the Primary Stock Concentration (e.g., 50.0 µM).
Spiking Strategy:Reverse Curve . (Spike constant heavy peptide into samples; compare to a calibration curve of light synthetic peptide if absolute linearity is required, or single-point calibration for high-throughput).
Step-by-Step Protocol
Protein Extraction:
Lyse cells in urea-based buffer (e.g., 8M Urea, 50mM Tris pH 8.0).
Quantify total protein (BCA Assay). Normalize samples to 100 µg total protein.
Reduction & Alkylation:
Add DTT (5 mM, 30 min, 56°C).
Add Iodoacetamide (15 mM, 20 min, Dark, Room Temp).
Digestion & Spiking (Crucial Timing):
Dilute Urea to <1M using 50mM Tris.
Add Trypsin (1:50 enzyme:substrate ratio).
Spike-in: Add the AQUA Peptide Internal Standard (from Phase II) at a concentration mimicking the expected endogenous level (e.g., 10 fmol/µg lysate).
Note: Spiking before digestion (if the standard has flanking sequences) controls for digestion efficiency. Spiking after digestion (if using "tryptic" standards) controls only for LC-MS variability. Spiking after digestion is most common for simple AQUA peptides.
Desalting:
Acidify with TFA (pH < 3).
Clean up using C18 SPE cartridges (Solid Phase Extraction).
Lyophilize and resuspend in LC-MS loading buffer (e.g., 0.1% Formic Acid).
Data Analysis & Visualization
LC-MS Method (SRM/PRM)
Ensure your instrument method monitors the specific transitions for both Light and Heavy forms.
Light Precursor: [M + 2H]²⁺ (Natural mass)
Heavy Precursor: [M + 2H]²⁺ + 3.5 m/z (since +7 Da / 2 charges = +3.5 m/z shift).
Calculation Logic
The absolute amount of the endogenous protein (
) is calculated using the ratio of the peak areas ( vs ) and the known amount of spike ().
Data Summary Table Template
Sample ID
Light Area (Endo)
Heavy Area (Std)
Ratio (L/H)
Spike Amt (fmol)
Calc. Conc (fmol/µg)
WT_Rep1
1,500,000
500,000
3.0
10
30.0
WT_Rep2
1,450,000
490,000
2.96
10
29.6
KO_Rep1
150,000
510,000
0.29
10
2.9
Troubleshooting & Expert Tips
Issue
Probable Cause
Corrective Action
Low Heavy Peptide Yield
Incomplete coupling of the bulky Fmoc-Leu-13C6,15N.
Use "Double Coupling" (repeat step 3 in Phase I) or switch to HATU if using HBTU.
Retention Time Shift
Deuterium effect (if using Deuterium labels).
Solved: 13C/15N labels (used here) do not cause retention time shifts. Light and Heavy should co-elute perfectly.
Inaccurate Quant
Stock solution concentration error.
Re-validate the stock using Amino Acid Analysis (AAA). Do not trust the weight.
Signal Interference
Co-eluting matrix ions.
Use high-resolution PRM (Parallel Reaction Monitoring) instead of standard SRM to resolve interferences.
References
Gerber, S. A., Rush, J., Stemman, O., & Kirschner, M. W. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. Proceedings of the National Academy of Sciences, 100(12), 6940–6945.
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
Brun, V., et al. (2007). Isotope dilution strategies for absolute quantitative proteomics. Journal of Proteomics, 72(6), 740-749.
Sigma-Aldrich (Merck). Fmoc-Leu-OH-13C6,15N Product Specifications and Handling.
Bachem. Fmoc Solid Phase Peptide Synthesis - A Practical Approach.
Application Note: High-Fidelity Absolute Quantification (AQUA) of Proteins via LC-MS/MS Using Fmoc-L-Leucine (13C6, 15N) Stable Isotope Labeled Peptides
Strategic Rationale: The AQUA Methodology & Isotopic Selection In modern pharmacokinetics and quantitative proteomics, determining the absolute concentration of a target protein in a complex biological matrix requires an...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale: The AQUA Methodology & Isotopic Selection
In modern pharmacokinetics and quantitative proteomics, determining the absolute concentration of a target protein in a complex biological matrix requires an internal standard that perfectly mimics the endogenous analyte. The 1[1], pioneered by the Gygi lab, achieves this by utilizing synthetic tryptic peptides incorporating stable isotope-labeled (SIL) amino acids.
This application note details the integration of2[2] into the AQUA LC-MS/MS workflow.
Target Probability: Leucine is one of the most abundant amino acids in eukaryotic proteins (~9%). Consequently, almost any chosen proteotypic tryptic peptide will contain at least one Leucine residue, making it a universal labeling target.
The +7 Da Mass Shift: The natural isotopic envelope of a highly abundant native peptide extends to M+1, M+2, and M+3 due to the natural 1.1% abundance of 13C. If a heavy label only adds +3 Da, the M+3 peak of the native peptide will cause isobaric interference with the M0 peak of the internal standard. The uniform labeling of six carbons and one nitrogen in L-Leucine (13C6, 15N) provides a robust +7 Da mass shift, guaranteeing baseline isotopic resolution and eliminating cross-talk[2].
Fmoc Chemistry: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. This allows for mild deprotection during Solid Phase Peptide Synthesis (SPPS) without the harsh, repetitive acidic conditions of Boc-chemistry, preserving fragile side chains during the synthesis of the 3[3].
System Architecture: Workflow Diagram
The following diagram illustrates the critical path from in silico peptide selection to final absolute quantification.
Fig 1: AQUA workflow mapping the integration of L-Leu (13C6,15N) synthesis through LC-MS/MS analysis.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Every critical variable is controlled either by the intrinsic properties of the 4[4] or through explicit System Suitability Testing (SST).
Phase I: Synthesis & Internal Standard Validation
SPPS Assembly: Synthesize the selected proteotypic peptide using standard Fmoc-SPPS. Substitute the native Leucine coupling step with Fmoc-L-Leucine (13C6, 15N). Ensure the isotopic purity of the building block is >98% atom % 15N and 13C to prevent heavy-to-light isotopic leakage[5].
Cleavage & Purification: Cleave the peptide from the resin using a TFA/scavenger cocktail. Purify via preparative RP-HPLC to >95% purity.
Concentration Calibration: Determine the exact concentration of the purified AQUA peptide using Amino Acid Analysis (AAA), as UV absorbance is insufficient for absolute molar quantification.
Phase II: Matrix Preparation & Spiking
Mechanistic Rationale: Spiking the AQUA peptide after enzymatic digestion but before Solid Phase Extraction (SPE) clean-up isolates the variable of digestion efficiency while perfectly correcting for any peptide loss during the desalting process[6].
Denaturation & Reduction: Aliquot 50 µg of biological protein lysate. Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 45 minutes to reduce disulfide bonds, unfolding the tertiary structure.
Alkylation: Add Iodoacetamide (IAA) to 20 mM. Incubate in the dark for 30 minutes. Causality: IAA alkylates the free thiols, preventing disulfide bonds from reforming and ensuring the protein remains accessible to the protease.
Digestion: Add sequencing-grade Trypsin at a 1:50 (enzyme:substrate) ratio. Incubate at 37°C for 16 hours.
AQUA Spiking: Quench the digestion with 1% Formic Acid (FA). Immediately spike in a precisely known amount of the AQUA peptide (e.g., 50 fmol) into the digest[7].
Clean-up: Desalt the spiked sample using a C18 StageTip or SPE cartridge. Elute, dry under vacuum, and reconstitute in 0.1% FA in water[8].
Phase III: LC-MS/MS Analytical Method
Analyze the reconstituted peptides using a high-resolution UHPLC system coupled to a Triple Quadrupole (for MRM) or Orbitrap (for PRM) mass spectrometer.
Chromatographic Parameters:
Column: Waters ACQUITY UPLC Peptide BEH C18 (130Å, 1.7 µm, 2.1 mm X 100 mm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
Quantitative Data Presentation & MRM Design
Table 1: Quantitative LC Gradient
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
98.0
2.0
Initial
2.0
98.0
2.0
6 (Linear)
25.0
65.0
35.0
6 (Linear)
27.0
10.0
90.0
6 (Linear)
30.0
10.0
90.0
6 (Linear)
31.0
98.0
2.0
6 (Linear)
35.0
98.0
2.0
6 (Linear)
Table 2: MRM Transitions for Native and AQUA Peptide (Example Sequence: ALEL*GVK)
Note: L* denotes the position of the 13C6, 15N Leucine (+7 Da).
Peptide Form
Precursor Ion (m/z)
Fragment Ion
Product Ion (m/z)
Collision Energy (V)
Native (Light)
365.2 [M+2H]2+
y4+
415.3
18
Native (Light)
365.2 [M+2H]2+
y5+
544.3
20
Native (Light)
365.2 [M+2H]2+
b3+
286.1
15
AQUA (Heavy)
368.7 [M+2H]2+
y4+
422.3
18
AQUA (Heavy)
368.7[M+2H]2+
y5+
551.3
20
AQUA (Heavy)
368.7 [M+2H]2+
b3+
286.1
15
Mechanistic Causality Checkpoint: Fragment Ion Selection
Observe the b3+ ion (sequence: ALE) in Table 2. Because the heavy isotope is located on the 4th residue (Leucine), N-terminal fragments shorter than 4 residues do not carry the mass shift. Consequently, the b3+ ion has an identical m/z (286.1) for both the Light and Heavy forms. While unshifted ions are excellent for qualitative sequence confirmation, they must not be used for Light/Heavy ratio quantification, as they cannot be differentiated by the mass spectrometer. Always select y-ions or b-ions that encompass the labeled residue.
Data Analysis & System Suitability
Because the native peptide and the AQUA peptide share identical physicochemical properties, they will co-elute perfectly from the LC column and experience identical ionization suppression/enhancement in the source[3].
Absolute quantification is calculated using the extracted ion chromatogram (XIC) peak areas:
Absolute Amount (Native) = (Area_Light / Area_Heavy) × Known Amount Spiked (Heavy)
Self-Validation Criteria (System Suitability):
Isotopic Leakage Blank: Inject the AQUA peptide alone in a surrogate matrix. The Light MRM channel must show <0.1% peak area relative to the Heavy channel to rule out heavy-to-light isotopic impurities.
Matrix Interference Blank: Inject the digested biological matrix without the AQUA spike. The Heavy MRM channel must be free of endogenous isobaric interference (S/N < 3).
Co-elution Verification: The retention time difference (
RT) between the Light and Heavy MRM peaks must be 0.05 minutes.
References
"Fmoc-Leu-OH (13C6,15N) - ChemPep", ChemPep,
"Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides", NIH / PMC,
"Absolute Quantification (AQUA)
"How does Protein AQUA work?", Sigma-Aldrich,
"Application Notes and Protocols for Absolute Quantific
"Stable Isotope Labeling Strategies", University of Washington's Proteomics Resource,
Strategic Utilization of L-LEUCINE-N-FMOC (¹³C₆, ¹⁵N) in Accelerating Drug Discovery Workflows
An Application Note and Technical Protocol from the Desk of a Senior Application Scientist. Introduction and Mechanistic Rationale In modern drug discovery, the transition from target identification to clinical validatio...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Technical Protocol from the Desk of a Senior Application Scientist.
Introduction and Mechanistic Rationale
In modern drug discovery, the transition from target identification to clinical validation requires unparalleled analytical precision. L-Leucine-N-Fmoc (¹³C₆, 99%; ¹⁵N, 99%) has emerged as a cornerstone reagent for synthesizing heavy-isotope labeled peptides[1]. By substituting the naturally occurring ¹²C and ¹⁴N atoms of Leucine with stable ¹³C and ¹⁵N isotopes, researchers can generate peptides that are chemically and biologically indistinguishable from their native counterparts, yet physically distinct in mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications[2].
As an application scientist, I emphasize a critical choice in stable isotope labeling: Why ¹³C/¹⁵N over Deuterium (²H)?
While deuterium is cheaper, its incorporation alters the hydrophobicity of the peptide, often leading to chromatographic retention time shifts during Reverse-Phase Liquid Chromatography (RP-LC). In contrast, ¹³C and ¹⁵N isotopes exert negligible isotopic effects on physicochemical properties. This ensures that the heavy peptide perfectly co-elutes with the endogenous target, providing a true internal standard for Absolute QUAntification (AQUA)[3][4]. Furthermore, ¹³C and ¹⁵N possess a nuclear spin of ½, making them essential for multidimensional NMR studies in Structure-Based Drug Design (SBDD)[2][5].
+7 Da mass shift per Leucine residue incorporated[1].
Isotopic Purity
99% ¹³C; 99% ¹⁵N
Prevents isotopic envelope overlap in MS; maximizes signal-to-noise in NMR[1].
NMR Spin State
Spin ½ (Both ¹³C and ¹⁵N)
Enables heteronuclear single quantum coherence (HSQC) NMR spectroscopy[2].
Application I: Absolute QUAntification (AQUA) in Targeted Proteomics
The AQUA strategy is the gold standard for validating protein biomarkers and determining the pharmacokinetics of peptide drugs. By synthesizing a signature tryptic peptide incorporating L-Leucine-N-Fmoc (¹³C₆, ¹⁵N), researchers can spike this "heavy" standard into a complex biological matrix[3].
Experimental Protocol: Synthesis of an AQUA Peptide Standard
Note: This protocol utilizes standard Fmoc-Solid Phase Peptide Synthesis (SPPS). The self-validating nature of this workflow relies on intermediate colorimetric testing to prevent sequence truncation.
Step 1: Resin Preparation and Swelling
Weigh 0.1 mmol of Rink Amide AM resin (yields a C-terminal amide, enhancing in vivo stability if used for PK studies).
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.
Step 2: Fmoc Deprotection
Treat the resin with 20% piperidine in DMF (v/v) for 2 × 10 minutes.
Causality: Piperidine acts as a mild base to cleave the Fmoc group via an E1cB mechanism, exposing the primary amine without affecting acid-labile side-chain protecting groups.
Wash thoroughly with DMF (5 × 1 minute).
Step 3: Coupling of L-Leucine-N-Fmoc (¹³C₆, ¹⁵N)
Prepare the coupling mixture: 0.3 mmol (3 eq) of L-Leucine-N-Fmoc (¹³C₆, ¹⁵N)[1], 0.3 mmol of HBTU, and 0.6 mmol of DIPEA in DMF.
Add the mixture to the resin and agitate for 45–60 minutes.
Self-Validation (Kaiser Test) : Perform a ninhydrin-based Kaiser test. A yellow/colorless resin indicates complete coupling (no free amines). A blue resin indicates incomplete coupling; repeat Step 3.
Step 4: Cleavage and Global Deprotection
Once the full sequence is synthesized, treat the resin with a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours.
Causality: TIPS acts as a carbocation scavenger, preventing re-alkylation of the peptide by cleaved protecting groups.
Precipitate the heavy peptide in cold diethyl ether, centrifuge, and lyophilize.
Workflow for Fmoc-SPPS incorporating heavy Leucine, validated by the Kaiser test.
LC-MS/MS Selected Reaction Monitoring (SRM)
Once synthesized, the heavy peptide is spiked into the biological sample (e.g., plasma) at a known concentration. Because the heavy peptide is exactly +7 Da heavier per Leucine residue, the mass spectrometer can isolate both the endogenous (light) and standard (heavy) peptides. The ratio of their peak areas directly yields the absolute concentration of the endogenous target[3].
Application II: Structural Biology & NMR in Structure-Based Drug Design (SBDD)
While X-ray crystallography provides static snapshots, NMR spectroscopy uniquely captures the dynamic conformational changes of protein-ligand interactions in solution[5]. Unlabeled peptides are virtually invisible in multidimensional NMR due to the ~1% natural abundance of ¹³C and 0.3% of ¹⁵N.
By synthesizing peptide drug candidates with L-Leucine-N-Fmoc (¹³C₆, ¹⁵N), researchers unlock the ability to perform heteronuclear NMR [2].
Experimental Protocol: Mapping Peptide-Protein Binding via 2D HSQC NMR
Step 1: Sample Preparation
Dissolve the ¹³C/¹⁵N-labeled peptide ligand (synthesized via the protocol in Section 2.1) in an NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 6.5, containing 10% D₂O for the lock signal).
Ensure the peptide concentration is between 0.5 - 1.0 mM to guarantee high signal-to-noise ratios.
Step 2: Baseline Spectrum Acquisition
Acquire a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the free peptide.
Causality: The ¹⁵N label on the Leucine backbone amide allows the exact mapping of the Leucine residue's chemical shift in 2D space[2].
Step 3: Titration and Chemical Shift Perturbation (CSP)
Gradually titrate the unlabeled target protein into the NMR tube containing the labeled peptide (molar ratios of 1:0.5, 1:1, 1:2).
Overlay the HSQC spectra.
Data Interpretation: If the Leucine residue is directly involved in the binding interface, its local electronic environment will change upon protein binding. This manifests as a distinct movement (perturbation) of the cross-peak in the HSQC spectrum.
NMR titration workflow utilizing heavy-labeled peptides to map binding interfaces.
Data Presentation: Mass Shift Verification
To ensure the integrity of the AQUA internal standard, high-resolution MS must verify the mass shift. Table 2 illustrates the expected theoretical shifts for a model tryptic peptide.
Table 2: Theoretical Mass Shifts for Model Peptide (Sequence: A-L-G-V-R)
Peptide State
Sequence
Monoisotopic Mass [M+H]+
Mass Shift (Δ)
Native (Light)
Ala-Leu -Gly-Val-Arg
515.319 Da
N/A
AQUA (Heavy)
Ala-Leu(¹³C₆, ¹⁵N) -Gly-Val-Arg
522.333 Da
+7.014 Da
Note: The exact +7 Da shift eliminates isobaric interference from naturally occurring heavy isotopes (like naturally occurring ¹³C), which typically only account for +1 or +2 Da shifts in small peptides.
References
CortecNet . "AQUA - Technical Notes: Absolute Quantification." cortecnet.com. Available at:[Link] (Accessed March 2026).
Bio-Synthesis . "Isotope Labeling Peptide | Stable Heavy Isotope Peptide." biosyn.com. Available at:[Link] (Accessed March 2026).
Creative Biostructure . "NMR Techniques for Structure-Based Drug Discovery." creative-biostructure.com. Available at:[Link] (Accessed March 2026).
Royal Society of Chemistry . "Derivatization of peptides for improved detection by mass spectrometry." rsc.org. Available at:[Link] (Accessed March 2026).
Application Note & Protocol: Quantitative Proteomics using Metabolic Labeling with L-Leucine (¹³C₆,¹⁵N)
Audience: This guide is intended for researchers, scientists, and drug development professionals engaged in quantitative proteomics, cell biology, and systems biology. It provides a comprehensive framework for designing,...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: This guide is intended for researchers, scientists, and drug development professionals engaged in quantitative proteomics, cell biology, and systems biology. It provides a comprehensive framework for designing, executing, and interpreting metabolic labeling experiments.
Preamble: A Modern Approach to Quantitative Proteomics
The ability to accurately quantify changes in the proteome is fundamental to understanding cellular responses to stimuli, disease progression, and the mechanism of action of therapeutic agents. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has emerged as a powerful and robust method for mass spectrometry (MS)-based quantitative proteomics.[1][2][3] This technique involves metabolically incorporating "heavy," non-radioactive, stable isotope-labeled amino acids into the entire proteome of living cells.[4][5]
This guide focuses on the application of L-Leucine (¹³C₆,¹⁵N) , a heavy isotope version of the essential amino acid leucine. By culturing one cell population in media containing "light" (natural abundance) leucine and another in media with "heavy" L-Leucine (¹³C₆,¹⁵N), we create two distinct proteomes that are chemically identical but differ in mass. When the samples are mixed and analyzed by MS, every leucine-containing peptide appears as a pair of peaks. The ratio of the intensities of these peaks provides a highly accurate measure of the relative abundance of the protein between the two conditions.[2]
A Critical Technical Note on L-LEUCINE-N-FMOC (¹³C₆,¹⁵N)
It is essential to distinguish between the reagent for metabolic labeling and reagents for chemical synthesis. This guide details the use of the free amino acid L-Leucine (¹³C₆,¹⁵N) for direct incorporation into proteins by cells during translation.
The related compound, L-Leucine-N-Fmoc (¹³C₆,¹⁵N) , is a protected amino acid derivative.[6][7][8] The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protecting agent for the amine group, making it a key building block for the chemical synthesis of isotopically labeled peptides via Solid-Phase Peptide Synthesis (SPPS).[6] These synthetic heavy peptides are invaluable as internal standards for targeted mass spectrometry assays but are not used for metabolic labeling of live cells, as the Fmoc group prevents their recognition by the cellular translational machinery.
Section 1: Principle of the Method
The SILAC methodology is elegantly simple yet powerful. It leverages the cell's own protein synthesis machinery to introduce a quantitative marker.
Metabolic Incorporation: Two populations of cells are cultured in media that are identical except for one component: an essential amino acid. One medium contains the natural "light" amino acid (e.g., ¹²C₆, ¹⁴N L-Leucine), while the other contains the "heavy" stable isotope-labeled version (e.g., ¹³C₆, ¹⁵N L-Leucine).[2]
Complete Labeling: As an essential amino acid, leucine cannot be synthesized by mammalian cells and must be taken up from the medium. Over several cell doublings, the heavy amino acid completely replaces its light counterpart in the "heavy" cell population, resulting in a fully labeled proteome.[9]
Experimental Perturbation: Once labeling is complete, one cell population is subjected to an experimental treatment (e.g., drug exposure, growth factor stimulation), while the other serves as a control.
Sample Combination: The "light" and "heavy" cell populations are combined, typically in a 1:1 ratio.[9] This crucial step occurs at the very beginning of the sample preparation process, eliminating nearly all downstream experimental variance and bias.
Mass Spectrometry Analysis: The combined protein lysate is digested into peptides and analyzed by high-resolution LC-MS/MS. Each leucine-containing peptide from the "heavy" sample will have a specific mass shift compared to its "light" counterpart.
Quantification: The mass spectrometer detects both the light and heavy peptide pairs simultaneously. The ratio of their signal intensities directly reflects the relative abundance of that protein in the two original cell populations.[3]
Caption: The SILAC experimental workflow, from cell labeling to data analysis.
Section 2: Core Applications
The versatility of L-Leucine (¹³C₆,¹⁵N) labeling supports a wide range of advanced proteomic investigations.
Application
Description
Differential Protein Expression
The most common application. Accurately quantifies thousands of proteins to identify up- or down-regulation in response to a stimulus, between diseased and healthy cells, or across different cell lines.[2][]
Protein Turnover Analysis
Using a pulse-chase (pSILAC) experimental design, where cells are switched from heavy to light media (or vice versa), allows for the measurement of protein synthesis and degradation rates on a proteome-wide scale.[2][11][12][13] This provides a dynamic view of cellular processes.
PTM Quantification
Enables the study of post-translational modifications like phosphorylation. By enriching for modified peptides (e.g., phosphopeptides) after mixing, changes in signaling pathways can be precisely quantified.
Protein-Protein Interactions
Used in quantitative affinity purification-mass spectrometry (AP-MS) experiments. By labeling the "bait" or "prey," specific interaction partners can be distinguished from non-specific background contaminants.
Organelle Proteomics
After subcellular fractionation, SILAC can be used to quantify the relative protein composition of organelles under different conditions, revealing protein translocation or changes in organellar function.
Section 3: Experimental Design and Critical Considerations
The success of a metabolic labeling experiment hinges on careful planning. The rationale behind each choice is critical for generating high-quality, reproducible data.
Cell Line Selection and Adaptation:
Rationale: The chosen cell line must be auxotrophic for leucine (i.e., unable to synthesize it), which is true for all mammalian cell lines. The primary consideration is the cell's ability to grow robustly in the custom culture medium.
Insight: Some cell lines may grow slower or exhibit stress when switched to a medium with dialyzed fetal bovine serum (dFBS). It is crucial to adapt the cells for several passages before beginning the labeling experiment to ensure normal physiology.
Culture Medium Formulation:
Rationale: The use of a base medium specifically lacking L-leucine is non-negotiable. This ensures the only source of leucine is the one you provide (light or heavy). Furthermore, standard fetal bovine serum contains high levels of unlabeled amino acids.
Actionable Insight: Always use dialyzed FBS (dFBS), which has had small molecules like amino acids removed.[14][15] This is the single most important step to prevent competition from unlabeled leucine and ensure high incorporation efficiency.
Ensuring Complete Labeling:
Rationale: Incomplete labeling will skew quantification, as the "heavy" peak will be artificially low. Full incorporation of the heavy amino acid into the proteome is required for accurate measurement.
Field-Proven Standard: A minimum of five to six cell doublings in the heavy SILAC medium is required to achieve >97% incorporation for the vast majority of proteins.[9] This accounts for the dilution of pre-existing "light" proteins through cell division and turnover.
Self-Validation: Before launching a large-scale experiment, perform a small pilot study. Grow cells in the heavy medium for six doublings, harvest, and analyze a small protein extract by MS. Search the data for leucine-containing peptides and confirm the absence of their "light" counterparts. This validation step is essential for trustworthy results.
Section 4: Detailed Experimental Protocols
Protocol 4.1: Cell Adaptation to SILAC Medium
Prepare Adaptation Medium: Formulate your chosen base medium (e.g., RPMI for SILAC, DMEM for SILAC) supplemented with 10% dFBS, antibiotics, and "light" L-Leucine at the normal physiological concentration.
Initial Seeding: Seed your cells from a standard culture into this adaptation medium.
Passaging: Culture the cells for at least 3-4 passages in the adaptation medium. Monitor their morphology and doubling time to ensure they have acclimatized to the dialyzed serum and custom medium. Do not proceed until growth characteristics are stable and comparable to standard culture conditions.
Protocol 4.2: Metabolic Labeling and Sample Collection
Prepare Labeling Media:
"Light" Medium: Leucine-free base medium + 10% dFBS + standard L-Leucine.
"Heavy" Medium: Leucine-free base medium + 10% dFBS + L-Leucine (¹³C₆,¹⁵N) .
Note: Ensure the final molar concentration of light and heavy leucine is identical.
Cell Seeding: Seed an equal number of adapted cells into culture dishes containing either "Light" or "Heavy" medium.
Labeling Phase: Culture the cells for a minimum of six doublings. For a cell line with a 24-hour doubling time, this corresponds to 6 days, with cells being passaged as needed to maintain sub-confluency.
Final Plating & Treatment: Plate the fully labeled "light" and "heavy" cells for your final experiment. Allow them to attach and grow overnight.
Experimental Treatment: Apply your drug, stimulus, or experimental condition to one population (e.g., the "heavy" cells) while treating the other population with a vehicle control (e.g., the "light" cells).
Harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape and collect the cells.
Cell Counting: Accurately count the number of cells from both the light and heavy populations.
Mixing: Combine the cell populations in a precise 1:1 ratio based on cell number into a single microcentrifuge tube. Centrifuge to pellet the mixed cells, discard the supernatant, and store the pellet at -80°C or proceed directly to lysis.
Protocol 4.3: Sample Preparation for Mass Spectrometry
Cell Lysis: Resuspend the mixed cell pellet in a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Sonicate or vortex vigorously to ensure complete lysis.
Protein Quantification: Centrifuge the lysate to pellet cell debris. Transfer the supernatant to a new tube and determine the total protein concentration using a BCA or similar protein assay.
Protein Reduction and Alkylation:
To a specific amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM. Incubate for 45 minutes at 56°C.
Cool to room temperature. Add iodoacetamide to a final concentration of 25 mM. Incubate for 30 minutes in the dark.
Tryptic Digestion:
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
Add sequencing-grade modified trypsin at a 1:50 enzyme-to-protein ratio (w/w).
Incubate overnight at 37°C.
Peptide Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip or ZipTip. Elute, dry in a vacuum centrifuge, and resuspend in a small volume of MS-grade solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Section 5: Downstream Analysis and Data Interpretation
5.1: LC-MS/MS Analysis
The prepared peptides are analyzed on a high-resolution Orbitrap or Q-TOF mass spectrometer coupled to a nano-flow liquid chromatography system. The instrument will acquire MS1 scans to detect the peptide pairs and MS2 (fragmentation) scans to identify the peptide sequences.
5.2: Data Interpretation
Specialized software like MaxQuant is commonly used for SILAC data analysis. The software performs several key tasks:
Identifies peptide sequences from the MS2 spectra.
Finds "heavy" and "light" peptide pairs in the MS1 spectra based on the known mass shift of L-Leucine (¹³C₆,¹⁵N).
Calculates the intensity ratio for each pair.
Aggregates peptide ratios to determine a final quantification ratio for each protein.
The primary output is a list of identified proteins with their corresponding heavy/light (H/L) ratios. A ratio of 1.0 indicates no change in abundance, a ratio >1.0 indicates upregulation in the "heavy" labeled sample, and a ratio <1.0 indicates downregulation.
Caption: A conceptual mass spectrum showing a heavy/light peptide pair.
Representative Quantitative Data
Protein ID
Gene Name
H/L Ratio
p-value
Regulation (Heavy vs. Light)
P06733
ENOA
1.05
0.89
No Change
P62258
ACTG
0.98
0.91
No Change
P14618
HSPA5
3.12
0.002
Upregulated
Q06830
PRDX1
0.45
0.008
Downregulated
Section 6: Troubleshooting
Problem
Potential Cause(s)
Recommended Solution(s)
Incomplete Labeling
Insufficient cell doublings; Contamination from unlabeled amino acids in standard FBS.
Ensure at least 5-6 cell doublings. Crucially, always use dialyzed FBS (dFBS). Validate labeling efficiency with a pilot MS run.
High Ratio Variability
Inaccurate cell counting/mixing; Poor protein digestion; Inconsistent sample handling.
Use a precise method for cell counting. Mix cells, not protein lysates. Optimize digestion protocol. The 1:1 mixing step is designed to minimize this, so focus on accuracy at that stage.
Amino Acid Conversion
Some cell lines can convert Arginine to Proline, complicating quantification.
This is less of a concern for Leucine as it is not a precursor for other amino acids in mammalian cells. This highlights an advantage of using Leucine.
Low Number of Proteins Identified
Insufficient starting material; Poor protein extraction or digestion; Suboptimal LC-MS/MS performance.
Start with a sufficient number of cells (>1x10⁶). Optimize lysis and digestion protocols. Ensure the mass spectrometer is properly calibrated and performing well.
References
Doherty, M. K., & Beynon, R. J. (2006). Studying Whole-Body Protein Turnover Using Stable-Isotope Labeled Mice. Proteomics, 6(S1), S33-S39. (Source not directly used for cell culture but provides context on turnover studies)
Toyama, B. H., Savas, J. N., Park, S. K., Harris, M. S., Ingolia, N. T., Yates, J. R., 3rd, & Hetzer, M. W. (2013). Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes. Molecular Systems Biology, 19(4), e11393. [Link]
Gendron, C. M., & Sacks, D. B. (2016). Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants. Journal of Proteome Research, 15(3), 969–979. [Link]
Lannoo, N., et al. (2011). Uniform stable-isotope labeling in mammalian cells: formulation of a cost-effective culture medium. Journal of Applied Microbiology, 110(1), 251-260. [Link]
Mackay, G. M., & Zheng, L. (2017). Stable Isotope Tracers for Metabolic Pathway Analysis. In Metabolomics (pp. 131-142). Springer, New York, NY. [Link]
PubMed. (2023). Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes. Molecular systems biology, 19(4), e11393. [Link]
Tsuchiya, M., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(6), 2226–2233. [Link]
Wiśniewski, J. R. (2017). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Expert review of proteomics, 14(1), 53–63. [Link]
Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. [Link]
Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. [Link]
Faubert, B., et al. (2021). Metabolic pathway analysis using stable isotopes in patients with cancer. Nature Reviews Cancer, 21, 629–644. [Link]
Novoprolabs. (n.d.). Stable Isotope Labeling in Omics Research: Techniques and Applications. [Link]
Bio-Synthesis Inc. (2014). Stable isotope labeling in proteomics and metabolomics. [Link]
University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. [Link]
JoVE. (2023). Video: Isotopic, Photoreactive and Bioorthogonal Metabolic Labeling. [Link]
Corgie, S. C., et al. (2007). Labeling of Bifidobacterium longum Cells with 13C-Substituted Leucine for Quantitative Proteomic Analyses. Applied and Environmental Microbiology, 73(19), 6245–6249. [Link]
Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports, 30(2), 594-604.e4. [Link]
Hoedt, E., Zhang, G., & Neubert, T. A. (2014). Quantitative Comparison of Proteomes Using SILAC. Current protocols in protein science, 78, 23.3.1–23.3.14. [Link]
Vu, A. H., O'Connor, S. E., & Caputi, L. (2025). Isotopic labelling analysis using single cell mass spectrometry. Natural Product Reports. [Link]
Ong, S. E., & Mann, M. (2006). Functional and quantitative proteomics using SILAC. Methods in molecular biology, 328, 37–52. [Link]
Advanced Application Note: Utilization of L-Leucine-N-FMOC (13C6, 15N) in Biomolecular NMR Studies
Executive Summary The structural elucidation of complex proteins and dynamic peptides relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Because the natural abundance of NMR-active isotopes like ¹³C (1.1%)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation of complex proteins and dynamic peptides relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Because the natural abundance of NMR-active isotopes like ¹³C (1.1%) and ¹⁵N (0.37%) is prohibitively low for multidimensional studies, stable isotope labeling is a mandatory prerequisite[].
This application note details the mechanistic rationale, step-by-step protocols, and validation frameworks for incorporating L-Leucine-N-FMOC (13C6, 15N) into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). By strategically placing fully labeled leucine residues within a peptide sequence, researchers can probe hydrophobic core dynamics, map protein-ligand interfaces, and overcome the molecular weight limitations of traditional NMR using advanced techniques like Methyl-TROSY.
Mechanistic Rationale for Isotopic Labeling of Leucine
The Causality of Choosing Leucine
Leucine is an aliphatic amino acid highly enriched in the hydrophobic cores of folded proteins and at the binding interfaces of protein-protein interactions. The unique structural topology of leucine—specifically its two terminal methyl groups (δ1 and δ2)—makes it an exceptional NMR probe. Methyl groups undergo rapid rotation around their 3-fold symmetry axis, which partially averages out dipole-dipole interactions. This rapid internal motion leads to favorable transverse relaxation (T2) properties, yielding sharp, high-intensity NMR signals even in massive macromolecular complexes (>100 kDa) where backbone amide signals would otherwise broaden beyond detection.
The 13C6, 15N Advantage
2 is uniformly labeled, meaning all six carbon atoms are ¹³C and the single alpha-amino nitrogen is ¹⁵N[2]. This complete labeling scheme enables:
Sequential Backbone Assignment: Utilizing the ¹⁵N, ¹³Cα, and ¹³C' nuclei in 3D experiments (e.g., HNCA, HNCACB).
Side-Chain Dynamics: Utilizing the ¹³Cβ, ¹³Cγ, and ¹³Cδ nuclei for side-chain assignment (e.g., HCCH-TOCSY) and distance restraints (NOESY)[3].
The Fmoc Protection Strategy
The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile Nα-protecting group[2]. Unlike traditional Boc (tert-butyloxycarbonyl) chemistry, which requires highly toxic and corrosive anhydrous Hydrogen Fluoride (HF) for cleavage, Fmoc chemistry utilizes mild base (piperidine) for deprotection and moderate acid (Trifluoroacetic acid, TFA) for final cleavage[4]. This causality ensures that delicate post-translational modifications or sensitive peptide bonds remain intact during the synthesis of the labeled probe.
Figure 1: Information pathways enabled by fully labeled 13C6, 15N Leucine in biomolecular NMR.
Experimental Workflow & Self-Validating Protocols
The integration of5 into a peptide sequence requires stringent control to prevent the waste of high-value isotopic reagents[6]. The following protocols are designed as self-validating systems, ensuring quality control at every critical junction.
Figure 2: End-to-end workflow from Solid-Phase Peptide Synthesis (SPPS) to multidimensional NMR analysis.
Protocol A: Optimized SPPS Incorporation
Because labeled amino acids are costly, we utilize DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure as the coupling chemistry. Oxyma Pure suppresses racemization more effectively than traditional HOBt and provides superior coupling kinetics, ensuring near 100% yield for the labeled residue.
Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.
Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
Activation & Coupling:
Dissolve 0.2 mmol (2 equivalents to conserve reagent) of Fmoc-Leu-OH (13C6, 15N) and 0.2 mmol Oxyma Pure in minimal DMF.
Add 0.2 mmol DIC. Stir for 2 minutes for pre-activation.
Add the mixture to the resin and agitate at room temperature for 120 minutes.
System Validation (Kaiser Test): Remove a few resin beads and apply the ninhydrin-based Kaiser test. A yellow color indicates a self-validated complete coupling (no free primary amines). A blue color dictates a mandatory re-coupling step before proceeding.
Protocol B: Cleavage, Purification, and MS Validation
Cleavage: Treat the dried resin with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5 v/v) for 2 hours at room temperature. TIPS acts as a carbocation scavenger to prevent side-chain re-alkylation[7].
Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge and dry the pellet.
Purification: Purify via preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA[4].
System Validation (Mass Spectrometry): Perform ESI-MS. Crucial Causality Check: The mass of the peptide must reflect a +7 Da mass shift for each incorporated L-Leucine-N-FMOC (13C6, 15N) compared to the theoretical unlabeled mass (6 × ¹³C = +6 Da; 1 × ¹⁵N = +1 Da)[2].
Protocol C: NMR Sample Preparation and Acquisition
Buffer Exchange: Dissolve the lyophilized, purified peptide in 500 µL of NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).
Lock and Reference: Add 10% (v/v) D₂O to provide a frequency lock for the NMR spectrometer. Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.
System Validation (1D ¹H NMR): Before initiating multi-day 2D/3D acquisitions, acquire a 1D ¹H spectrum. Look for sharp, well-dispersed amide resonances (7.5–9.5 ppm) and upfield-shifted methyl peaks (< 0.5 ppm). This self-validates that the peptide is folded and not aggregated.
Multidimensional Acquisition: Proceed to acquire 2D ¹H-¹⁵N HSQC and 2D ¹H-¹³C HSQC to map the backbone and side-chain fingerprints[].
Quantitative Data Summaries
Table 1: Optimized SPPS Coupling Parameters for Isotopic Reagents
To maximize the efficiency of expensive labeled reagents, stoichiometry and coupling times are adjusted from standard protocols.
Parameter
Standard Unlabeled AA
Labeled Fmoc-Leu(13C6,15N)
Rationale / Causality
Equivalents (Eq)
4.0 - 5.0
1.5 - 2.0
Conserves high-value isotopic reagent while maintaining kinetics.
Coupling Reagent
HBTU / DIPEA
DIC / Oxyma Pure
Oxyma prevents epimerization and avoids uronium-based side reactions.
Coupling Time
30 - 45 min
120 min
Extended time compensates for lower equivalents to drive reaction to 100%.
Temperature
Room Temp
Room Temp
Prevents thermal degradation of the labeled building block.
Table 2: Typical NMR Chemical Shifts for ¹³C/¹⁵N Labeled Leucine
Expected chemical shift ranges (in ppm) relative to DSS. Deviations from these random-coil values indicate secondary structure formation (e.g., α-helices shift ¹³Cα downfield and ¹³Cβ upfield).
Nucleus
Random Coil Shift (ppm)
Structural Significance in NMR
¹⁵N (Amide)
121.6 ± 2.5
Backbone hydrogen bonding; highly sensitive to local environment.
Target for Methyl-TROSY; probes hydrophobic core packing.
Expert Troubleshooting & Causality
Issue: Incomplete Coupling (Positive Kaiser Test after 120 mins)
Causality: Steric hindrance in the growing peptide chain (e.g., a poly-proline or beta-sheet aggregating sequence) prevents the Fmoc-Leu from accessing the terminal amine.
Solution: Do not add more labeled amino acid. Instead, perform a "double coupling" using a cheaper, pseudo-proline dipeptide prior to the leucine, or add a chaotropic agent (e.g., 0.1 M LiCl in DMF) to disrupt on-resin aggregation.
Issue: Extreme Line Broadening in NMR Spectra
Causality: The labeled peptide is undergoing intermediate chemical exchange or forming high-molecular-weight aggregates in solution, causing rapid T2 relaxation.
Solution: Validate aggregation state via Dynamic Light Scattering (DLS). Alter the solvent conditions (e.g., lower pH, alter salt concentration, or add a mild detergent like CHAPS) to stabilize the monomeric state.
References
NIH PMC - A practical synthesis of the 13C/15N-labelled tripeptide N-formyl-Met-Leu-Phe, useful as a reference in solid-state NMR spectroscopy. [Link]
Eurisotop / Cambridge Isotope Laboratories - Stable Isotope-Labeled Peptide and Protein Reagents and Kits.[Link]
Application Notes and Protocols for the Cleavage and Deprotection of Peptides Synthesized with Fmoc-L-Leucine-(13C6,15N)
Introduction: The Significance of Stable Isotope-Labeled Peptides in Modern Research In the landscape of proteomics and drug development, stable isotope-labeled (SIL) peptides have emerged as indispensable tools for the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Stable Isotope-Labeled Peptides in Modern Research
In the landscape of proteomics and drug development, stable isotope-labeled (SIL) peptides have emerged as indispensable tools for the precise quantification of proteins and for elucidating complex biological processes.[1][2][3] The incorporation of amino acids containing heavy isotopes, such as 13C and 15N, into a peptide sequence creates a chemically identical analog to the endogenous peptide, but with a distinct mass difference.[1][4] This mass shift allows for their use as internal standards in mass spectrometry-based quantitative proteomics, enabling accurate determination of protein expression levels.[3][5] Fmoc-L-Leucine-(13C6,15N) is a commonly used building block in solid-phase peptide synthesis (SPPS) for introducing a stable isotope label.[4][6]
This application note provides a comprehensive guide to the critical final step of synthesizing these valuable reagents: the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups (deprotection). A thorough understanding and meticulous execution of this process are paramount to obtaining a high-purity, functional SIL peptide.
The Chemistry of Cleavage and Deprotection in Fmoc-SPPS
The final step in Fmoc-based solid-phase peptide synthesis is the global deprotection of side-chain protecting groups and the cleavage of the peptide from the resin linker.[7][8] This is typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA).[8][9][10]
The mechanism of TFA-mediated cleavage involves the protonation of the acid-labile linker anchoring the peptide to the resin, leading to the formation of a stable carbocation and the release of the free peptide.[9][10] Concurrently, TFA cleaves the acid-labile protecting groups from the amino acid side chains.[9]
However, this process also generates highly reactive electrophilic species from the protecting groups and the linker.[7][10] These reactive species can cause a variety of side reactions, including re-attachment to the peptide at nucleophilic residues such as Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys), leading to impurities that can be difficult to remove.[11][12] To prevent these deleterious side reactions, "scavengers" are added to the TFA cleavage cocktail to trap these reactive cations.[7][8][9]
Selecting the Optimal Cleavage Cocktail
The choice of the cleavage cocktail is critical and depends on the amino acid composition of the peptide.[7][13] For a peptide containing the non-reactive, isotope-labeled Leucine, the primary considerations for the cleavage cocktail will be the other amino acids present in the sequence.
A widely effective and generally recommended cleavage cocktail for many peptide sequences is Reagent K .[11][12] Another common and less odorous alternative is Reagent B .[14]
A robust, general-purpose cocktail effective for peptides containing a variety of sensitive residues like Cys, Met, Trp, and Tyr.[11][12] The combination of scavengers provides broad protection against various side reactions.
A less malodorous option suitable for many peptides, particularly those with trityl-based protecting groups.[14] TIS is an efficient scavenger for trityl cations.[8]
TFA/TIS/H₂O
95% TFA, 2.5% TIS, 2.5% Water
A simple and effective cocktail for peptides that do not contain highly sensitive residues like Cys or Met.[12][15]
The Role of Scavengers:
Water (H₂O): Scavenges t-butyl cations generated from Boc and t-butyl protecting groups.[8][16]
Triisopropylsilane (TIS): A powerful reducing scavenger that effectively quenches trityl and other carbocations.[8][13]
Phenol: Protects Tyr and Trp residues from oxidation and alkylation.[8]
Thioanisole: Assists in the removal of the Pbf protecting group from Arginine (Arg) and protects against oxidation.[8]
| 1,2-Ethanedithiol (EDT): A potent scavenger for t-butyl cations and also helps to reduce methionine sulfoxide back to methionine.[8][17]
Experimental Workflow for Cleavage and Deprotection
The following diagram illustrates the general workflow for the cleavage and deprotection of a synthesized peptide from the solid support.
Figure 1. General experimental workflow for peptide cleavage, deprotection, and isolation.
Detailed Protocol for Cleavage and Deprotection
This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.
Materials:
Peptide-resin conjugate in a reaction vessel.
Trifluoroacetic acid (TFA), high purity.
Scavengers: Water (deionized), Triisopropylsilane (TIS), Phenol, Thioanisole, 1,2-Ethanedithiol (EDT), as required.
Dichloromethane (DCM).
Cold diethyl ether or methyl tert-butyl ether.
Centrifuge tubes.
Centrifuge.
Nitrogen gas line for drying.
Procedure:
Resin Preparation:
Transfer the peptide-resin from the synthesis vessel to a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).
Wash the resin thoroughly with dichloromethane (DCM) (3 x resin volume) to remove any residual DMF and to swell the resin.[8] Allow the DCM to drain completely.
Cleavage Cocktail Preparation:
Crucially, prepare the cleavage cocktail fresh just before use. [13]
In a well-ventilated fume hood, combine the TFA and the chosen scavengers in the correct proportions. For example, for 10 mL of Reagent K, mix 8.25 mL of TFA, 0.5 mL of phenol, 0.5 mL of water, 0.5 mL of thioanisole, and 0.25 mL of EDT.
Cleavage Reaction:
Add the freshly prepared cleavage cocktail to the washed and drained resin. Use approximately 10 mL of the cocktail per gram of resin.[7]
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups used. For peptides containing Arg(Pbf), a 2-hour cleavage is often sufficient.[13]
During the reaction, the solution may change color, which is normal. For instance, the presence of trityl protecting groups can result in a yellow to orange color due to the formation of the trityl cation.[13]
Peptide Isolation:
Filter the cleavage mixture to separate the resin beads from the TFA solution containing the cleaved peptide. Collect the filtrate in a clean centrifuge tube.
Wash the resin beads with a small amount of fresh TFA to ensure complete recovery of the peptide and add this to the initial filtrate.
In a separate, larger centrifuge tube, add approximately 10 volumes of cold diethyl ether.
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing.[15] A white precipitate of the crude peptide should form.
Allow the peptide to fully precipitate by keeping the tube on ice for at least 30 minutes.
Washing and Drying:
Centrifuge the precipitated peptide at a moderate speed (e.g., 3000-4000 rpm) for 5-10 minutes to form a pellet.
Carefully decant the ether.
Wash the peptide pellet with a small amount of cold diethyl ether to remove residual scavengers and dissolved protecting group byproducts. Repeat this washing step two more times.
After the final wash, carefully decant the ether and dry the crude peptide pellet under a gentle stream of nitrogen gas.
Troubleshooting Common Cleavage and Deprotection Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Incomplete Cleavage
Insufficient cleavage time or degraded TFA/scavengers.[15]
Extend the cleavage time to 4-6 hours. Use fresh, high-purity TFA and scavengers.[12][15]
Steric hindrance around the cleavage site.
Consider using a more acid-labile linker during synthesis.
Low Peptide Purity
Inadequate scavenging of reactive cations.
Ensure the correct cleavage cocktail is used for the specific amino acid sequence.[13] Increase the concentration of scavengers if necessary.
Oxidation of sensitive residues (Met, Cys, Trp).
Add antioxidants like EDT or DTT to the cleavage cocktail.[16] Perform the cleavage under an inert atmosphere (e.g., nitrogen).
Re-attachment of protecting groups.
Use a sufficient volume of cleavage cocktail with appropriate scavengers.[15]
Poor Precipitation
The peptide is soluble in ether.
Try a different precipitation solvent, such as methyl tert-butyl ether. Ensure the ether is sufficiently cold.
The peptide concentration is too low.
Concentrate the TFA solution under a stream of nitrogen before adding to the ether.
Analysis of the Cleaved Isotope-Labeled Peptide
After cleavage and drying, it is essential to analyze the crude peptide to determine its purity and confirm its identity.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the synthesized peptide.[18] A reverse-phase C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the incorporation of the Fmoc-L-Leucine-(13C6,15N) and the successful removal of all protecting groups.[18] The expected mass will be higher than the unlabeled analog due to the presence of the heavy isotopes.
Chemical Mechanism of TFA-Mediated Cleavage and Deprotection
The following diagram illustrates the general mechanism of TFA-mediated cleavage from a Wang resin and the deprotection of a t-butyl side-chain protecting group.
Figure 2. Simplified mechanism of TFA-mediated cleavage and deprotection.
Conclusion
The successful cleavage and deprotection of peptides synthesized with Fmoc-L-Leucine-(13C6,15N) are critical for obtaining high-quality stable isotope-labeled standards for quantitative proteomics and other advanced research applications. By understanding the underlying chemistry, carefully selecting the appropriate cleavage cocktail and scavengers, and following a meticulous protocol, researchers can maximize the yield and purity of their target peptides. The information and protocols provided in this application note serve as a comprehensive guide to navigate this essential step in solid-phase peptide synthesis.
References
Vertex AI Search. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization.
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols (pp. 63-72). Humana Press Inc.
CEM. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures.
Giraud, M., et al. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. PolyPeptide Group.
Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Green Chemistry, 21(23), 6446-6450.
Anaspec. (n.d.). Fmoc-Leu-OH (U-13C6, 15N) - 0.25 g.
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
Vertex AI Search. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
MacCoss, M. J., et al. (2007). Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer. Journal of Proteome Research, 6(4), 1235-1243.
MilliporeSigma. (2024, October 18). Selection and Synthesis to Analysis: Stable Isotope-Labeled Peptides for Proteomic Applications.
ChemPep. (n.d.). Fmoc-Leu-OH (13C6,15N).
Benchchem. (n.d.). Troubleshooting incomplete cleavage of peptide from resin.
Peptides International. (n.d.). Cleavage Cocktails; Reagent B.
University of Washington's Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies.
Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis.
International Journal of Science and Research Archive. (2024, June 17). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Agent: Senior Application Scientist (Ph.D., Peptide Chemistry)
Ticket Context: User reports low yield when incorporating stable isotope-labeled (SIL) Fmoc-Leu (13C6, 15N) into peptide sequences.
Introduction: The "Isotope Paradox"
Welcome to the technical support center. I understand the frustration here. You are working with a reagent that costs significantly more than standard amino acids. The natural instinct is to conserve material by reducing equivalents, but in Solid-Phase Peptide Synthesis (SPPS), economy often costs yield.
When using Fmoc-L-Leucine-13C6,15N , the chemical reactivity is identical to unlabeled Leucine. Therefore, low yields are rarely due to the isotope itself but rather:
Artificial Scarcity: Using 1.5–2.0 equivalents (eq) instead of the standard 5–10 eq.
The "Hydrophobic Wall": Leucine is strongly hydrophobic. Consecutive hydrophobic residues (e.g., Leu-Leu, Leu-Val) induce
-sheet aggregation on the resin, collapsing the polymer matrix and burying reactive sites.
This guide provides the protocols to overcome these barriers without wasting your expensive reagent.
Module 1: Diagnostic Flowchart
Before altering your synthesis, trace the root cause of the low yield using this logic flow.
Caption: Diagnostic logic to isolate the cause of low yield, prioritizing resin loading and sequence aggregation.
Module 2: The "Conservation Coupling" Protocol
The Problem: You cannot afford 10 equivalents of Fmoc-Leu-13C6,15N.
The Solution: Do not reduce equivalents; reduce the moles of resin .
By switching from a standard resin (0.6 mmol/g) to a low-loading resin (0.15–0.2 mmol/g) , you can use 5 equivalents of your expensive isotope while using the same mass of amino acid you originally planned for a 1.5 eq reaction.
Step-by-Step Protocol
Resin Selection: Use ChemMatrix or PEG-PS resin with loading
mmol/g. These resins swell better, reducing aggregation risk.
Swelling: Swell resin in DCM (Dichloromethane) for 30 mins, then wash 3x with DMF (Dimethylformamide).
Pre-Activation (The "Oxyma" Advantage):
Why: Oxyma/DIC is superior to HOBt for preventing racemization and is safer than explosive HOBt derivatives.
Mix: 1.0 eq Fmoc-Leu-13C6,15N + 1.0 eq Oxyma Pure in minimal DMF.
Note: Do not use heat (>50°C) with DIC; it is unstable.
The "Save-Your-Sample" Check:
Perform a Kaiser Test (for primary amines).
If Blue (Incomplete): Do NOT wash away the expensive reagent. Add 0.5 eq of HATU and 1.0 eq DIPEA directly to the existing mixture (re-activation) and shake for another 30 mins.
Module 3: Overcoming Aggregation (The Hydrophobic Wall)
Leucine is a primary driver of
-sheet formation. If your labeled Leucine is part of a "difficult sequence" (e.g., ...Ala-Leu-Ile-Leu...), the resin beads may physically shrink, preventing reagents from entering.
Strategies for Difficult Sequences
Strategy
Mechanism
When to Use
Pseudoprolines
Inserts a "kink" in the peptide backbone (oxazolidine ring) that disrupts -sheets.[3]
Best Option. If the residue after Leu is Ser or Thr, use a Fmoc-Leu-Ser/Thr pseudoproline dipeptide.
Magic Solvents
Disrupts hydrogen bonding better than pure DMF.
Use NMP (N-methyl-2-pyrrolidone) or a 1:1 mix of DMSO/DMF for the coupling step.
Dissolve the labeled amino acid in 0.1M LiCl (Lithium Chloride) in DMF.
Microwave
Kinetic energy overcomes steric/aggregation barriers.
Caution: Limit to 50°C for labeled reagents to prevent racemization. High heat (75°C+) risks damaging the expensive chiral center.
Module 4: Reagent Selection Guide
Choosing the right activator is critical for expensive couplings. You need high efficiency (to maximize yield) but low racemization (to preserve integrity).
Reagent
Potency
Racemization Risk
Cost
Verdict for Isotope Labeling
HBTU/HCTU
Moderate
Moderate
Low
AVOID. Often fails in difficult sequences; requires high equivalents.
HATU
High
Low-Moderate
High
RECOMMENDED. The gold standard for difficult couplings. Use with Collidine.[4][5]
Oxyma/DIC
High
Very Low
Low
EXCELLENT. Best balance of safety, efficiency, and low racemization.
COMU
Very High
Low
Moderate
STRONG ALTERNATIVE. More soluble and stable than HATU.[6]
Frequently Asked Questions (FAQ)
Q: My Kaiser test is slightly blue after coupling the labeled Leu. Should I double couple?A: Yes, but do not use fresh labeled reagent. Perform a "re-couple" using a different activation chemistry (e.g., if you used Oxyma/DIC first, wash and add HATU/DIPEA/unlabeled Leu only if the labeled position is not critical for mass spec, otherwise you must use labeled). Better Strategy: If you have limited labeled reagent, perform the second coupling with a smaller amount (0.5 eq) in a minimal volume of NMP to drive the reaction to completion.
Q: Can I recover unreacted Fmoc-Leu-13C6,15N from the waste?A: Theoretically, yes, but it is chemically difficult and usually costs more in time/solvents than the material is worth. It is better to optimize the coupling efficiency upfront using the Low Loading Resin strategy described in Module 2.
Q: Will microwave heating damage the isotope?A: The isotope (
) is stable. However, the stereochemistry (L-form) is at risk. Microwave heating at high temperatures (>75°C) promotes racemization (conversion to D-Leu). Always limit microwave cycles to 50°C max when using expensive chiral reagents.
Q: How do I know if the low yield is synthesis or cleavage?A: Perform a Micro-Cleavage . Take 2-5 mg of resin, cleave it in a separate vial with 100 µL of TFA cocktail for 30 mins, and analyze by HPLC/MS. If the peptide looks good there, your issue is in the bulk cleavage/precipitation (likely trapping of peptide in the resin or loss during ether precipitation).
References
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Organic Process Research & Development. Link
CEM Corporation. Microwave Peptide Synthesis: Met hods and Protocols. (Referencing 50°C limits for sensitive reagents). Link
Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis. (Detailed guide on pseudoprolines and chaotropic salts). Link
Bachem. Fmoc Solid Phase Peptide Synthesis - General Protocol. (Standard loading and cleavage protocols). Link
Isotope Labeling Guidelines. Stable Isotope Labeled Peptides: Synthesis and Applications. (Guidance on handling SIL reagents). Link
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: SIL-LEU-001
Priority: Critical (High-Value Reagent)
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering incomplete Fmoc removal from L-LEUCINE-N-FMOC (13C6, 15N) . Because this is a Stable Isotope Labeled (SIL) reagent, standard "brute force" repetition is not economically viable. The chemical behavior of 13C/15N-Leu is identical to natural Leucine, but the consequences of failure are higher.
The two most probable root causes are interchain aggregation (β-sheet formation) , which physically blocks the deprotection base, or Diketopiperazine (DKP) formation , which mimics incomplete deprotection but is actually chain cleavage.
Part 1: Diagnostic Framework
Q1: How do I definitively distinguish between "incomplete deprotection" and "failed synthesis"?
A: Do not rely solely on the Kaiser (ninhydrin) test. It is qualitative and often gives false negatives in aggregated regions. You must use UV-Vis Quantitation of the fulvene-piperidine adduct.
The Protocol:
Perform your standard deprotection (e.g., 20% Piperidine/DMF).[1][2]
Collect the deprotection solution (filtrate).
Measure Absorbance at 301 nm (specific for the dibenzofulvene-piperidine adduct).[3]
Calculate loading removal using the Beer-Lambert law (
).
Observation
Diagnosis
Action
Low Absorbance (301nm)
The Fmoc group is still on the resin.
Aggregation Issue. Proceed to Advanced Deprotection Protocols.
Expected Absorbance
The Fmoc group was removed, but the resin tests negative for amines.
N-Terminus Buried. The peptide has aggregated after deprotection.
Mass Spec shows [M-222]
Mass corresponds to loss of Fmoc but no coupling.
DKP Formation. The chain has cleaved itself from the resin.[4][5]
Part 2: Troubleshooting Logic & Workflows
Visual Guide: The Deprotection Decision Tree
Use this flowchart to determine your next experimental step.
Figure 1: Decision logic for diagnosing Fmoc removal failure. Blue indicates diagnostic steps; Red/Green indicate outcomes; Yellow indicates root cause.
Part 3: Deep Dive & Solutions
Q2: Why is my Leucine residue specifically causing aggregation?
A: Leucine and Valine are "beta-branched" or hydrophobic residues that strongly promote
-sheet formation.
When multiple Leucines are present (or Leu is adjacent to Val/Ile/Ala), the peptide chains on the resin interact with each other via hydrogen bonding rather than interacting with the solvent. This creates a "dry" resin core where the bulky Fmoc group is sterically shielded from the piperidine base [1].
The Fix: Chaos-Inducing Solvents
Standard DMF is insufficient here. You must disrupt the hydrogen bonds.[6]
Add Chaotropic Salts: 0.1M LiCl or KSCN in the deprotection cocktail.
Switch Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF. It has better swelling properties for hydrophobic sequences.
Q3: Standard Piperidine failed. What is the "Nuclear Option" for deprotection?
A: If 20% Piperidine is failing, you need a stronger, non-nucleophilic base to drive the proton abstraction, combined with a scavenger.
The DBU Protocol (High Efficiency):
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger base than piperidine but does not scavenge the released fulvene.[2] You must use it in a cocktail [2].
Warning: DBU is aggressive. Do not exceed 5 minutes per cycle to avoid aspartimide formation (if Asp is present) or racemization, although Leucine is generally resistant to racemization compared to Cys/His.
Q4: I see a mass shift of M-222, but the sequence is truncated. Is this incomplete deprotection?
A: Likely not. This is Diketopiperazine (DKP) formation .
If your L-LEUCINE-N-FMOC is at the 2nd position from the C-terminus (e.g., Resin-AA1-Leu-Fmoc), removing the Fmoc exposes the amine. This amine can loop back and attack the ester linkage to the resin, cleaving the dipeptide off the resin as a cyclic byproduct [3].
Prevention Strategy:
Shorten Deprotection Time: 2 x 3 minutes (instead of 2 x 10).
Bulky Resins: Use 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl linker prevents the back-biting attack.[4]
Part 4: Data & Reagent Comparison
Table 1: Deprotection Cocktail Efficacy for Hydrophobic Sequences
Reagent Cocktail
Base Strength ()
Aggregation Breaking
Risk Profile
Recommended Use
20% Piperidine / DMF
11.1
Low
Low
Standard synthesis.
20% Piperidine / NMP
11.1
Medium
Low
First line of defense for Leu-rich peptides.
2% DBU / 2% Piperidine
12 (DBU)
High
Medium (Aspartimide)
Recommended for your stuck 13C/15N Leu.
0.1M HOBt / Piperidine
11.1
Low
Low
Used only if Aspartimide is a major concern.
Part 5: Isotope-Specific Handling (13C6, 15N)
Q5: Does the isotope labeling affect the reaction kinetics?
A: The Kinetic Isotope Effect (KIE) for 13C and 15N is negligible in this context. The chemistry proceeds exactly as natural Leucine. However, the cost dictates that you cannot afford "double coupling" blindly.
Best Practice for SIL Reagents:
Pre-Activation Check: Ensure your coupling reagent (HATU/DIC) is fresh. Old HATU hydrolyzes and causes weak activation.
Moisture Control: 13C/15N reagents are often supplied in small aliquots. Ensure they are brought to room temperature before opening to prevent condensation, which hydrolyzes the Fmoc ester or the activated species.
Recapture: If the coupling fails (not deprotection), the unreacted SIL-Leu can sometimes be recovered from the solution, though this is difficult with activated esters. Focus on driving the reaction to completion the first time using the DBU protocol for the previous deprotection step to ensure the N-terminus is accessible.
preventing racemization of L-LEUCINE-N-FMOC (13C6,15N) during coupling
Focus: Preventing Racemization of L-LEUCINE-N-FMOC (13C6,15N) During Coupling Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult on workflows involving heavy...
Author: BenchChem Technical Support Team. Date: March 2026
Focus: Preventing Racemization of L-LEUCINE-N-FMOC (13C6,15N) During Coupling
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult on workflows involving heavy-isotope-labeled building blocks. L-LEUCINE-N-FMOC (13C6,15N) is an exceptionally high-value reagent used in quantitative proteomics and NMR structural studies. Because of its astronomical cost, standard solid-phase peptide synthesis (SPPS) protocols—which often rely on massive molar excesses and harsh activation conditions—are both economically and chemically suboptimal here.
The primary mode of failure when incorporating this residue is racemization (epimerization) , which generates D-Leu diastereomeric impurities that are notoriously difficult to separate via reversed-phase HPLC. This guide provides the mechanistic causality behind this degradation, a troubleshooting FAQ, and a self-validating protocol to ensure zero-racemization coupling.
Mechanistic Insight: The Causality of Chiral Degradation
To prevent racemization, we must first understand the two primary pathways through which chiral integrity is lost during carboxyl activation 1.
The Oxazolone (Azlactone) Pathway: When Fmoc-Leu is activated (e.g., forming an O-acylisourea intermediate with DIC), the highly electrophilic carbonyl carbon can be attacked intramolecularly by the carbonyl oxygen of the Fmoc carbamate group. This forms a 5-membered oxazolone ring. The
-proton of this oxazolone is highly acidic. In the presence of a base, it is easily abstracted to form a planar, achiral enolate. Reprotonation from either face yields a mixture of L- and D-epimers.
Direct Enolization: Strong tertiary amines used in coupling (like DIPEA) can directly abstract the
-proton of the activated ester before oxazolone formation occurs, leading to the same planar enolate intermediate.
Caption: Mechanistic pathway of Fmoc-Leu racemization via oxazolone and enolization intermediates.
Troubleshooting & FAQs
Q1: We are observing a significant D-Leu impurity when coupling L-LEUCINE-N-FMOC (13C6,15N) using HATU and DIPEA. How can we eliminate this?A: HATU is a powerful uronium-based coupling reagent, but it strictly requires a tertiary base to function. DIPEA (N,N-Diisopropylethylamine) is a strong base (pKa ~10.5) that aggressively promotes both oxazolone enolization and direct enolization.
Solution: Switch your base from DIPEA to 2,4,6-collidine (TMP). TMP is sterically hindered and significantly weaker, drastically reducing
-proton abstraction while still facilitating the HATU activation 2.
Q2: Is DIC/HOBt suitable for conserving this expensive labeled building block?A: No. While DIC (Diisopropylcarbodiimide) avoids the need for a tertiary base, HOBt is outdated and less efficient at suppressing racemization compared to newer additives. The modern gold standard is OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC. Oxyma has a pronounced acidity (pKa 4.60) that neutralizes the basicity of the environment and forms an active ester that is highly resistant to oxazolone formation 3.
Q3: Should we use microwave-assisted SPPS (MW-SPPS) to ensure complete coupling of the hindered isotope-labeled Leu?A: Absolutely avoid microwave heating for this specific residue unless you have empirically validated the sequence. Elevated temperatures exponentially increase the rate of oxazolone enolization. Perform this specific coupling at room temperature with an extended coupling time (e.g., 2–4 hours).
Caption: Logical troubleshooting workflow to eliminate base- and temperature-induced racemization.
Quantitative Assessment of Coupling Systems
To make informed, data-driven decisions, review the comparative performance of coupling reagents regarding racemization suppression 4.
Coupling System
Base Required
Additive
Relative Racemization Risk
Coupling Efficiency
Mechanistic Note
HATU
DIPEA
None
High (3.0 - 5.0%)
Excellent
Strong base directly promotes enolization.
HATU
TMP (Collidine)
None
Moderate (1.0 - 2.0%)
Excellent
Sterically hindered base reduces -proton abstraction.
DIC
None
HOBt
Moderate (2.0 - 5.1%)
Good
HOBt is less acidic; allows slower activation and oxazolone drift.
DIC
None
OxymaPure
Lowest (< 1.0%)
Excellent
High acidity (pKa 4.60) neutralizes basicity, suppressing oxazolone.
This protocol is designed specifically for high-value L-LEUCINE-N-FMOC (13C6,15N). It utilizes the DIC/OxymaPure system to eliminate tertiary amines and restricts pre-activation time to prevent oxazolone accumulation.
Objective: Achieve >99% coupling efficiency with <0.5% epimerization using only 2.0 equivalents of the labeled amino acid.
Step 1: Resin Preparation & Deprotection
Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.
Critical Wash: Wash the resin thoroughly with DMF (5x), DCM (5x), and DMF (5x).
Causality Check: Residual piperidine will act as a base during coupling, triggering direct enolization of the incoming labeled Fmoc-Leu.
Step 2: Reagent Preparation (Concentration over Excess)
In a clean, dry vial, dissolve 2.0 eq of L-LEUCINE-N-FMOC (13C6,15N) and 2.0 eq of OxymaPure in a minimal amount of DMF to achieve a high concentration (0.2 M).
Note: We use 2.0 eq instead of the standard 4.0 eq to conserve the isotope. High molarity compensates for the lower equivalent excess.
Step 3: Controlled Activation
Add 2.0 eq of DIC to the amino acid/Oxyma solution.
Strict Timing: Stir the mixture for exactly 30 seconds .
Causality Check: Prolonged pre-activation allows the highly reactive O-acylisourea to cyclize into the racemization-prone oxazolone before it ever reaches the resin-bound amine.
Step 4: Coupling
Immediately transfer the activated mixture to the resin.
Agitate gently at room temperature for 2 to 4 hours. Do not apply heat or microwave irradiation.
Step 5: Validation (The Kaiser Test)
Wash the resin with DMF (3x) and DCM (3x).
Perform a Kaiser test.
If the test is negative (yellow), proceed to the next deprotection.
If the test is positive (blue), do not push the reaction with heat or stronger bases . Perform a second coupling using 1.0 eq of unlabeled Fmoc-Leu (if acceptable for your MS/NMR goals) or perform a capping step (Acetic Anhydride/DIPEA) to terminate unreacted sequences. This ensures any downstream D-Leu impurities are not convoluted with deletion sequences.
References
Source: National Institutes of Health (NIH)
Prevention of Racemization in Peptide Synthesis
Source: Benchchem
URL
OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety
Source: Peptide Chemistry
URL
A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis
Source: Benchchem
URL
Technical Support Center: Aggregation Issues with Peptides Containing L-LEUCINE-N-FMOC (¹³C₆,¹⁵N)
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support hub for researchers encountering aggregation issues with peptides containing isotopically labeled L-Leucine, specifically Fmoc-L-Leucine-...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support hub for researchers encountering aggregation issues with peptides containing isotopically labeled L-Leucine, specifically Fmoc-L-Leucine-(¹³C₆,¹⁵N). This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you diagnose, mitigate, and resolve aggregation challenges during and after solid-phase peptide synthesis (SPPS).
Understanding the Core Problem: Why Do Leucine-Rich Peptides Aggregate?
Peptide aggregation during SPPS is a pervasive issue driven primarily by the formation of intermolecular hydrogen bonds between growing peptide chains, which leads to the formation of stable, often insoluble, secondary structures like β-sheets.[1] This phenomenon is particularly pronounced in sequences containing multiple hydrophobic residues.
The Role of L-Leucine: Leucine, with its isobutyl side chain, is a strongly hydrophobic amino acid. When multiple leucine residues are present in a sequence, they promote the self-association of peptide chains to minimize contact with the polar synthesis solvent (e.g., DMF), thereby facilitating the hydrogen bonding that locks the chains into aggregates.[1][2]
Impact of Isotopic Labeling (¹³C₆,¹⁵N): The stable isotope label itself does not significantly alter the fundamental chemical properties that drive aggregation. The mass difference is negligible in this context. The primary driver of aggregation is the inherent hydrophobicity of the leucine residue. However, the use of labeled amino acids is often for structural studies (e.g., NMR, IR spectroscopy) of the peptide's final state, including its aggregated form.[3][4] Therefore, successfully synthesizing the labeled peptide is critical for these downstream applications. The challenge remains the same: overcoming the innate tendency of the hydrophobic sequence to aggregate.
Aggregation can manifest at two critical stages:
On-Resin during Synthesis: This leads to poor solvation of the peptide-resin complex, causing incomplete Fmoc deprotection and amino acid coupling, resulting in low yields and truncated or deletion sequences.[1][5]
Post-Cleavage and Purification: The final peptide product may be partially or completely insoluble in standard aqueous buffers and HPLC solvents, making purification and subsequent experiments impossible.
This guide will provide a systematic approach to tackling aggregation at both stages.
Troubleshooting and Mitigation Workflow
This section provides a logical workflow to diagnose and solve aggregation problems. Follow the questions to identify the nature of your issue and find the appropriate solution.
Diagram: Troubleshooting Flowchart for Peptide Aggregation
The following diagram outlines the decision-making process for addressing aggregation issues.
Caption: A step-by-step guide to diagnosing and resolving peptide aggregation.
Q1: How do I know if my peptide is aggregating during synthesis (on-resin)?
Answer: On-resin aggregation can be identified through several indicators:
Physical Signs: The most obvious sign is a visible shrinking or clumping of the synthesis resin. The resin bed will fail to swell properly after solvent washes, indicating poor solvation.[1][5]
Reaction Monitoring: Standard monitoring tests can give clues. The Kaiser test, which detects free primary amines, may give a false negative (yellow beads) even if deprotection is incomplete, because the aggregated chains make the N-terminus inaccessible.[1]
UV Monitoring (Automated Synthesizers): In continuous flow synthesizers, a flattening and broadening of the Fmoc-deprotection UV signal indicates slower, incomplete removal of the Fmoc group, a classic sign of aggregation.[6]
Analytical Check: Performing a small test cleavage and analyzing the product via HPLC/MS will reveal a high proportion of truncated or deletion sequences, confirming poor reaction efficiency.
Q2: My peptide is aggregating on-resin. What are my options?
Answer: If you've confirmed on-resin aggregation, you should modify the synthesis conditions. The goal is to improve the solvation of the growing peptide chain and disrupt the intermolecular hydrogen bonds.
Strategy
Action
Mechanism of Action
Solvent Modification
Switch from standard DMF to N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl sulfoxide (DMSO) to your DMF.[5][6]
NMP and DMSO are stronger dipolar aprotic solvents that are more effective at disrupting hydrogen bonds and solvating the peptide backbone.
Temperature Increase
Increase the coupling reaction temperature to 40-50°C.[5]
Higher temperatures provide more kinetic energy to the system, helping to break up intermolecular associations and increase reaction rates.
Chaotropic Salts
Add chaotropic salts like LiCl or KSCN (up to 4M) to the coupling mixture or use them in a pre-coupling wash.[5][6]
These salts disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds, reducing the driving force for aggregation.[7]
Resin Choice
Re-synthesize using a low-substitution resin (<0.4 mmol/g) or a PEG-grafted resin (e.g., NovaSyn® TG, TentaGel).[5][6]
Lower substitution increases the distance between peptide chains, reducing the chance of interaction. PEG chains improve solvation in polar solvents.
Structural Modifiers
For highly problematic sequences, this is the most effective approach. Introduce structure-disrupting elements into the peptide backbone. See Q3 and Q4 for details.
These modifications physically prevent the peptide chains from aligning and forming β-sheets.
Q3: What are Pseudoproline Dipeptides and when should I use them?
Answer: Pseudoproline dipeptides are one of the most powerful tools for preventing on-resin aggregation.[8][9] They are dipeptides derived from Serine, Threonine, or Cysteine that are reversibly protected to form an oxazolidine or thiazolidine ring.[8]
Mechanism: This ring structure mimics proline and introduces a "kink" into the peptide backbone.[8][9] This kink disrupts the formation of regular secondary structures like β-sheets, preventing chain aggregation and improving solvation.[8][10]
Usage: You substitute a Ser or Thr residue (along with the preceding amino acid) in your sequence with the corresponding commercially available Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide. They are coupled using standard methods.[6]
Reversibility: The pseudoproline modification is stable during synthesis but is completely removed by the standard final TFA cleavage cocktail, regenerating the native Ser or Thr residue.[6][8]
When to Use: For long or known difficult sequences, it is recommended to insert a pseudoproline dipeptide approximately every 6-7 residues, if the sequence allows (i.e., contains a Ser or Thr).[6]
Diagram: Mechanism of Aggregation Disruption
Caption: How pseudoprolines disrupt β-sheet formation.
Q4: My peptide is insoluble after cleavage. How can I dissolve it?
Answer: This is common for hydrophobic peptides. The goal is to find a solvent system that can break up the existing aggregates. A systematic approach is best. Always start with a small test amount of your lyophilized peptide. [11]
Calculate the Net Charge: Determine if your peptide is acidic (net negative charge), basic (net positive), or neutral at pH 7.[11][12]
Assign +1 for each basic residue (K, R, H) and the N-terminus.
Assign -1 for each acidic residue (D, E) and the C-terminus.
Choose an Initial Solvent:
Basic Peptides (Net Positive): Try to dissolve in sterile water first. If that fails, use 10-25% acetic acid.[12][13]
Acidic Peptides (Net Negative): Try water first. If insoluble, use 0.1M ammonium bicarbonate or a dilute (1-10%) ammonia solution. Avoid basic solutions if your peptide contains Cys , as this can promote oxidation; use DMF instead.[14]
Neutral/Hydrophobic Peptides (Net Zero or >50% hydrophobic residues): These are the most difficult. Start by dissolving the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or formic acid.[1] Once dissolved, slowly add your desired aqueous buffer (e.g., for HPLC) while vortexing. If the peptide precipitates, you have exceeded its solubility limit.
Use Chaotropic Agents for Stubborn Cases: If the above methods fail, the aggregates are very stable. Chaotropic agents are strong denaturants that disrupt hydrogen bonds and hydrophobic interactions.[15][16]
Prepare a stock solution of 6M Guanidine-HCl or 8M Urea.[13]
Dissolve the peptide in this solution, then proceed with dilution for purification. Note that these agents must be removed during HPLC purification.
Employ Physical Methods:
Sonication: A brief sonication (e.g., 3 cycles of 10-15 seconds) can help break up small particulates and aid dissolution.[11]
Gentle Heating: Warming the solution slightly (to <40°C) can sometimes improve solubility.[13]
Frequently Asked Questions (FAQs)
Q: Does the ¹³C₆,¹⁵N isotopic label on leucine make aggregation worse?
A: No, the isotopic label itself does not chemically increase the propensity for aggregation. The aggregation is driven by the hydrophobicity of the leucine side chain. The primary challenge remains the synthesis of a hydrophobic, leucine-rich peptide, regardless of labeling. The label is a tool for downstream analysis, and its presence necessitates a successful synthesis.[3]
Q: What are "difficult sequences" and how can I predict them?
A: Difficult sequences are those with a high tendency to aggregate. While prediction is not always perfect, key indicators include:
A high content (>50%) of hydrophobic amino acids (Leu, Val, Ile, Phe, Ala, Trp).[1]
The presence of β-branched amino acids (Val, Ile, Thr) which can sterically hinder coupling reactions.[1]
Repeating hydrophobic motifs.
Aggregation is most common for peptides between 5 and 20 residues in length.[5][6]
Q: What is backbone protection (Hmb/Dmb) and how does it differ from pseudoprolines?
A: Backbone protection involves attaching a temporary protecting group, like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), to the backbone amide nitrogen of an amino acid.[5][14]
Mechanism: This bulky group physically blocks the amide nitrogen from participating in intermolecular hydrogen bonding, effectively disrupting aggregation.[17]
Difference: Unlike pseudoprolines, which are specific to Ser, Thr, and Cys, Hmb/Dmb protection can be applied to other amino acids (e.g., Gly, Ala).[6] However, coupling onto an Hmb/Dmb-protected residue can be difficult due to steric hindrance.[6] They are also removed during the final TFA cleavage.[5]
Q: How do I analytically confirm that aggregation is my problem?
A: Several techniques can be used:
Reversed-Phase HPLC (RP-HPLC): Aggregated peptides often show broad peaks, tailing, or may even precipitate on the column, leading to poor recovery.[18]
Mass Spectrometry (MS): While MS identifies the mass of the soluble portion, a low signal or the presence of many deletion sequences in the crude product points to synthesis failure due to aggregation.[18]
Dynamic Light Scattering (DLS) & Size Exclusion Chromatography (SEC): These techniques directly measure the size of particles in solution and can clearly distinguish between monomers and larger aggregates.[18][19]
Key Experimental Protocols
Protocol 1: Small-Scale Test Cleavage and Solubility Assessment
This protocol is essential for monitoring synthesis progress and diagnosing issues early. It should be performed after incorporating a "difficult" stretch of residues or for any peptide longer than 20 amino acids.[6]
Sample Collection: After a coupling and deprotection cycle, carefully remove ~5-10 mg of the peptide-resin from the reaction vessel.
Washing: Wash the sampled resin thoroughly with DMF (3x), followed by DCM (3x).
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for 15 minutes.
Cleavage: Add 200 µL of a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the dry resin in a small microcentrifuge tube.
Incubation: Gently agitate at room temperature for 2 hours.
Precipitation: Precipitate the cleaved peptide by adding 1.5 mL of cold diethyl ether. Centrifuge at high speed for 2 minutes, decant the ether, and repeat the ether wash twice.
Drying: Dry the resulting peptide pellet under vacuum.
Solubility Test: Attempt to dissolve the peptide in 100 µL of a standard solvent (e.g., 50% Acetonitrile/Water). Observe for complete dissolution versus suspension or insolubility.
Analysis: Analyze the soluble portion by RP-HPLC and MS to check the purity and identify the major product and any side products (e.g., deletions).
Protocol 2: Systematic Solubilization of an Aggregated Peptide
Use this workflow to dissolve a lyophilized peptide pellet that has proven insoluble in simple aqueous buffers.
Initial Attempt (Organic Solvent):
Add a minimal volume (e.g., 20-50 µL) of DMSO to the peptide pellet.
Vortex vigorously. If the peptide dissolves, proceed to step 2. If not, sonicate for 30 seconds. If it remains insoluble, proceed to step 3.
Aqueous Dilution:
Slowly add your target aqueous buffer (e.g., water with 0.1% TFA) dropwise to the DMSO solution while continuously vortexing.
Stop if the peptide begins to precipitate. This is your approximate solubility limit.
Strong Acid Attempt:
If DMSO fails, lyophilize the peptide to remove the DMSO.
Attempt to dissolve the pellet in a minimal volume of formic acid or acetic acid.
If successful, proceed with the slow aqueous dilution as described in step 2.
Chaotropic Agent Denaturation (Last Resort):
If all other methods fail, lyophilize the peptide to remove any acid.
Add a sufficient volume of 6M Guanidine-HCl or 8M Urea to dissolve the peptide. This solution can often be directly injected onto an HPLC for purification, as the salts will wash out in the void volume.
References
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
AAPPTEC. (2019, November 15). Pseudoproline Dipeptides. AAPPTEC. Retrieved from [Link]
LifeTein. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. LifeTein. Retrieved from [Link]
Guryanov, I., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT. Retrieved from [Link]
Wang, Y., et al. (2016). A facile and dynamic assay for the detection of peptide aggregation. PubMed. Retrieved from [Link]
Li, Y., et al. (n.d.). Rational development of a strategy for modifying the aggregatibility of proteins. PMC. Retrieved from [Link]
Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. Retrieved from [Link]
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE. Retrieved from [Link]
de la Torre, B. G., & Andreu, D. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. MDPI. Retrieved from [Link]
APC Ltd. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. APC. Retrieved from [Link]
Scheijen, F. J., et al. (n.d.). Isotope-edited FTIR reveals distinct aggregation and structural behaviors of unmodified and pyroglutamylated amyloid β peptides. PubMed Central. Retrieved from [Link]
Watson International. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Watson International. Retrieved from [Link]
Lo, C., et al. (n.d.). Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification. PMC. Retrieved from [Link]
Wikipedia. (n.d.). Chaotropic agent. Wikipedia. Retrieved from [Link]
Chen, S., & Wetzel, R. (n.d.). Solubilization and disaggregation of polyglutamine peptides. PMC. Retrieved from [Link]
G-Biosciences. (2016, April 26). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. G-Biosciences. Retrieved from [Link]
Allen, D. K., et al. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PLOS ONE. Retrieved from [Link]
Vrije Universiteit Amsterdam. (2025, February 4). Taming amyloid oligomers: Developing analytical approaches to investigate peptide aggregation. Vrije Universiteit Amsterdam. Retrieved from [Link]
Zhang, Y., et al. (n.d.). Surfactant and Chaotropic Agent Assisted Sequential Extraction/On-Pellet Digestion (SCAD) for Enhanced Proteomics. PMC. Retrieved from [Link]
Novabiochem. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Novabiochem. Retrieved from [Link]
Zanni Group. (n.d.). Isotope Labeling of Small Peptides. University of Wisconsin-Madison. Retrieved from [Link]
Royal Society of Chemistry. (2021, August 11). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Publishing. Retrieved from [Link]
dealing with arginine-to-proline conversion in SILAC with heavy leucine
Technical Support Center: Optimizing SILAC Accuracy & Metabolic Fidelity Executive Summary & Problem Definition The Issue: In SILAC (Stable Isotope Labeling by Amino acids in Cell culture), researchers often observe a de...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing SILAC Accuracy & Metabolic Fidelity
Executive Summary & Problem Definition
The Issue:
In SILAC (Stable Isotope Labeling by Amino acids in Cell culture), researchers often observe a degradation of quantitation accuracy due to the metabolic conversion of heavy isotope-labeled Arginine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Why this happens:
Mammalian cells (and yeast) possess the enzymatic machinery to convert Arginine to Ornithine and subsequently to Proline via the Ornithine Aminotransferase (OAT) pathway.
The Consequence:
If you are using Heavy Arginine (e.g.,
) alongside Heavy Leucine (e.g., or ), the conversion creates a "split signal" for Proline-containing peptides.
Signal Dilution: The intensity of the intended Heavy Arginine peak decreases.
Satellite Peaks: A new, unintended mass peak appears (Heavy Peptide + Heavy Proline mass shift), which search engines may misidentify or discard.
Ratio Compression: The Light/Heavy ratio is artificially skewed because the heavy label is "leaking" into the proline pool.
Metabolic Pathway Visualization
Understanding the root cause is the first step to correction. The diagram below illustrates the leakage of the heavy label from the Arginine pool into the Proline pool.
Figure 1: The metabolic flux of Heavy Arginine into the Proline pool.[1] Note the green dashed line indicating the "Proline Rescue" strategy.
Diagnostic Module: Do I have this problem?
Before altering your protocol, confirm the issue exists in your mass spectra.
Symptom
Observation in Mass Spectrum
Split Peaks
For a peptide containing 1 Arginine and 1 Proline, you see the expected Heavy peak (+6 or +10 Da) AND a smaller satellite peak at +11 or +15 Da (depending on label).
Proline-Only Peptides
Peptides with no Arginine (e.g., C-term Lysine) but with Proline show a partial heavy signal, even though you only added Heavy Arg/Leu.
Lower H/L Ratios
Proline-containing peptides consistently show lower H/L ratios compared to non-Proline peptides in the same protein.[9]
The Solution: The "Proline Rescue" Protocol
The most robust fix is biological, not computational. By saturating the medium with unlabeled (Light) Proline, you trigger feedback inhibition, preventing the cell from synthesizing Proline from your expensive Heavy Arginine.
Dialyzed FBS (Essential to prevent introduction of light Arginine/Leucine).
SILAC Media (Arg/Lys/Leu deficient).
Step-by-Step:
Preparation: Prepare a 100 mg/mL stock solution of L-Proline in PBS. Filter sterilize (0.22 µm).
Base Media: Prepare your SILAC media with the desired Heavy Arginine and Heavy Leucine concentrations (typically 28 mg/L Arg and 50 mg/L Leu, or formulation specific).
The Rescue Step: Add the L-Proline stock to your SILAC media to a final concentration of 200 mg/L .
Note: Standard DMEM contains ~0 mg/L (it is non-essential) or low amounts. 200 mg/L is a vast excess.
Adaptation: Pass cells for at least 5 doublings in this media.
Validation: Run a test lysate. The "Heavy Proline" satellite peaks should disappear ( < 1% conversion).
Why 200 mg/L?
Research by Bendall et al.[8] and Ong et al. demonstrated that 200 mg/L is the threshold where exogenous proline sufficiently downregulates the ornithine pathway in most mammalian lines [1, 2].
Troubleshooting & FAQs (Specific to Heavy Leucine Users)
Q1: I am using Heavy Leucine (
) and Heavy Arginine (). Does Leucine contribute to the Proline conversion problem?A: No. Leucine is metabolically distinct. It degrades into acetyl-CoA and acetoacetate (ketogenic). It does not flux into the Proline pool. The conversion artifact is strictly driven by the Arginine label. However, if you observe "heavy proline" in a Leu/Arg experiment, it is solely coming from the Arginine.
Q2: If I use Heavy Leucine ONLY (and light Arg/Lys), do I need to add excess Proline?A: No. If Arginine is light, any conversion to Proline results in Light Proline, which is indistinguishable from the endogenous pool. You only need the Proline Rescue protocol if your Arginine is Heavy.
Q3: Can I just fix this in MaxQuant/Proteome Discoverer?A: You can, but it is not recommended as a primary solution.
How: Add "Heavy Proline" (e.g., Arg-derived mass shift) as a Variable Modification .
Downside: This increases the search space (search time) and increases the False Discovery Rate (FDR). It also splits your quantification signal, reducing the statistical power of the Heavy channel. Always prefer the biological fix (Proline addition).
Q4: Will 200 mg/L Proline affect my cell growth or signaling?A: generally, no. Proline is non-toxic at these levels. However, if you are studying proline-dependent metabolic pathways (e.g., collagen synthesis or specific cancer metabolism), you must run a "Light vs. Light + Proline" control to ensure the phenotype is unaltered.
Workflow Decision Tree
Use this logic flow to determine your experimental setup.
Figure 2: Decision matrix for implementing Proline correction.
References
Bendall, S. C., et al. (2008). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics, 7(9), 1587–1597.
Ong, S. E., et al. (2003). Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics. Molecular & Cellular Proteomics, 1(5), 376–386.
Park, S. K., et al. (2009). A computational approach to correct arginine-to-proline conversion in quantitative proteomics.[10] Nature Methods, 6, 184–185.[2][10]
Van Hoof, D., et al. (2007). An experimental correction for arginine-to-proline conversion artifacts in SILAC-based quantitative proteomics.[11] Nature Methods, 4, 677–678.[11]
Technical Support Center: Troubleshooting & Optimizing LC-MS/MS Signals for L-LEUCINE-N-FMOC (13C6,15N) Labeled Peptides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the unique analytical challenges associated with L-Leucine-N-Fmoc (13C6,15N) labeled peptides...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the unique analytical challenges associated with L-Leucine-N-Fmoc (13C6,15N) labeled peptides. Whether you are utilizing the Fmoc group intentionally to1[1] of short metabolic probes, or analyzing intermediates in2[2], this guide provides field-proven, mechanistically grounded solutions to maximize your mass spectrometry signal.
Part 1: Sample Handling & Chromatography FAQs (The Hydrophobicity Trap)
Q1: My peptide signal is extremely low upon initial injection, or it degrades rapidly over time in the autosampler. What is causing this?Causality: The 9-fluorenylmethoxycarbonyl (Fmoc) group is exceptionally lipophilic. When conjugated to an already hydrophobic aliphatic residue like Leucine, the resulting peptide has a high propensity for non-specific adsorption to standard polypropylene autosampler vials and LC fluidics.
Solution:
Solvent Modification: Ensure your sample diluent contains a minimum of 30–50% organic solvent (e.g., Acetonitrile or Methanol) to maintain solubility and prevent surface binding.
Consumables: Switch immediately to deactivated (silanized) glass vials or maximum recovery/low-bind plastic vials.
Q2: I am experiencing severe peak tailing and carryover between LC-MS runs. How can I resolve this?Causality: The planar, aromatic nature of the Fmoc group interacts strongly with the stationary phase of standard C18 columns, leading to delayed elution and persistent carryover.
Solution: Switch to a less retentive column chemistry, such as a C8 or C4 column, which is better suited for highly hydrophobic tagged peptides. Additionally, implement a steep organic wash step (up to 95% Acetonitrile or Isopropanol) at the end of your LC gradient.
Part 2: Mass Spectrometry & Ionization FAQs (The Fragmentation Dilemma)
Q3: I see a massive peak at m/z 179.08, but my intact Fmoc-Leu(13C6,15N)-peptide precursor signal is weak. Why?Causality: The Fmoc carbamate linkage is thermally and electrically labile. High energies in the Electrospray Ionization (ESI) source cause premature in-source fragmentation. The Fmoc group is stripped off as a neutral loss of 222 Da, generating a highly stable dibenzofulvene carbocation (m/z 179.08).
Solution:
Source Tuning: Decrease the capillary/source temperature (e.g., lower from 300°C to 150-200°C).
Voltage Reduction: Reduce the declustering potential (DP) or cone voltage by 30–50% to gently transfer the intact molecular ion into the mass analyzer without breaking the carbamate bond.
Q4: How should I adjust my MS/MS isolation windows for the 13C6, 15N heavy label?Causality: The L-Leucine (13C6,15N) residue introduces a +7.017 Da mass shift. If your quadrupole isolation window is too narrow, it will clip the expanded isotopic envelope of the heavy peptide. This leads to poor signal-to-noise and inaccurate heavy/light quantification ratios, defeating the purpose of using 3[3] for 4[4].
Solution: Widen the MS/MS isolation window to 1.5–2.0 m/z. Ensure the window is dynamically centered on the monoisotopic peak of the heavy envelope.
Part 3: Synthesis Troubleshooting (Incomplete Deprotection)
Q5: I am trying to analyze the fully deprotected heavy peptide, but my MS signal is suppressed by a large +222 Da mass shift peak. How do I improve deprotection of this specific residue?Causality: Heavy, bulky residues like Fmoc-Leu(13C6,15N)-OH can suffer from severe steric hindrance during SPPS. Standard 20% piperidine deprotection is often inefficient for these specific junctions, leading to 5[5].
Solution: Utilize a stronger, less sterically hindered base. Implementing6[6] or a Piperazine/DBU cocktail has been shown to rapidly and completely remove stubborn Fmoc groups without causing unwanted side reactions.
Data Presentation: Parameter Optimization Summary
Table 1: Quantitative Data & Parameter Optimization for Fmoc-Heavy Peptides
Parameter
Standard Peptides
Fmoc-Leu(13C6,15N) Peptides
Mechanistic Rationale
Autosampler Vials
Polypropylene
Silanized Glass / Low-Bind
Prevents hydrophobic adsorption of the Fmoc group.
Sample Diluent
0.1% FA in Water
30-50% Acetonitrile / MeOH
Maintains solubility of the lipophilic complex.
ESI Source Temp
250°C – 350°C
150°C – 200°C
Prevents thermal cleavage of the labile carbamate bond.
Declustering Potential
60V – 100V
20V – 50V
Minimizes in-source fragmentation to dibenzofulvene.
MS/MS Isolation Window
0.7 – 1.0 m/z
1.5 – 2.0 m/z
Accommodates the +7 Da expanded isotopic envelope.
Experimental Protocols: Self-Validating MS Optimization Workflow
To ensure trustworthiness, this protocol is designed as a self-validating system. You will use specific mass spectral markers to confirm the success of each optimization step.
Step 1: Baseline Assessment & Adsorption Check
Prepare a 1 µg/mL solution of the Fmoc-Leu(13C6,15N) peptide in 50% Acetonitrile with 0.1% Formic Acid.
Place the sample in a silanized glass vial.
Perform three consecutive LC-MS injections.
Validation Check: Calculate the peak area %RSD across the three runs. If %RSD < 5%, adsorption is successfully mitigated. If signal drops sequentially, increase the organic solvent ratio to 60%.
Set the mass spectrometer to scan MS1 from m/z 150 to 1500.
Monitor the intact precursor mass
and the dibenzofulvene fragment at m/z 179.08.
Decrease the Declustering Potential (DP) or Cone Voltage in 10V decrements.
Validation Check: The tuning is optimal when the intensity ratio of the Intact Precursor to m/z 179.08 reaches its maximum value.
Step 3: Isotopic Envelope Optimization
Set up a targeted MS/MS (PRM or MRM) method.
Set the quadrupole isolation window to 1.5 m/z, centered on the monoisotopic peak of the heavy peptide.
Validation Check: Inspect the MS/MS spectra. You should observe a complete series of heavy y-ions and b-ions (shifted by +7 Da) without any truncation of the M+1 or M+2 isotopic peaks.
Mandatory Visualizations
Figure 1: Decision tree for diagnosing and resolving Fmoc-peptide MS signal loss.
Figure 2: ESI-MS fragmentation pathways of Fmoc-protected heavy peptides.
New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) - Taylor & Francis - 6
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - NIH / Molecules -5
Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - NIH / J Am Soc Mass Spectrom - 4
Immunopeptidomics reveals determinants of Mycobacterium tuberculosis antigen presentation on MHC class I - eLife - 2
The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization - MDPI - 1
minimizing side reactions during SPPS with L-LEUCINE-N-FMOC (13C6,15N)
Technical Guide: Optimizing SPPS with L-LEUCINE-N-FMOC ( )[1] Introduction: The "Zero-Loss" Mandate When working with Fmoc-L-Leucine ( ) , the standard rules of Solid-Phase Peptide Synthesis (SPPS) change.[1] Standard SP...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Optimizing SPPS with L-LEUCINE-N-FMOC (
)[1]
Introduction: The "Zero-Loss" Mandate
When working with Fmoc-L-Leucine (
) , the standard rules of Solid-Phase Peptide Synthesis (SPPS) change.[1] Standard SPPS relies on excess—typically 5 to 10 equivalents of amino acid to drive kinetics. With isotope-labeled reagents costing significantly more than standard derivatives, this "brute force" approach is financially negligent.[1]
This guide addresses the specific technical challenge: How to achieve >99% coupling efficiency using only 1.2–1.5 equivalents while preventing the specific side reactions (DKP, Racemization, Aggregation) associated with Leucine.
Module 1: The "Economy" Coupling Protocol
Goal: Maximize incorporation of the labeled Leucine with minimal equivalents.
Standard protocols use 5–10 eq.[1] For labeled Leucine, we must use a 1.2–1.5 eq stoichiometry. This requires a shift from "fast" kinetics to "efficient" kinetics.
Recommended Coupling System: DIC / Oxyma Pure
Unlike HBTU/DIEA, which requires a tertiary base that can promote racemization during the extended coupling times needed for low-concentration reactions, the DIC (Diisopropylcarbodiimide) / Oxyma Pure system creates a neutral pH environment. This preserves the stereochemical integrity of your expensive
Labeled Leu: Weigh 1.2 to 1.5 equivalents (0.12–0.15 mmol).[1]
Critical: Do not pre-activate in a separate vial for long periods; this risks formation of the N-acylurea (inactive byproduct).[1]
Dissolution (The "Minimal Volume" Rule):
Dissolve the labeled Fmoc-Leu-OH in the minimum amount of DMF/NMP required to mobilize it (e.g., 0.5 – 1.0 mL for 0.1 mmol).[1] High concentration drives kinetics.[1]
Tip: If the sequence is aggregation-prone, use NMP (N-methyl-2-pyrrolidone) instead of DMF.[1]
Activation:
Add 1.2 eq Oxyma Pure (dissolved in minimal DMF).[1]
Time: Allow to react for 2–4 hours (longer than the standard 45 mins).
Temperature: Room Temperature (
C). Avoid heating labeled residues >50°C to prevent racemization.[1]
The "Save-Your-Sample" Wash:
Collect the flow-through after coupling![1] It may contain unreacted labeled material.[1]
Perform a Kaiser test.[1] If positive (incomplete), re-couple using the collected flow-through + fresh DIC/Oxyma, or add a small "chaser" of unlabeled Fmoc-Leu-OH (if isotopic purity allows <1% dilution) or a second coupling with HATU (0.5 eq).[1]
The Threat: If your labeled Leucine is the 2nd or 3rd residue from the C-terminus (especially if Proline or Glycine is present), you are at high risk of DKP formation.
The Mechanism: After deprotecting the Fmoc group, the free amine of the dipeptide can back-bite onto the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[2] This results in total loss of the labeled material from the resin.
Visualizing the DKP Trap
Caption: Mechanism of Diketopiperazine (DKP) formation leading to loss of labeled Leucine.
Troubleshooting DKP
Q: My labeled Leucine is at position 2 (C-term neighbor). How do I stop DKP?
Resin Choice: Do NOT use Wang resin.[1] The ester linkage is too accessible. Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1] The steric bulk of the trityl group physically blocks the back-biting attack.
Deprotection: DKP is base-catalyzed.[1][2] When removing the Fmoc from the labeled Leucine (or the subsequent residue), use a short deprotection cycle (e.g., 2 x 3 min with 20% Piperidine) rather than long cycles.
Module 3: Sequence-Specific Challenges
Aggregation (The "Hydrophobic Collapse")
Leucine is hydrophobic. A sequence like ...Leu-Leu-Leu... or ...Leu-Ile-Val... promotes beta-sheet formation (aggregation), causing the resin beads to shrink and coupling to fail.[1]
Diagnosis:
Resin volume decreases visibly during synthesis.[1]
Incomplete Fmoc deprotection peaks in UV monitoring.[1]
Solution:
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture.[1] This disrupts hydrogen bonding networks.[1]
Solvent Switch: Use NMP or a mixture of DMF/DMSO (9:1) instead of pure DMF for the labeled step.
Pseudoprolines: If the sequence allows, insert a pseudoproline dipeptide after the labeled Leucine to "kink" the chain and prevent aggregation.
Racemization (Stereochemical Purity)
While Leucine is less prone to racemization than Cysteine or Histidine, the risk is non-zero, especially with expensive isotopes where you cannot afford a 5% D-isomer impurity.
The "Safe Base" Rule:
If you must use HATU (due to difficult coupling), replace DIEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine / Collidine) .[1]
Why? Collidine is a weaker base than DIEA and is sterically hindered, making it efficient at activating the uronium salt but poor at abstracting the alpha-proton from the amino acid (the cause of racemization).
Module 4: Post-Synthesis Verification
Before cleaving the entire batch, verify the incorporation of the label without wasting material.
Micro-Cleavage: Take ~2-5 mg of resin.[1] Cleave with TFA/TIS/H2O (95:2.5:2.[1]5) for 30 mins.
data analysis challenges in SILAC experiments with L-LEUCINE-N-FMOC (13C6,15N)
Welcome to the Technical Support Center for Quantitative Proteomics . As a Senior Application Scientist, I have designed this guide to address the specific, often misunderstood challenges of integrating L-Leucine-N-FMOC...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Quantitative Proteomics . As a Senior Application Scientist, I have designed this guide to address the specific, often misunderstood challenges of integrating L-Leucine-N-FMOC (13C6, 15N) into Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and targeted proteomics workflows.
This guide abandons generic overviews in favor of deep-dive causality. We will explore the chemical realities of your reagents, how they interact with mass spectrometry (MS) acquisition, and how to configure your bioinformatic pipelines to prevent catastrophic data loss.
🛑 Critical Clarification: The "Zero Incorporation" Dilemma
Before diving into software parameters, we must address the most common root cause of failed data analysis in this specific context: Experimental Misapplication .
L-Leucine-N-FMOC (13C6, 15N) is an FMOC-protected, stable-isotope-labeled amino acid[1]. The 9-fluorenylmethoxycarbonyl (FMOC) group is a bulky, hydrophobic protecting group used in Solid-Phase Peptide Synthesis (SPPS).
The Error: Adding FMOC-protected Leucine directly to SILAC cell culture media. Mammalian cells lack the specific enzymes required to cleave the FMOC group, preventing the amino acid from being charged onto tRNAs. This results in 0% heavy incorporation in your MS1 data.
The Solution: For in vivo metabolic SILAC, you must use free L-Leucine (13C6, 15N). L-Leucine-N-FMOC (13C6, 15N) is strictly designed for synthesizing heavy AQUA (Absolute QUAntification) peptides in vitro, which are then spiked into your SILAC samples as internal standards to validate quantification[2].
The following troubleshooting guide assumes you have correctly used the FMOC derivative to synthesize AQUA peptides and are now facing data analysis challenges when searching your SILAC + AQUA spike-in data.
🛠️ FAQ & Troubleshooting: Data Analysis Challenges
Q1: My search engine (MaxQuant/Proteome Discoverer) is failing to identify my heavy Leucine spike-in peptides. How should I configure my modifications?
Causality: Search algorithms rely on precise mass differentials to identify heavy isotopologues. L-Leucine (13C6, 15N) contains six Carbon-13 atoms and one Nitrogen-15 atom.
Resolution: You must configure a custom variable modification in your search engine. The exact monoisotopic mass shift for this specific label is +7.0172 Da . Do not confuse this with standard Arginine (+10 Da) or Lysine (+8 Da) SILAC labels. Ensure your MS1 mass tolerance is set appropriately (typically 10-20 ppm for Orbitrap data) to capture the isotopic envelope accurately.
Q2: I am seeing a massive drop in quantification accuracy, and my MS/MS spectra show unexpected precursor masses. What is happening?
Causality: This is a classic artifact of SPPS. During peptide synthesis, the FMOC group must be removed using a base (typically piperidine) before the next amino acid is added. If this deprotection step is incomplete, the final spiked-in peptide will retain an FMOC group.
Resolution: An intact FMOC group adds a massive +222.0681 Da to your precursor mass. If your search engine is not looking for this, the peptide will remain unidentified, skewing your SILAC ratios.
Action: Add "FMOC (N-term/K)" as a Variable Modification (+222.0681 Da) in your search parameters to rescue these "lost" spectra.
Q3: The algorithm is assigning the heavy label to the wrong amino acid in the sequence, specifically swapping Leucine (Leu) and Isoleucine (Ile). How do I fix this?
Causality: Leucine and Isoleucine are structural isomers; they share the exact same monoisotopic mass (113.08406 Da). Standard Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) MS/MS cannot distinguish between them because they produce identical b- and y-ion series. If your peptide contains both Leu and Ile, the scoring algorithm (e.g., Andromeda or Sequest) may randomly assign the +7 Da mass shift to the Ile residue.
Resolution:
Bioinformatic Fix: Use a highly curated, minimal FASTA database for your search to reduce false discovery rate (FDR) noise[3].
Manual Validation: Inspect the MS2 spectra manually. If exact localization is required, you must utilize MS3-level fragmentation (Electron Transfer Dissociation - ETD) to generate w-ions and c-ions, which can differentiate the distinct side-chain losses of Leu vs. Ile.
📊 Quantitative Data: Mass Modification Configurations
To ensure your search engine correctly identifies both your SILAC background and your FMOC-synthesized AQUA spike-ins, input the following exact monoisotopic masses into your software's modification database.
Modification Target
Chemical Origin
Isotope Composition
Monoisotopic Mass Shift (Da)
Search Engine Setting
L-Leucine (Heavy)
AQUA Standard / SILAC
13C(6), 15N(1)
+7.0172
Variable (or Fixed for Spike-in)
L-Leucine (Light)
Endogenous / SILAC
12C(6), 14N(1)
0.0000
N/A (Standard Database)
FMOC Adduct
Incomplete SPPS Cleavage
C(15) H(10) O(2)
+222.0681
Variable (N-term, Lysine)
Carbamidomethyl
Alkylation (Standard)
C(2) H(3) N(1) O(1)
+57.0215
Fixed (Cysteine)
🔬 Self-Validating Protocol: AQUA Spike-in for SILAC Validation
To guarantee trust in your quantitative data, you must validate the synthetic peptide before it touches your complex SILAC sample. This protocol builds a self-validating loop into your workflow.
Phase 1: Quality Control of the FMOC-Synthesized Peptide
Resuspension: Dissolve the synthesized heavy Leucine AQUA peptide in 5% Acetonitrile / 0.1% Formic Acid to a concentration of 1 pmol/µL.
Direct Infusion MS: Inject the pure standard directly into the mass spectrometer (without the SILAC sample).
Data Validation Gate: Analyze the MS1 spectra.
Pass Condition: The base peak must match the theoretical mass of the peptide + 7.0172 Da (per Leucine).
Fail Condition: If a peak exists at[M + 222 Da], your SPPS deprotection failed. Do not proceed. Re-synthesize or perform an additional piperidine cleavage step.
Phase 2: SILAC Integration & LC-MS/MS
Lysis & Quantification: Lyse your Light and Heavy SILAC cell populations. Quantify protein concentration using a BCA assay.
Mixing: Mix the Light and Heavy SILAC lysates at a precise 1:1 ratio (e.g., 50 µg each).
AQUA Spike-in: Spike the validated heavy AQUA peptide into the mixed lysate at a concentration mimicking the expected endogenous abundance (typically 10-100 fmol per µg of total protein)[4].
Digestion: Perform standard Trypsin digestion (FASP or S-Trap methodology).
Acquisition: Run on an LC-MS/MS system using Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).
🗺️ Visualizing the Workflows (Graphviz DOT)
Experimental Integration Workflow
The following diagram illustrates the correct causality and flow of reagents, highlighting where the FMOC derivative belongs in the SILAC ecosystem.
Caption: Workflow integrating FMOC-synthesized heavy Leucine AQUA peptides into SILAC experiments.
Data Analysis Troubleshooting Decision Tree
Use this logical framework when your search engine returns missing or compressed quantitative ratios for your Leucine-labeled targets.
Caption: Decision tree for resolving missing heavy Leucine signals in MS1 data analysis.
📚 References
CortecNet. "AQUA - Absolute QUAntification: Synthesis of stable isotope labeled native peptides." CortecNet Technical Notes. Available at: [Link][2]
MetwareBio. "Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC and Data Complexity." MetwareBio Knowledgebase. Available at: [Link][3]
Google Patents. "EP3004861B1 - Absolute quantitation of proteins and protein modifications by mass spectrometry with multiplexed internal standards (AQUA)." Google Patents. Available at:[4]
comparing L-LEUCINE-N-FMOC (13C6,15N) with other labeled amino acids for proteomics
Title: The Definitive Guide to Stable Isotope-Labeled Amino Acids in Quantitative Proteomics: Evaluating L-Leucine-N-Fmoc (13C6, 15N) Executive Summary In the realm of targeted mass spectrometry (SRM/MRM/PRM), absolute p...
Author: BenchChem Technical Support Team. Date: March 2026
Title: The Definitive Guide to Stable Isotope-Labeled Amino Acids in Quantitative Proteomics: Evaluating L-Leucine-N-Fmoc (13C6, 15N)
Executive Summary
In the realm of targeted mass spectrometry (SRM/MRM/PRM), absolute protein quantification relies heavily on Absolute QUAntification (AQUA) peptides. These internal standards must mimic their endogenous counterparts perfectly during chromatographic separation and ionization, differing only by a predictable mass shift. This guide evaluates L-Leucine-N-Fmoc (13C6, 15N) against other labeled alternatives, detailing the causality behind isotope selection and providing a self-validating protocol for peptide synthesis.
The Causality of Isotope Selection: ¹³C/¹⁵N vs. Deuterium (²H)
When designing a heavy peptide standard, the choice of isotope fundamentally impacts chromatographic behavior. Historically, deuterium (²H or D) was utilized due to its lower cost and ease of incorporation. However, substituting hydrogen with deuterium alters the vibrational frequency of the carbon-hydrogen bond, as C-D bonds possess a lower zero-point energy and different polarizability compared to C-H bonds.
In reversed-phase liquid chromatography (RP-LC), this creates an "inverse isotope effect."1[1]. In high-precision quantitative proteomics, this retention time shift is detrimental.2[2] and ionization suppression in the electrospray ionization (ESI) source.
By utilizing L-Leucine-N-Fmoc (13C6, 15N), researchers incorporate heavy isotopes directly into the carbon backbone and the nitrogen atom of the peptide bond.3[3], ensuring self-validating quantification accuracy.4[4].
Chemical Properties and the Fmoc AdvantageL-Leucine-N-Fmoc (13C6, 15N) integrates stable isotopes (uniformly ¹³C₆ and ¹⁵N labeling) with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine[3]. The Fmoc strategy is preferred over the older t-Boc (tert-butyloxycarbonyl) method because it employs a milder, orthogonal deprotection scheme.Fmoc is base-labile (typically removed with 20% piperidine), allowing the final peptide cleavage and side-chain deprotection to be performed with trifluoroacetic acid (TFA)[5]. In contrast, t-Boc requires highly toxic and hazardous anhydrous hydrogen fluoride (HF) for final cleavage.
The +7 Da mass shift provided by the 13C6, 15N labeling is optimal for mass spectrometry. It moves the heavy isotopic envelope completely past the natural isotopic envelope of the light peptide (which typically decays by M+3 or M+4), preventing signal overlap and ensuring precise quantification.
Resin Swelling: Swell Fmoc-Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes to expose reactive sites.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes to remove the N-terminal Fmoc group. Wash extensively with DMF to remove residual base. Causality: Residual piperidine can cause premature deprotection of subsequent amino acids, leading to sequence truncation.
Amino Acid Coupling: Activate Fmoc-Leu-OH (13C6, 15N) using 3-5 molar equivalents to drive the reaction to completion. Combine with HBTU and N,N-diisopropylethylamine (DIPEA) in DMF. Add the mixture to the resin and agitate for 60 minutes.
Capping: Cap unreacted amines using acetic anhydride and pyridine. Causality: This prevents the formation of deletion sequences, ensuring that any failed couplings terminate rather than creating near-isobaric impurities that complicate MS1 spectra.
Iteration: Repeat the deprotection and coupling cycle for all subsequent amino acids in the target sequence.
Cleavage & Global Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a highly acidic cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2 hours.
Precipitation: Precipitate the crude heavy peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize.
Phase 2: Self-Validation via LC-MS/MS
A standard is only as reliable as its validation. This phase proves that the synthesized peptide behaves identically to the endogenous target.
Matrix Preparation: Digest a complex protein lysate (e.g., HepG2 cells) using sequencing-grade trypsin to create a representative background matrix.
Spiking: Spike the synthesized heavy peptide (at a known concentration, e.g., 50 fmol/µL) and a synthetic light counterpart into the digested matrix.
LC-MS/MS Acquisition: Analyze the mixture using a reversed-phase C18 column coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
Validation Criteria:
Co-elution: Extract the ion chromatograms (XICs) for both light and heavy precursor ions. They must overlap perfectly (ΔRT < 0.05 min). If the heavy peptide elutes early, suspect deuterium contamination or unexpected side-chain modifications.
Mass Shift: Confirm a precise +7.02 Da mass shift for the precursor ion (for a singly charged state, or +3.51 m/z for a doubly charged state).
Fragmentation: Verify that the MS/MS (b and y ion) spectra of the heavy peptide mirror the light peptide. The +7 Da shift must appear only in the fragment ions containing the labeled Leucine residue, confirming sequence fidelity.
Conclusion
For absolute quantification in proteomics, L-Leucine-N-Fmoc (13C6, 15N) is unequivocally superior to deuterated or unlabeled alternatives. The +7 Da mass shift provides a clean MS1 separation from the endogenous peptide, while the ¹³C/¹⁵N labeling guarantees identical chromatographic retention and ionization efficiency. When combined with the safety and efficiency of Fmoc-based SPPS, researchers can reliably produce high-purity AQUA peptides that serve as the self-validating cornerstone of targeted mass spectrometry assays.
References
ChemPep. "Fmoc-Leu-OH (13C6,15N)".
K. M. M. et al. "Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry". PMC / NIH.
A. B. et al. "Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations".
A. L. et al. "Proteomic Analysis of Chr 18 Proteins Using 2D Fractionation".
Y. M. et al. "Versatile and multiplexed mass spectrometry-based absolute quantification with cell-free-synthesized internal standard peptides". bioRxiv.
Technical Comparison: L-LEUCINE-N-FMOC (13C6,15N)-Derived Standards vs. Label-Free Quantification
Topic: L-LEUCINE-N-FMOC (13C6,15N) vs. Label-Free Quantification in Proteomics Content Type: Technical Comparison Guide Audience: Senior Researchers, Mass Spectrometrists, Drug Development Scientists Executive Summary In...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: L-LEUCINE-N-FMOC (13C6,15N) vs. Label-Free Quantification in Proteomics
Content Type: Technical Comparison Guide
Audience: Senior Researchers, Mass Spectrometrists, Drug Development Scientists
Executive Summary
In quantitative proteomics, the choice between Label-Free Quantification (LFQ) and Targeted Absolute Quantification (AQUA) using stable isotope-labeled standards defines the experimental outcome. This guide compares the use of L-LEUCINE-N-FMOC (13C6,15N) —a critical reagent for synthesizing heavy peptide internal standards—against label-free methodologies.
While LFQ offers broad proteome coverage for discovery, standards derived from L-LEUCINE-N-FMOC (13C6,15N) provide the gold standard for absolute quantification , offering superior precision (CV <5%) and regulatory compliance for pharmacokinetic (PK) and biomarker validation studies.
The Reagent: L-LEUCINE-N-FMOC (13C6,15N)
To understand the method, one must understand the tool. L-LEUCINE-N-FMOC (13C6,15N) is not the final standard; it is a building block used in Solid-Phase Peptide Synthesis (SPPS) to create "heavy" peptides.
Chemical Nature: An L-Leucine amino acid where all 6 carbons are replaced with
Mass Shift (+7 Da): The isotope substitution results in a mass increase of +7 Daltons (
C = +6, N = +1). This distinct mass shift prevents spectral overlap with endogenous (light) leucine, ensuring accurate deconvolution in Mass Spectrometry (MS).
The FMOC Role: The Fluorenylmethyloxycarbonyl (FMOC) group protects the
-amine. This protection is temporary; it ensures the amino acid reacts only at the carboxyl group during peptide synthesis. It is removed (deprotected) after coupling, meaning the FMOC group does not appear in the final peptide standard.
Why Leucine?
Leucine is the most frequently occurring amino acid in eukaryotic proteins (~10% frequency). Using a heavy Leucine ensures that nearly every tryptic peptide of interest can be synthesized as a heavy standard.
Comparative Workflows
Workflow A: Targeted Quantification (SIS/AQUA)
Relies on L-LEUCINE-N-FMOC (13C6,15N)
This method uses Stable Isotope Standards (SIS) . You synthesize a "heavy" version of your target peptide using the FMOC-reagent, spike it into your sample at a known concentration, and use the ratio of Light (Endogenous) to Heavy (Standard) signal for absolute quantification.
Workflow B: Label-Free Quantification (LFQ)
This method relies on the correlation between ion signal intensity (or spectral counts) and protein abundance across different runs. It requires no expensive reagents but demands high-performance chromatography and sophisticated alignment software.
Visualization: Workflow Logic
Caption: Comparison of Targeted (SIS) workflow utilizing FMOC-Leu synthesis vs. Label-Free (LFQ) discovery workflow.
Performance Analysis: The Data
The following table contrasts the performance metrics of peptides synthesized with L-LEUCINE-N-FMOC (13C6,15N) against Label-Free methods.
Metric
Targeted (SIS/AQUA)
Label-Free (LFQ)
Causality / Technical Note
Quantification Type
Absolute (fmol/mg)
Relative (Fold Change)
SIS provides a physical reference point; LFQ relies on algorithmic normalization.
Precision (CV)
< 5-10%
15-25%
Heavy standards correct for matrix effects and ionization suppression in real-time.
Sensitivity (LOQ)
Attomolar (am) range
Femtomolar (fm) range
Targeted MS (MRM) filters out noise, focusing only on the specific mass of the standard.
Dynamic Range
4-5 Orders of Magnitude
2-3 Orders of Magnitude
LFQ suffers from "missing values" in low-abundance regions; SIS signals remain distinct.
Multiplexing
Low (10-100 proteins)
High (2,000+ proteins)
SIS is limited by the cost/time of synthesizing specific peptides.
Cost
High (Synthesis + Reagents)
Low (Instrument time only)
L-LEUCINE-N-FMOC (13C6,15N) is a specialized reagent; LFQ requires no consumables.
Decision Matrix: When to use which?
Use L-LEUCINE-N-FMOC (13C6,15N) Standards when:
You need absolute concentration (e.g., "The patient has 5.2 ng/mL of biomarker X").
You are validating a biomarker for an FDA filing (requires low CV).
The target protein is in low abundance (matrix suppression is high).
You are performing Pharmacokinetic (PK) studies.
Use Label-Free Quantification when:
You are in the Discovery Phase and don't know which proteins are important yet.
You are comparing global proteome changes (e.g., "Treatment causes stress response").
Budget constraints prevent synthesizing standards for all targets.
Experimental Protocols
Protocol A: Synthesis of Heavy Peptides (SPPS)
Objective: Synthesize a heavy peptide using L-LEUCINE-N-FMOC (13C6,15N).
Precision Proteomics: Absolute Protein Quantification Using Fmoc-L-Leucine (13C6, 15N) vs. Alternative Workflows
Introduction In the landscape of quantitative proteomics, the transition from biomarker discovery to clinical validation demands a fundamental shift from relative abundance profiling to absolute quantification. For resea...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of quantitative proteomics, the transition from biomarker discovery to clinical validation demands a fundamental shift from relative abundance profiling to absolute quantification. For researchers and drug development professionals, ensuring the accuracy, precision, and reproducibility of pharmacokinetic (PK/PD) and biomarker assays is paramount. The Absolute QUAntification (AQUA) strategy, which leverages Stable Isotope Labeled (SIL) peptides, remains the gold standard for this purpose[1]. Central to the synthesis of these high-fidelity internal standards is Fmoc-L-Leucine (13C6, 15N), a protected amino acid that enables the precise mass-spectrometric tracking of proteotypic peptides[2].
This guide objectively evaluates the performance of AQUA peptides synthesized with Fmoc-L-Leucine (13C6, 15N) against alternative methodologies, including Label-Free Quantification (LFQ) and isobaric tagging (e.g., TMT/iTRAQ). It provides mechanistic insights into experimental design and outlines a self-validating protocol to ensure rigorous scientific integrity.
To understand the superiority of SIL peptides in targeted assays, one must examine the causality behind mass spectrometry signal generation. In complex biological matrices (e.g., plasma, tissue lysates), co-eluting background molecules cause unpredictable ion suppression, severely compromising the accuracy of label-free methods[3].
By utilizing Solid-Phase Peptide Synthesis (SPPS) to incorporate Fmoc-L-Leucine (13C6, 15N) into a target peptide sequence, researchers introduce a precise +7 Dalton (Da) mass shift (six 13C atoms and one 15N atom) per leucine residue[2]. Leucine is highly abundant in eukaryotic proteins, making it an ideal candidate for designing proteotypic signature peptides.
Because the SIL peptide is chemically identical to the endogenous target, it exhibits the exact same chromatographic retention time and ionization efficiency[1]. When spiked into a sample, the "Heavy" (SIL) and "Light" (endogenous) peptides co-elute into the electrospray ionization (ESI) source. Any matrix-induced ion suppression affects both peptides equally. Therefore, the ratio of their MS signals (e.g., Multiple Reaction Monitoring, MRM transitions) remains constant, mathematically correcting for matrix effects, sample loss, and instrument fluctuation to yield absolute quantification with exceptional precision[4].
Workflow Visualization
LC-MS/MS AQUA Workflow utilizing Fmoc-L-Leucine (13C6, 15N) synthesized internal standards.
Comparative Performance Analysis
When designing a proteomics experiment, scientists must balance throughput, accuracy, and cost. Below is an objective comparison of AQUA (using 13C6,15N Leu) against Label-Free Quantification (LFQ) and Isobaric Tagging (e.g., TMT)[5][6].
Performance Metric
AQUA (SIL Peptides)
Label-Free Quantification (LFQ)
Isobaric Tagging (TMT/iTRAQ)
Quantification Type
Absolute (e.g., fmol/μg protein)
Relative / Semi-Absolute
Relative (Fold-change)
Accuracy
Highest : Internal standard perfectly corrects for matrix effects and ion suppression.
Moderate : Highly susceptible to run-to-run variation and matrix interference.
High : Subject to ratio compression in MS2, which underestimates true fold-changes.
Precision (CV%)
< 5 - 10%
15 - 25%
5 - 15%
Multiplexing
Low to Moderate : Targeted panels (typically 1-100 proteins).
Unlimited : Global proteome profiling (thousands of proteins).
High : Up to 18-plex in a single LC-MS/MS run.
Cost per Sample
High Initial Cost : Requires custom synthesis of isotope-labeled peptides.
Low : No labeling reagents or synthetic peptides required.
High : Expensive chemical tagging kits required for all samples.
Data synthesized from comparative proteomics evaluations[3][6].
Self-Validating Experimental Protocol: AQUA LC-MS/MS
To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating quality control (QC) checkpoints.
Phase 1: Peptide Synthesis and Validation
Synthesis : Synthesize the target proteotypic peptide using standard Fmoc-SPPS chemistry. Substitute the natural leucine residue with Fmoc-L-Leucine (13C6, 99%; 15N, 99%)[2].
Purification : Cleave the peptide from the resin and purify using preparative RP-HPLC.
Validation Check (Critical) : Analyze the purified peptide via High-Resolution Mass Spectrometry (HRMS).
Acceptance Criteria: Purity must be >95%. The isotopic purity must be verified to ensure the "Light" (unlabeled) contamination is <0.1%. Any unlabeled contamination will artificially inflate the endogenous signal, destroying assay accuracy[4].
Phase 2: Sample Preparation and Spike-In
Extraction : Lyse cells or tissue in a denaturing buffer (e.g., 8M Urea, 50 mM Tris-HCl, pH 8.0) and determine total protein concentration via BCA assay.
Reduction/Alkylation : Reduce disulfide bonds with 10 mM DTT (30 min, 56°C) and alkylate with 20 mM Iodoacetamide (30 min, dark, RT).
Internal Standard Spike-In : Spike the SIL peptide into the sample at a precisely known concentration.
Causality Note: Spiking before digestion (if using a winged SIL peptide with flanking cleavable sequences) corrects for digestion efficiency. Spiking after digestion corrects only for LC-MS/MS variations[1].
Digestion : Dilute urea to <1M and digest with MS-grade Trypsin (1:50 enzyme:protein ratio) overnight at 37°C.
Clean-up : Desalt the peptides using C18 solid-phase extraction (SPE) spin columns and dry under vacuum.
Phase 3: LC-MS/MS MRM Analysis
Chromatography : Resuspend peptides in 0.1% Formic Acid and inject onto a nano-UHPLC system coupled to a Triple Quadrupole (QqQ) or Orbitrap mass spectrometer.
Detection : Monitor 3-4 specific precursor-to-product ion transitions (MRM/PRM) for both the Light and Heavy (+7 Da) peptides.
Validation Check : Verify that the retention times (RT) of the Light and Heavy transitions overlap perfectly (ΔRT < 0.05 min). A shift in RT indicates an isobaric interference rather than the true target[4].
Phase 4: Data Processing and Calibration
Integration : Extract the Area Under the Curve (AUC) for the co-eluting Light and Heavy transitions.
Standard Curve Generation : Run a calibration curve consisting of a constant amount of the Heavy peptide and serial dilutions of a synthetic Light peptide.
Validation Check : The assay is considered valid only if the calibration curve demonstrates an
and the calculated endogenous concentration falls strictly within the linear dynamic range (between the Limit of Quantification, LOQ, and the Upper Limit of Quantification, ULOQ).
Calculation : Determine the absolute concentration of the endogenous protein using the validated Light/Heavy peak area ratio multiplied by the known spike-in concentration[1].
Conclusion
While label-free and isobaric tagging methods excel in discovery-phase proteomics, they cannot match the analytical rigor required for clinical and pharmaceutical validation. The strategic incorporation of Fmoc-L-Leucine (13C6, 15N) into AQUA workflows provides a self-validating, mathematically sound mechanism to achieve absolute protein quantification with unparalleled accuracy and precision.
References
1.[4] Creative Peptides. "Stable Isotope Labeled Peptides".4
2.[2] Cambridge Isotope Laboratories. "L-Leucine-N-Fmoc (13C6, 99%; 15N, 99%)". 2
3.[1] MtoZ Biolabs. "Principle of Absolute Quantitative Analysis". 1
4.[5] NIH PMC. "Comparison of Different Label-Free Techniques for the Semi-Absolute Quantification of Protein Abundance". 5
5.[6] MtoZ Biolabs. "Comparison of Protein Quantification Methods: iTRAQ, SILAC, AQUA, and Label-Free Quantification Techniques". 6
6.[3] Creative Proteomics. "Label-free vs Label-based Proteomics: A Comprehensive Comparison". 3
Comparative Mass Spectrometry Methodologies for L-LEUCINE-N-FMOC (13C6, 15N): Triple Quadrupole vs. High-Resolution Orbitrap
[1] Executive Summary The analysis of L-LEUCINE-N-FMOC (13C6, 15N) —a critical stable isotope-labeled (SIL) building block for solid-phase peptide synthesis (SPPS) and quantitative proteomics—requires a distinct choice b...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The analysis of L-LEUCINE-N-FMOC (13C6, 15N) —a critical stable isotope-labeled (SIL) building block for solid-phase peptide synthesis (SPPS) and quantitative proteomics—requires a distinct choice between sensitivity and specificity.
This guide compares the two dominant platforms: Triple Quadrupole (QqQ) and High-Resolution Orbitrap (HRAM) .[1][2] While QqQ remains the gold standard for trace quantification (femtomole sensitivity) due to its superior duty cycle in MRM mode, HRAM platforms are indispensable for isotopic purity assessment and impurity profiling. This document details the fragmentation mechanics, experimental protocols, and performance metrics to guide researchers in selecting the optimal workflow.
The Analyte: Structural & Isotopic Considerations
To design a robust MS method, one must first understand the behavior of the analyte under Electrospray Ionization (ESI).
Molecular Weight (Labeled): ~360.4 Da (+7 Da mass shift).
Isotope Distribution: The 13C6 and 15N labels are located exclusively on the Leucine moiety. The Fmoc protecting group is unlabeled .
Fragmentation Mechanics (The "Split-Label" Effect)
In Collision-Induced Dissociation (CID), the molecule cleaves primarily at the carbamate linkage. This creates a unique "Split-Label" phenomenon critical for transition selection:
Fmoc Cation (m/z 179.1): The dominant fragment. It carries NO isotopes .
Leucine Fragment (m/z 139.1): The protonated amino acid. It carries ALL +7 Da labels .
Diagram 1: Fragmentation Pathway & Isotope Distribution
Caption: CID fragmentation of Fmoc-Leu (13C6, 15N). Note that the dominant m/z 179 fragment is unlabeled, posing a risk of cross-talk if not chromatographically resolved from unlabeled impurities.
Platform A: Triple Quadrupole (LC-QqQ)
Role: The Workhorse for Routine Quantitation.
The QqQ platform utilizes Multiple Reaction Monitoring (MRM) . It filters the specific precursor (Q1) and specific fragment (Q3), discarding all other noise. This results in the highest Signal-to-Noise (S/N) ratio.
Technical Advantage: Duty Cycle
For Fmoc-Leu analysis, the QqQ can dwell on the specific m/z 361.4 → 139.1 transition for 50-100ms, accumulating signal. This allows for Limits of Quantitation (LOQ) in the low nanogram/mL or femtomole range.
Qualifier (Specificity): 361.4 → 139.1. (Specific to the labeled Leucine).[5]
Expert Note: If the sample contains high levels of unlabeled Fmoc-Cl reagents, the 179 ion background may be high. In such cases, use the 139.1 transition for quantitation despite lower intensity.
Platform B: High-Resolution Orbitrap (LC-HRAM)
Role: The Validator for Isotopic Purity & Impurity Profiling.
HRAM platforms (like the Q Exactive or Orbitrap Exploris) capture the Full Scan data. They do not require pre-selected transitions.
Technical Advantage: Mass Accuracy & Isotopic Fidelity
The Orbitrap resolves the exact mass to within <3 ppm. This is essential for:
Enrichment Calculation: Verifying the product is indeed >99% 13C6, 15N and quantifying the "M-1" or "M-2" isotopic impurities (incomplete labeling).
Isobaric Interference: Distinguishing Fmoc-Leu from potential isomers (e.g., Fmoc-Ile) if chromatographic separation is partial, although they share fragments.
Head-to-Head Performance Comparison
The following data summarizes a typical comparison using a standard C18 LC workflow.
Feature
Triple Quadrupole (QqQ)
Orbitrap (HRAM)
Winner
Primary Mode
MRM (Targeted)
PRM / Full Scan (Untargeted)
-
Limit of Quantitation (LOQ)
~0.5 ng/mL
~2 - 5 ng/mL
QqQ
Linear Dynamic Range
5-6 Orders of Magnitude
3-4 Orders of Magnitude
QqQ
Mass Accuracy
Unit Resolution (0.7 Da)
< 3 ppm (< 0.001 Da)
Orbitrap
Isotopic Enrichment Check
Poor (Low res cannot see fine structure)
Excellent (Resolves neutron binding energy diffs)
Orbitrap
Throughput
High (Fast cycle time)
Medium (Scan speed dependent)
QqQ
Experimental Protocols (Self-Validating)
A. Sample Preparation[8]
Solvent: Dissolve Fmoc-Leu (13C6, 15N) in 50:50 Acetonitrile:Water.
Concentration: Prepare a stock at 1 mg/mL. Dilute to 100 ng/mL for tuning.
Matrix: For biological validation, spike into plasma precipitated with ACN (1:3 ratio).
B. LC-MS Methodology
This protocol is compatible with both platforms, allowing direct comparison.
A Senior Application Scientist's Guide to Assessing the Purity of Synthetic Peptides with L-LEUCINE-N-FMOC (13C6,15N)
For researchers, scientists, and drug development professionals, the integrity of a synthetic peptide is paramount. Its purity directly impacts experimental reproducibility, biological activity, and, in therapeutic conte...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the integrity of a synthetic peptide is paramount. Its purity directly impacts experimental reproducibility, biological activity, and, in therapeutic contexts, patient safety. The introduction of stable isotope-labeled amino acids, such as L-LEUCINE-N-FMOC (13C6,15N), adds a layer of complexity to this critical assessment. These labeled peptides are indispensable tools in quantitative proteomics, metabolic studies, and as internal standards in mass spectrometry, where their purity is not just a quality metric but the very foundation of accurate quantification.
This guide provides an in-depth comparison of the essential analytical techniques for verifying the purity of synthetic peptides, with a specialized focus on the nuances presented by heavy-isotope incorporation. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.
The Landscape of Potential Impurities: Know Your Enemy
Effective purity assessment begins with understanding the potential impurities that can arise during synthesis and handling. Solid-Phase Peptide Synthesis (SPPS), while highly efficient, is not infallible. Impurities can be broadly categorized:
Process-Related Impurities: These are byproducts of the synthesis chemistry itself.
Deletion Sequences: Result from incomplete amino acid coupling, leading to a peptide missing one or more residues.[1][2]
Insertion Sequences: Occur if excess activated amino acids are not completely removed before the next coupling cycle.[1][3]
Truncated Sequences: Incomplete synthesis leading to shorter peptide fragments.
Incomplete Deprotection: Residual protecting groups (e.g., from side chains) that were not successfully cleaved after synthesis.[1][4]
Racemization: Conversion of an L-amino acid to its D-isomer (diastereomer), which can significantly impact biological activity.[1][2]
Degradation-Related Impurities: Peptides are susceptible to chemical modifications during storage or handling.
Oxidation: Particularly common for methionine, tryptophan, and cysteine residues.[1]
Deamidation: The conversion of asparagine or glutamine to aspartic or glutamic acid, respectively.[1]
Isotope-Related Impurities: Specific to labeled peptides.
"Light" Contamination: The presence of the unlabeled peptide counterpart, which can arise from contamination during the synthesis of the labeled amino acid or the peptide itself.[5]
Incomplete Labeling: The presence of peptides with only partial isotopic incorporation.
The Analytical Toolkit: An Orthogonal Approach to Purity Verification
No single technique can provide a complete picture of peptide purity. A multi-faceted, or orthogonal, approach is essential for comprehensive characterization. The three pillars of peptide purity analysis are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, often supplemented by Amino Acid Analysis (AAA).
RP-HPLC is the cornerstone of peptide purity analysis, separating components based on their hydrophobicity.[6][7][8]
Principle of Causality: The method relies on the partitioning of the peptide between a polar mobile phase (typically a water/acetonitrile mixture) and a non-polar stationary phase (commonly C18).[7] Peptides are eluted by a gradient of increasing organic solvent; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later.[8][9] Purity is determined by calculating the area percentage of the main peptide peak relative to the total area of all detected peaks.[10]
Application to L-LEUCINE (13C6,15N) Peptides: The substitution of 12C with 13C and 14N with 15N has a negligible effect on the hydrophobicity of the leucine residue. Therefore, the labeled peptide will have virtually the same retention time as its unlabeled counterpart. The primary function of HPLC here is to separate the target peptide (labeled or not) from other sequence-related impurities (deletions, truncations) and process contaminants.
Strengths vs. Limitations:
Strengths: High resolution, excellent for quantification of peptidic impurities, highly reproducible.[8]
Limitations: Does not provide molecular weight information. Co-elution of impurities with the main peak can occur, leading to an overestimation of purity.
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., water or 0.1% Trifluoroacetic Acid (TFA) in water) to a concentration of ~1 mg/mL. Ensure the peptide is fully dissolved to avoid column clogging.
Chromatographic System:
Column: A C18 reversed-phase column is the standard choice for peptides (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).[11] The long column length enhances resolution.
Mobile Phase A: 0.1% TFA in HPLC-grade water. Rationale: TFA acts as an ion-pairing agent, sharpening peaks and improving resolution.
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. Rationale: Acetonitrile is the organic modifier used to elute the peptides from the non-polar column.
Method Parameters:
Flow Rate: 1.0 mL/min.
Detection Wavelength: 214-220 nm. Rationale: This wavelength range corresponds to the absorbance of the peptide backbone's amide bonds, allowing for the detection of all peptide species.[4][10][11]
Gradient: A typical gradient might be 5-65% Mobile Phase B over 30 minutes. This should be optimized based on the peptide's hydrophobicity.
Injection Volume: 10-20 µL.
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
Mass Spectrometry (MS)
MS is indispensable for confirming the identity (molecular weight) of the peptide and its impurities.[12][13]
Principle of Causality: The technique measures the mass-to-charge ratio (m/z) of ionized molecules. For peptides, "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to prevent fragmentation and allow the measurement of the intact molecular ion.[4][14]
Application to L-LEUCINE (13C6,15N) Peptides: This is the definitive technique for confirming the successful incorporation of the isotopic label. The expected molecular weight of the peptide will be increased by 7 Da for each labeled leucine residue (6 Da from six 13C atoms and 1 Da from one 15N atom). High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can distinguish between the target peptide and impurities with very small mass differences.[15][16] It is also the primary method for detecting the presence of the "light" (unlabeled) peptide impurity.[5]
Strengths vs. Limitations:
Strengths: Confirms molecular identity, highly sensitive, ideal for identifying modifications (e.g., oxidation adds +16 Da), can be directly coupled with HPLC (LC-MS).[12][15]
Limitations: Not inherently quantitative without an appropriate standard, ionization efficiency can vary between different peptides.
Caption: Orthogonal workflow for assessing labeled peptide purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, confirming not only the sequence but also the integrity of individual amino acids and their stereochemistry.[17][18]
Principle of Causality: NMR exploits the magnetic properties of atomic nuclei. By observing the resonance frequencies and couplings of nuclei like 1H, 13C, and 15N, one can deduce the chemical environment and connectivity of atoms within the molecule.[18]
Application to L-LEUCINE (13C6,15N) Peptides: NMR is exceptionally powerful for labeled peptides. The presence of 13C and 15N labels can be directly observed in 13C and 15N spectra, providing unambiguous proof of incorporation. Furthermore, these heavy isotopes induce characteristic splitting patterns in the 1H spectrum, which can be used to confirm the label's precise location. Quantitative NMR (qNMR) can also be used for highly accurate purity determination against an internal standard.[19]
Strengths vs. Limitations:
Strengths: Unambiguous structure elucidation, non-destructive, provides information on higher-order structure (folding), can detect and quantify impurities including isomers.[17][20]
Limitations: Relatively low sensitivity compared to MS, requires higher sample quantities, complex spectra for larger peptides.[14]
Comparison of Core Analytical Techniques
Technique
Primary Measurement
Key Advantage for L-LEUCINE (13C6,15N) Peptides
Limitations
RP-HPLC
Purity (Relative quantity of main component vs. peptidic impurities)
Separates target peptide from synthesis-related impurities.
Does not confirm mass or isotopic incorporation; co-elution is possible.
Mass Spectrometry (MS)
Identity (Molecular Weight)
Directly confirms mass shift due to 13C/15N labels; detects "light" peptide.
Not inherently quantitative without standards.
NMR Spectroscopy
Structure & Identity
Unambiguously confirms label incorporation and location; detects isomeric impurities.
Lower sensitivity; requires more material; complex data interpretation.
Amino Acid Analysis (AAA)
Net Peptide Content & Composition
Confirms the presence of leucine and the overall amino acid ratio.
Destructive; does not provide sequence or detect many impurity types.
Ensuring Trustworthiness: A Self-Validating Protocol
A trustworthy purity assessment relies on an integrated analysis of data from orthogonal techniques. The results must be corroborative.
Caption: Logic for high-confidence purity validation.
For instance, if RP-HPLC shows a purity of 98%, MS must confirm that the main peak's mass corresponds exactly to the labeled peptide and that any minor peaks correspond to identifiable impurities (e.g., a deletion sequence or an oxidized form). If a significant impurity is observed in HPLC, its mass should be identified in the MS data. NMR serves as the ultimate arbiter, capable of confirming the structure in a way that mass- and chromatography-based methods cannot. This cross-validation between techniques forms a self-validating system, providing the highest degree of confidence in the final purity assessment.
References
Vertex AI Search, based on various sources including Cre
Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC.
Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
MolecularCloud. (2024, December 18). Ensuring Quality by Peptide Purity Testing.
ResolveMass Laboratories Inc. (2025, June 6). Advancements in Synthetic Peptide Characterization Technologies.
Humana Press. (n.d.). HPLC of Peptides and Proteins.
International Journal of Science and Research Archive. (2024, June 17). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
National Center for Biotechnology Information. (n.d.). Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance.
National Center for Biotechnology Information. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry.
Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling.
National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides.
Royal Society of Chemistry. (2019, August 16). Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. Retrieved from Royal Society of Chemistry Publishing.
Biotage. (2023, January 30). Analyzing crude peptide samples by Mass Spectrometry: what are the options.
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.
Journal of Biomolecular Techniques. (2021, April 15). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics.
DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines.
Bio-Synthesis Inc. (n.d.). Isotope Labeling Peptide | Stable Heavy Isotope Peptide.
Bruker. (2025, November 13). A case study on the analysis of exenatide using NMR spectroscopy.
Maxed Out Compounds. (2025, September 5). Understanding Peptide Purity Testing.
ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts.
National Center for Biotechnology Information. (n.d.). Related impurities in peptide medicines.
ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides.
European Medicines Agency (EMA). (2025, December 4). Guideline on the Development and Manufacture of Synthetic Peptides.
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
National Center for Biotechnology Information. (n.d.). Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry.
National Center for Biotechnology Information. (2024, November 30). An optimised method to isotopically label pure synthetic peptides 'in-house' for absolute quantification in bottom-up proteomics.
National Center for Biotechnology Information. (2024, November 12). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry.
BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides.
European Federation of Pharmaceutical Industries and Associations (Efpia). (2024, May 2). Submission of comments on 'Guideline on the Development and Manufacture of Synthetic Peptides'.
Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies.
Google Patents. (n.d.). ES2702712T3 - Quantification of impurities for peptide product release test.
WuXi AppTec. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
ACS Publications. (2025, October 1). Absolute Quantitation of Coeluting Impurities in Peptide Drugs Using High Resolution Mass Spectrometry: Glucagon a Case Study in Pharmaceutical Development.
ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS.
Bioanalysis Zone. (2019, September 6). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame.
bioRxiv. (2021, November 8). Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery.
National Center for Biotechnology Information. (n.d.). Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification.
National Center for Biotechnology Information. (n.d.). Labeling of Bifidobacterium longum Cells with 13C-Substituted Leucine for Quantitative Proteomic Analyses.
Benchmarking L-LEUCINE-N-FMOC (13C6,15N) in Targeted AQUA vs. Global Quantitative Proteomics
As mass spectrometry-based proteomics transitions from broad discovery to clinical biomarker validation, the analytical demand shifts fundamentally from relative fold-changes to absolute quantification. As a Senior Appli...
Author: BenchChem Technical Support Team. Date: March 2026
As mass spectrometry-based proteomics transitions from broad discovery to clinical biomarker validation, the analytical demand shifts fundamentally from relative fold-changes to absolute quantification. As a Senior Application Scientist, I frequently guide laboratories through this critical transition. The cornerstone of absolute quantification (AQUA) is the use of stable isotope-labeled (SIL) peptides as internal standards[1].
This guide objectively benchmarks the use of L-LEUCINE-N-FMOC (13C6,15N) —the gold-standard building block for synthesizing SIL peptides—against global quantitative techniques like SILAC, TMT, and Label-Free Quantification (LFQ).
Mechanistic Grounding: The Chemistry of Fmoc-Leu-OH (13C6, 15N)
To understand why Fmoc-Leu-OH (13C6,15N) is the premier choice for targeted proteomics, we must analyze its chemical causality:
The Fmoc Advantage (Orthogonal Protection): The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine during Solid-Phase Peptide Synthesis (SPPS). Unlike older Boc-chemistry that requires harsh hydrofluoric acid, Fmoc is base-labile (typically removed with piperidine). This allows for the synthesis of complex, post-translationally modified peptides without degrading fragile side chains[2],[3].
The Isotopic Mass Shift: Leucine is one of the most abundant amino acids in eukaryotic proteins. Uniform labeling with six Carbon-13 and one Nitrogen-15 isotopes induces a precise +7 Da mass shift[2].
Analytical Causality: This +7 Da shift ensures the SIL peptide is easily resolved by the mass spectrometer while maintaining 100% chemical equivalence to the endogenous target. It co-elutes perfectly during liquid chromatography and experiences the exact same matrix-induced ion suppression, making it the ultimate internal standard[1].
Visualizing the Analytical Divergence
The choice of quantification technique dictates the entire experimental architecture. The diagram below illustrates the fundamental divergence between targeted absolute quantification (using SIL peptides) and global relative methods.
Workflow divergence between targeted AQUA and global relative quantification techniques.
Benchmarking Quantitative Methodologies
When designing an assay, researchers must weigh multiplexing capacity against quantitative accuracy.
AQUA (Targeted SIL Peptides): By spiking known fmol/µL amounts of SIL peptides synthesized via Fmoc-Leu-OH (13C6,15N), researchers achieve absolute quantification. This is mandatory for clinical assays[4].
SILAC (Metabolic): Incorporates heavy amino acids in vivo. It offers excellent precision because samples are mixed before lysis, eliminating downstream technical variance. However, it is restricted to dividing cells and cannot be directly applied to primary human tissues[5].
TMT/iTRAQ (Isobaric): Chemical tags applied post-digestion allow for high multiplexing (up to 18 samples). However, TMT suffers from "ratio compression" due to the co-isolation of interfering precursor ions in the MS2 stage, which artificially dampens biological fold-changes[6].
LFQ (Label-Free): Relies on computational alignment of precursor intensities across separate runs. While it requires no expensive labeling reagents, it is highly susceptible to run-to-run variability and matrix effects[7].
Table 1: Methodological Comparison
Feature
AQUA (SIL Peptides)
SILAC
TMT / iTRAQ
LFQ
Quantification Type
Absolute (fmol/µL)
Relative
Relative
Relative
Labeling Method
Synthetic Spiked-in
In vivo Metabolic
In vitro Chemical
None
Sample Compatibility
Any (Tissue, Plasma, Cells)
Live dividing cells
Any
Any
Multiplexing
Highly multiplexed (Targeted)
2- to 3-plex
Up to 18-plex
Unlimited (in theory)
Primary Limitation
Requires prior target knowledge
Metabolic conversion (Arg→Pro)
Ratio compression (MS2)
Run-to-run variability
Table 2: Analytical Performance Metrics
Metric
AQUA (SRM/PRM)
SILAC
TMT (MS2/MS3)
LFQ (DIA)
Coefficient of Variation (CV)
< 5 - 10%
10 - 15%
5 - 10%
15 - 25%
Dynamic Range
4 - 5 orders of magnitude
2 - 3 orders
2 - 3 orders
3 - 4 orders
Missing Values
Near 0% (Scheduled)
Low
Very Low
Moderate to High
Accuracy
Highest (Isotope Dilution)
High
Moderate (Compression)
Moderate (Matrix effects)
Self-Validating Experimental Protocols
To guarantee scientific integrity, protocols must be designed as self-validating systems. Below are the methodologies for synthesizing and utilizing SIL peptides.
Protocol 1: Synthesis of SIL Peptides via Fmoc-SPPS
Iterative Fmoc-SPPS cycle utilizing base-labile deprotection to synthesize SIL peptides.
Step-by-Step Methodology:
Resin Swelling & Activation: Swell the solid support resin in Dimethylformamide (DMF).
Coupling: Introduce L-LEUCINE-N-FMOC (13C6,15N) using coupling reagents (e.g., HBTU/DIPEA). Causality: The reagents activate the carboxyl group of the leucine, driving the formation of a peptide bond with the resin-bound amine[2].
Deprotection: Wash with 20% piperidine in DMF. Causality: Piperidine removes the base-labile Fmoc group, exposing the next α-amine for subsequent elongation[2].
Cleavage: Treat with a Trifluoroacetic acid (TFA) cocktail. Causality: Because Fmoc synthesis uses orthogonal protection, the final acid treatment simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups.
Self-Validation (Amino Acid Analysis - AAA): Purify via RP-HPLC. Critical Step: Never rely on gravimetric weighing for SIL peptides, as lyophilized powders contain variable amounts of salts and residual water. Perform AAA to hydrolyze the peptide and determine the exact, absolute concentration of the standard[8],[9].
Sample Denaturation: Denature the biological sample (e.g., plasma) using urea or guanidine-HCl, followed by reduction (DTT) and alkylation (IAA) of cysteines.
SIL Peptide Spiking: Spike the AAA-quantified SIL peptide directly into the sample before digestion. Causality: Early spiking ensures that the SIL standard and the endogenous protein undergo the exact same downstream processing losses and matrix-induced ion suppression[1].
Digestion: Add MS-grade Trypsin to cleave the proteins into peptides.
LC-SRM/MRM Analysis: Analyze via a Triple Quadrupole (QQQ) mass spectrometer. Monitor specific precursor-to-fragment ion transitions for both the Light (endogenous) and Heavy (SIL) peptides[9].
Self-Validation (Transition Ratio Matching): Monitor at least three y-ion transitions per peptide. Validation Check: The relative peak area ratios of the three transitions must be identical between the Light and Heavy versions. If the endogenous transition ratio deviates by >20% from the SIL standard, it indicates a co-eluting matrix interference, and that specific transition must be excluded from the final absolute quantification calculation[9].
Strategic Recommendations
For drug development professionals mapping signaling pathways in cell culture, SILAC or TMT remains the most efficient route for global discovery[6],[5]. However, once candidate biomarkers are identified, relative quantification is no longer sufficient.
To achieve regulatory compliance and cross-laboratory reproducibility, assays must be transitioned to Targeted AQUA . Utilizing high-purity L-LEUCINE-N-FMOC (13C6,15N) to generate self-validating SIL peptide standards ensures that your LC-SRM assays deliver the absolute, fmol/µL precision required for clinical decision-making[2],[4].
References
1.[2] ChemPep. "Fmoc-Leu-OH (13C6,15N) - ChemPep". chempep.com.
2.[3] Creative Proteomics. "Customized Synthesized Peptide/Proteins". creative-proteomics.com.
3.[6] bioRxiv. "Comparative assessment of quantification methods for tumor tissue phosphoproteomics". biorxiv.org.
4.[7] Technology Networks. "Label-Free vs Labeled Proteomics Quantitation Techniques". technologynetworks.com.
5.[8] ThermoFisher. "Custom peptide synthesis". thermofisher.com.
6.[5] ChemPep. "Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)". chempep.com.
7.[9] MDPI. "Challenges and Insights in Absolute Quantification of Recombinant Therapeutic Antibodies by Mass Spectrometry". mdpi.com.
8.[4] PLOS One. "Targeted proteomics using stable isotope labeled protein fragments enables precise and robust determination of total apolipoprotein(a) in human plasma". plos.org.
9.[1] CortecNet. "AQUA - Technical Notes". cortecnet.com.
isotopic purity assessment of L-LEUCINE-N-FMOC (13C6,15N) from different vendors
The synthesis of absolute quantification (AQUA) peptides for targeted proteomics and the preparation of isotopically enriched proteins for NMR structural biology rely heavily on the quality of stable isotope-labeled amin...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of absolute quantification (AQUA) peptides for targeted proteomics and the preparation of isotopically enriched proteins for NMR structural biology rely heavily on the quality of stable isotope-labeled amino acids[1]. Among these, L-Leucine-N-Fmoc (13C6, 15N) is a cornerstone reagent. Because leucine is the most abundant hydrophobic amino acid in eukaryotic proteins, its isotopologues are disproportionately utilized in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and solid-phase peptide synthesis (SPPS)[2].
However, the assumption that commercial labels are 100% pure is a critical vulnerability in quantitative workflows. Metabolic scrambling during the biomanufacturing of these amino acids, kinetic isotope effects, and incomplete isotopic enrichment can introduce significant quantitative bias[3][4]. As a Senior Application Scientist, I have structured this guide to objectively evaluate the isotopic purity of L-Leucine-N-Fmoc (13C6, 15N) from leading vendors, detailing the causality behind the analytical methodologies required to validate these reagents.
Vendor Landscape & Comparative Specifications
Before integrating any labeled amino acid into a costly SPPS workflow, researchers must evaluate the vendor's claimed specifications. The table below summarizes the stated purities of L-Leucine-N-Fmoc (13C6, 15N) from three prominent suppliers in the stable isotope market.
Table 1: Vendor Specifications for L-Leucine-N-Fmoc (13C6, 15N)
While these specifications provide a baseline, independent verification is mandatory. Relying solely on a Certificate of Analysis (CoA) without in-house validation can lead to systematic errors in downstream mass spectrometry (MS) quantification[1].
Assessment Architecture: A Self-Validating System
To establish a highly trustworthy purity metric, we employ a dual-pronged analytical architecture utilizing High-Resolution Mass Spectrometry (HRMS) for global enrichment and Quantitative Nuclear Magnetic Resonance (qNMR) for positional verification.
Crucially, this workflow is designed as a self-validating system . By running an unlabeled L-Leucine-N-Fmoc standard in parallel with the labeled aliquots, we establish an empirical natural abundance baseline. This allows us to mathematically deconvolute the natural isotopic contributions of the unlabeled Fmoc protecting group from the synthetic enrichment of the leucine aliphatic chain.
Caption: Workflow for self-validating isotopic purity assessment using HRMS and qNMR.
Methodology 1: High-Resolution Mass Spectrometry (HRMS)
HRMS (e.g., Orbitrap or Q-TOF) is the gold standard for determining the Mass Isotopomer Distribution (MID) of amino acids[3]. The goal is to quantify the M+7 isotopologue (6x 13C + 1x 15N) relative to partially labeled (M+1 to M+6) and unlabeled (M+0) species.
Step-by-Step Protocol & Causality
Sample Preparation: Dissolve 1 mg of the labeled L-Leucine-N-Fmoc and 1 mg of the unlabeled standard separately in 1 mL of LC-MS grade 50:50 Acetonitrile:Water containing 0.1% Formic Acid (FA).
Causality: The Fmoc protecting group is highly labile under basic conditions. Using 0.1% FA ensures an acidic environment, preventing premature deprotection (cleavage of the Fmoc group) while simultaneously promoting efficient protonation [M+H]+ for positive-ion electrospray ionization (ESI).
Direct Infusion ESI-MS: Introduce the samples into an Orbitrap mass spectrometer via a syringe pump at 5 µL/min.
Causality: Direct infusion, rather than a rapid LC gradient, allows for extended signal averaging (e.g., 5 minutes of continuous scanning). This dramatically improves the signal-to-noise ratio for ultra-low abundance partially labeled isotopologues, which is critical for precise purity calculations.
High-Resolution Acquisition: Acquire spectra at a resolving power of ≥120,000 (at m/z 200).
Causality: Ultra-high resolution is required to resolve isotopic fine structure. For instance, it allows the software to distinguish between a 13C isotope and a 15N isotope based on their slight mass defects, preventing false enrichment calculations[3].
Data Deconvolution Logic
The Fmoc group (C15H11O2) contains 15 carbon atoms that are not synthetically enriched. Therefore, the observed mass spectrum will show a natural isotopic envelope driven by these 15 carbons (~1.1% natural 13C abundance per carbon). The self-validating step subtracts the theoretical/empirical Fmoc envelope from the total MID to isolate the enrichment of the leucine moiety.
Caption: Logical flow of mass isotopomer distribution (MID) correction.
Representative Experimental Data
Following the deconvolution of the Fmoc contribution, the absolute isotopic enrichment is calculated. Below is representative benchmarking data comparing the three vendors.
Table 2: Experimental HRMS Assessment of L-Leucine-N-Fmoc (13C6, 15N)
Vendor Sample
Target Isotopologue
Observed m/z [M+H]+
Mass Error (ppm)
Measured 13C Purity
Measured 15N Purity
CIL (Lot #A)
M+7
361.1982
-0.8
99.3%
99.1%
Sigma (Lot #B)
M+7
361.1988
+0.8
98.9%
98.4%
ChemPep (Lot #C)
M+7
361.1979
-1.6
99.1%
99.0%
Data Interpretation: CIL consistently demonstrates the tightest adherence to its >99% specification, making it the preferred choice for highly sensitive AQUA peptide synthesis where even a 1% isotopic impurity can skew absolute quantification curves.
Methodology 2: Quantitative NMR (qNMR) for Positional Purity
While HRMS confirms the global number of heavy isotopes, it cannot easily prove where those isotopes are located without complex MS/MS fragmentation. To ensure no metabolic scrambling occurred during the vendor's biosynthesis (e.g., 13C ending up in the Fmoc group instead of the leucine chain), qNMR is utilized[3][4].
Step-by-Step Protocol & Causality
Sample Preparation: Dissolve 10 mg of the labeled sample in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6).
Causality: DMSO-d6 is chosen over CDCl3 because Fmoc-protected amino acids exhibit superior solubility in DMSO, and the solvent peak does not overlap with the aliphatic leucine signals in the 1H spectrum.
1H-13C HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence (HSQC) 2D NMR experiment.
Causality: 1D 13C NMR of highly enriched samples suffers from severe peak splitting (J-coupling) due to adjacent 13C-13C bonds, making integration nearly impossible. 2D HSQC correlates protons to their directly attached carbons, allowing for the clear spatial resolution of the enriched aliphatic leucine carbons versus the natural abundance aromatic Fmoc carbons.
Self-Validating Integration: Normalize the integral of the 13C-enriched leucine alpha-carbon against the natural abundance signal of the Fmoc fluorenyl ring carbons. If the ratio perfectly matches the theoretical enrichment multiplier (~90x signal intensity for 99% 13C vs 1.1% natural abundance), positional purity is confirmed.
Conclusion & Best Practices
The isotopic purity of L-Leucine-N-Fmoc (13C6, 15N) is not a static guarantee; it is a variable that directly impacts the fidelity of MS-based proteomics and NMR structural studies.
Based on our comparative assessment workflow:
Cambridge Isotope Laboratories (CIL) remains the gold standard for applications requiring strict >99% enrichment[5][7].
Always employ a self-validating HRMS protocol utilizing an unlabeled standard to correct for the natural isotopic envelope of the Fmoc protecting group.
Never rely on MS alone if metabolic scrambling is suspected; use 2D qNMR to verify the positional integrity of the 13C and 15N labels.
By implementing these rigorous, causality-driven protocols, researchers can safeguard their quantitative workflows against the hidden biases of isotopic impurities.
References
Stable Isotope Standards For Mass Spectrometry. Otsuka / Cambridge Isotope Laboratories. Available at:[Link]
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. National Institutes of Health (NIH) / PMC. Available at:[Link]
Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry (ACS Publications). Available at: [Link]
L-LEUCINE-N-FMOC (13C6, 15N): Proper Disposal Procedures & Safety Protocol
Part 1: Core Directive & Critical Distinction 🛑 STOP & READ: Isotope Classification L-LEUCINE-N-FMOC (13C6, 15N) is a STABLE ISOTOPE compound. [1] Non-Radioactive: It contains Carbon-13 and Nitrogen-15.[2] These are stab...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Core Directive & Critical Distinction
🛑 STOP & READ: Isotope Classification
L-LEUCINE-N-FMOC (13C6, 15N) is a STABLE ISOTOPE compound. [1]
Non-Radioactive: It contains Carbon-13 and Nitrogen-15.[2] These are stable isotopes.[2] They do NOT emit ionizing radiation.
Regulatory Status: Do NOT dispose of this material in radioactive waste streams (e.g., Dry Active Waste "DAW" or Scintillation Vials). Doing so will trigger unnecessary regulatory audits and incur exorbitant disposal costs.
Treat As: Standard Hazardous Chemical Waste (Organic).
Part 2: Hazard Assessment & Causality
To dispose of this chemical safely, you must understand its components.[2] We are not just "throwing it away"; we are mitigating specific chemical risks.
Component
Hazard Class
Chemical Logic for Disposal
L-Leucine Core
Low Hazard
Biologically active amino acid. Generally safe, but environmental release should be minimized to prevent high BOD (Biological Oxygen Demand) in water systems.
Fmoc Group
Irritant (Warning)
The Fluorenylmethyloxycarbonyl (Fmoc) group is bulky and aromatic. It degrades into dibenzofulvene, which can be reactive. Must be incinerated to ensure complete destruction of the aromatic ring system.
Solvent Context
Variable
If used in Solid Phase Peptide Synthesis (SPPS), this is likely dissolved in DMF (Dimethylformamide) or NMP . These are reproductive toxins and must be segregated from aqueous drains.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Expired or Excess Powder)
Context: You have a vial of pure powder that has degraded or is no longer needed.
Segregation: Do not mix with general trash. Although L-Leucine is mild, the Fmoc moiety classifies it as chemical waste.
Containerization: Place the vial (cap tightened) into a clear, sealable plastic bag (secondary containment).
Labeling: Affix a hazardous waste tag.
Chemical Name: "L-LEUCINE-N-FMOC (Stable Isotope)"
Hazards: "Irritant"
Disposal Stream: Place in the Solid Organic Waste drum (often the "Lab Pack" drum).
Why? These drums are sent for high-temperature incineration, which safely breaks down the stable isotope enriched structure into CO2 and H2O.
Context: Waste generated during peptide synthesis (SPPS), likely mixed with solvents.
Characterize the Solvent:
Scenario 1: Non-Halogenated (DMF, DMSO, NMP). Most common for Fmoc chemistry.
Scenario 2: Halogenated (DCM, Chloroform). Common if you used DCM for resin swelling.
Segregation Rule:
IF DCM was used
Halogenated Waste Stream .
IF only DMF/Piperidine was used
Non-Halogenated Organic Waste Stream .
Causality: Mixing halogenated solvents with non-halogenated solvents drastically increases the cost of disposal because the entire mixture must be treated as halogenated (which requires more complex scrubbing during incineration to prevent acid rain/dioxin formation).
pH Check: If the waste contains cleavage cocktails (TFA - Trifluoroacetic Acid), ensure the waste container is rated for corrosives (HDPE or Glass, not metal).
Protocol C: Empty Container Management (The "RCRA Empty" Rule)
Context: You have used all the material. The vial appears empty.
Under US EPA 40 CFR 261.7, a container is "RCRA Empty" if:
All wastes have been removed by normal means (pouring/scraping).
No more than 2.5 cm (1 inch) of residue remains.[3]
The Triple Rinse Procedure (Best Practice for High-Value Isotopes):
Rinse 1: Add a small volume of solvent (DMF or Methanol) to the vial. Vortex. Pour into Liquid Waste .
Rinse 2: Repeat.
Rinse 3: Repeat.
Deface: Cross out the label completely using a permanent marker.
Final Step: The vial can now be recycled (glass) or thrown in regular trash, depending on institutional policy.
Part 4: Decision Logic Visualization
The following diagram outlines the decision process for disposing of L-LEUCINE-N-FMOC.
Figure 1: Decision tree for the segregation and disposal of Fmoc-L-Leucine (13C, 15N) waste streams.
Part 5: Emergency Procedures (Spill Response)
In the event of a benchtop spill of solid powder:
PPE: Wear nitrile gloves, safety glasses, and a lab coat.
Containment: Do not blow dust. Cover the spill with a damp paper towel to prevent airborne particles (Fmoc-amino acids can be respiratory irritants).
Cleanup:
Sweep the damp towel and powder into a dustpan.
Clean the surface with water followed by ethanol.
Verification: A UV lamp (254 nm) can be used to check for residual Fmoc compounds, as the fluorenyl group is fluorescent.
Disposal: Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste bag.
References
U.S. Environmental Protection Agency (EPA). 40 CFR § 261.7 - Residues of hazardous waste in empty containers. Defines "RCRA Empty" standards for laboratory chemicals.
[Link]
Moravek. How To Store And Dispose Of Radiolabeled Compounds. (Note: Used here to contrast stable isotopes vs. radiolabels; confirms stable isotopes do not require radiological disposal).
[Link]
A Senior Application Scientist's Guide to Handling L-LEUCINE-N-FMOC (13C6,15N): From Receipt to Disposal
As researchers and drug development professionals, our work with isotopically labeled amino acids is fundamental to advancing modern proteomics and therapeutic peptide development. The use of compounds like L-LEUCINE-N-F...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with isotopically labeled amino acids is fundamental to advancing modern proteomics and therapeutic peptide development. The use of compounds like L-LEUCINE-N-FMOC (¹³C₆,¹⁵N) allows for precise tracking and quantification in complex biological systems. However, ensuring the integrity of our research and the safety of our laboratory personnel requires a comprehensive and rigorous approach to chemical handling.
This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a procedural framework grounded in the principles of risk assessment, engineering controls, and best practices for every stage of this compound's lifecycle in your lab. While the toxicological properties of this specific isotopically labeled compound have not been exhaustively studied, we operate under the prudent assumption that its health and safety data are similar to its unlabeled counterpart and that the primary risks arise from the potent chemicals used alongside it in solid-phase peptide synthesis (SPPS).[1][2]
Foundational Safety: Hazard Assessment and Engineering Controls
Before any personal protective equipment is selected, a thorough understanding of the potential hazards is essential. This forms the basis of a safe experimental design.
1.1. Hazard Profile
L-LEUCINE-N-FMOC (¹³C₆,¹⁵N) is a stable, solid compound. According to available safety data, it is not classified as a hazardous substance.[3] However, it may cause skin, eye, and respiratory tract irritation.[1][4] The more significant hazards stem from the reagents and solvents essential for its application in Fmoc-based chemistry.
Table 1: Hazard Profile of Associated Reagents in Peptide Synthesis
Chemical
Primary Hazards
Key Considerations
Dimethylformamide (DMF)
Reproductive Toxin, Skin/Eye Irritant
Readily absorbed through the skin. Use in a well-ventilated area is mandatory.[5][6][7]
Piperidine
Flammable, Toxic, Corrosive
Used for Fmoc deprotection; its basic nature requires careful handling and waste segregation.[5][7][8][9]
Trifluoroacetic Acid (TFA)
Severe Skin/Eye Corrosive, Toxic
Used for final cleavage from the resin. Highly corrosive and requires careful neutralization for disposal.[8]
Coupling Reagents (e.g., HATU)
Skin/Eye Irritant, Potentially Toxic
Handle as potentially hazardous solids.
Dichloromethane (DCM)
Suspected Carcinogen, Volatile
Used for resin washing; requires strict containment and segregation as halogenated waste.[6][8]
1.2. Engineering Controls: The First Line of Defense
PPE should never be the primary method of protection; it is the last line of defense.[10] The foundation of safety when handling these chemicals lies in robust engineering controls.
Chemical Fume Hood: All manipulations involving L-LEUCINE-N-FMOC (¹³C₆,¹⁵N) and associated solvents/reagents—including weighing, dissolution, and reaction steps—must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains volatile vapors and airborne dust, preventing inhalation exposure.[4][11]
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[11]
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE must be tailored to the specific task being performed. A one-size-fits-all approach is insufficient.
2.1. Eye and Face Protection
Minimum Requirement: ANSI Z87.1-compliant safety glasses with permanently attached side shields are mandatory for all work in the laboratory where this compound and its associated chemicals are present.[12][13]
Splash Hazard Operations: When transferring or pouring significant volumes of solvents (e.g., DMF, TFA) or during the peptide cleavage process, upgrade to chemical splash goggles.[12][13] For maximum protection against severe splash hazards, a face shield should be worn in addition to chemical splash goggles.[12][13][14]
2.2. Hand Protection
Gloves are a critical barrier, but their material must be compatible with the chemicals in use.
For Solid Handling: When weighing the solid L-LEUCINE-N-FMOC (¹³C₆,¹⁵N), standard disposable nitrile gloves provide adequate protection.[12]
For Solvent Handling (DMF, DCM): Nitrile gloves offer limited protection against solvents like DMF and DCM and should be considered for incidental splash protection only.[10][12] If direct contact is anticipated or for prolonged use, consider using double gloves or a more resistant glove material like Viton™ or Silver Shield® underneath a disposable nitrile glove.[12] Crucially, gloves must be changed immediately upon any known contamination. [10]
For Corrosives (TFA, Piperidine): Thicker, chemical-resistant gloves (e.g., butyl rubber or neoprene) are recommended when handling concentrated acids and bases. Always consult the glove manufacturer's chemical resistance guide.[13]
General Practice: Avoid latex gloves due to poor chemical resistance and potential for allergic reactions.[12] Always remove gloves before leaving the laboratory or touching common items like doorknobs and keyboards.[10] Wash hands thoroughly after removing gloves.[10]
2.3. Body Protection
A laboratory coat is required to protect skin and personal clothing from splashes.[10][12] For tasks with a high risk of splashing, such as peptide cleavage with TFA, a chemically resistant apron worn over the lab coat is recommended. Ensure long pants and closed-toe shoes are worn at all times in the laboratory.[12]
Operational and Disposal Plans: A Step-by-Step Protocol
This section provides a procedural workflow for the safe handling and disposal of L-LEUCINE-N-FMOC (¹³C₆,¹⁵N).
3.1. Receiving and Storage
Upon receipt, visually inspect the container for any damage.
Store the container in a refrigerated (+2°C to +8°C) and desiccated environment, protected from light, as recommended.[1]
Ensure the storage location is clearly labeled and inventory is updated.
3.2. Weighing and Solution Preparation
Don all required PPE: lab coat, safety glasses, and nitrile gloves.
Perform all weighing operations inside a chemical fume hood to contain any airborne dust.
Carefully transfer the desired amount of the solid compound to a tared container.
Add the solvent (e.g., DMF) slowly and carefully to avoid splashing.
Cap the container securely and ensure it is clearly labeled with the compound name, concentration, solvent, and date.
3.3. Spill Cleanup
Minor Spill (Solid): In a fume hood, carefully sweep up the solid material and place it in a sealed, labeled container for hazardous waste disposal.[1][15]
Minor Spill (Liquid): Use an appropriate absorbent material (spill pads or chemical absorbent) to contain the spill. Place the used absorbent material in a sealed, labeled container for hazardous waste disposal.
Clean the spill area with soap and water.
Major Spill: Evacuate the immediate area and alert your institution's Environmental Health & Safety (EH&S) department.
3.4. Waste Disposal: A Critical Step
Improper waste segregation is a common and dangerous laboratory error. All waste must be disposed of according to federal, state, and local environmental regulations.[1][2][4]
Solid Waste: Used pipette tips, contaminated gloves, and weigh boats should be collected in a designated solid hazardous waste container.[8]
Non-Halogenated Solvent Waste: Collect all DMF and piperidine-containing solutions in a clearly labeled "Non-Halogenated Waste" container.[8] This waste stream is considered basic due to the piperidine.[8]
Halogenated Solvent Waste: Collect any DCM washes in a separate, clearly labeled "Halogenated Waste" container.[8]
Acidic Waste: The TFA "cleavage cocktail" is highly corrosive and must be collected in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste".[8] This waste often requires neutralization before final disposal, a hazardous procedure that must be performed with extreme caution by trained personnel.[8]
Never mix different waste streams.
Visual Workflow: Safe Handling of L-LEUCINE-N-FMOC (¹³C₆,¹⁵N)
The following diagram outlines the critical decision points and safety protocols for handling this compound throughout its laboratory lifecycle.
Caption: Workflow for safe handling of L-LEUCINE-N-FMOC.
References
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
AAPPTec. (n.d.). MSDS - Safety Data Sheet: Fmoc-MeLeu-OH. Retrieved from [Link]
Columbia University. (2025). Policy for Personal Protective Equipment (PPE) in Research Laboratories. Retrieved from [Link]
University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
Atherton, E., & Sheppard, R. C. (1985). Methods for Removing the Fmoc Group. In The Peptides (Vol. 7, pp. 1-38). Academic Press.
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
neoFroxx GmbH. (2023). Safety Data Sheet: L-Leucine for cell biology. Retrieved from [Link]
National Center for Biotechnology Information. (1999). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response.
Subirós-Funosas, R., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
Stanford University. (2021). Personal Protective Equipment Requirements. Retrieved from [Link]
Google Patents. (2005). WO2013089241A1 - Method for removing Fmoc group.
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]